molecular formula C17H23N5O14 B1220197 Polyoxin d CAS No. 22976-86-9

Polyoxin d

Cat. No.: B1220197
CAS No.: 22976-86-9
M. Wt: 521.4 g/mol
InChI Key: JPFWJDMDPLEUBD-ITJAGOAWSA-N
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Description

Polyoxorim is a member of the class of polyoxins that is isolated from the soil organism Streptomyces cacaoi var. asoensis. Polyoxorim exhibits fungicidal properties and may be used on rice, industrial grounds, golf courses and parks. It has a role as an EC 2.4.1.16 (chitin synthase) inhibitor and an antifungal agrochemical. It is a polyoxin and an antibiotic fungicide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWJDMDPLEUBD-ITJAGOAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22976-86-9, 33401-46-6 (zinc salt)
Record name Polyoxorim
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URL https://commonchemistry.cas.org/detail?cas_rn=22976-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyoxorim [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30873865
Record name Polyoxin D
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22976-86-9
Record name Polyoxorim [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyoxin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLYOXORIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2468O1N7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Polyoxin D on Chitin Synthase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Polyoxin D, a potent and specific inhibitor of chitin synthase. This compound's unique mode of action has made it a valuable tool in agricultural applications and a subject of interest in the development of novel antifungal agents. This document delves into the molecular interactions, quantitative inhibitory data, experimental protocols, and the broader signaling context of this compound's effect on chitin synthesis.

Executive Summary

This compound is a peptidyl nucleoside antibiotic that acts as a powerful and specific competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][2][3] Chitin is an essential structural component of the fungal cell wall, and its absence in mammals makes chitin synthase an ideal target for antifungal therapies.[4] this compound's structural similarity to the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine and disrupting fungal cell wall integrity.[5][6] This inhibitory action leads to morphological abnormalities, such as swelling and bursting of fungal hyphae, ultimately resulting in fungistatic or fungicidal effects.[1][2][7]

Mechanism of Action: Competitive Inhibition

The primary mechanism of action of this compound is its competitive inhibition of chitin synthase.[8][9][10] This occurs due to the structural analogy between this compound and UDP-GlcNAc, the natural substrate for chitin synthase.[5][6] this compound effectively competes with UDP-GlcNAc for binding to the enzyme's active site.[11] By occupying the active site, this compound prevents the transfer of N-acetylglucosamine from UDP-GlcNAc to the growing chitin chain, thereby halting chitin synthesis.[8][9] This leads to an accumulation of UDP-N-acetylglucosamine within the fungal cell.[8][9] The disruption of chitin synthesis weakens the fungal cell wall, rendering the cell susceptible to osmotic stress and lysis.[1][2][12]

Signaling Pathway of Chitin Synthesis and Inhibition

The following diagram illustrates the competitive inhibition of chitin synthase by this compound.

PolyoxinD_Mechanism cluster_synthesis Normal Chitin Synthesis cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Growing Polymer) Chitin_Synthase->Chitin Catalyzes polymerization Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Chitin_Synthase->Inactive_Complex Polyoxin_D This compound (Inhibitor) Polyoxin_D->Chitin_Synthase Competitively binds to active site Polyoxin_D->Inactive_Complex

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Data: Inhibitory Potency

The efficacy of this compound as a chitin synthase inhibitor is quantified by its inhibition constant (Ki) and, in broader biological contexts, by its half-maximal inhibitory concentration (IC50). The Michaelis constant (Km) for the substrate UDP-N-acetylglucosamine provides a benchmark for the enzyme's affinity for its natural substrate.

ParameterOrganismValueReference
Ki for this compound Neurospora crassa1.40 x 10⁻⁶ M[8][9]
Ki for this compound Mucor rouxii0.6 x 10⁻⁶ M[12]
Ki for this compound Candida albicans (Chs2)3.2 ± 1.4 µM[13]
Km for UDP-GlcNAc Neurospora crassa1.43 x 10⁻³ M[8][9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound on chitin synthase.

In Vitro Chitin Synthase Inhibition Assay

This assay is fundamental for determining the inhibitory activity and kinetics of compounds against chitin synthase.

Objective: To quantify the inhibition of chitin synthase activity by this compound in a cell-free system.

Materials:

  • Fungal cell culture (e.g., Neurospora crassa, Saccharomyces cerevisiae)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Glass beads (0.5 mm diameter)

  • Chitin synthase assay buffer (50 mM Tris-HCl, pH 7.5, 32 mM N-acetyl-D-glucosamine, 10 mM MgCl₂)

  • Substrate: UDP-[¹⁴C]-N-acetyl-D-glucosamine

  • This compound stock solution (in a suitable solvent like water or DMSO)

  • Glass fiber filters

  • Scintillation fluid and counter

  • 10% Trichloroacetic acid (TCA)

Procedure:

  • Preparation of Crude Enzyme Extract:

    • Grow fungal cells to the mid-log phase in an appropriate liquid medium.

    • Harvest cells by centrifugation and wash them with lysis buffer.

    • Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

    • Disrupt the cells by vigorous vortexing or using a bead beater, with cooling on ice between cycles.

    • Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing the chitin synthase assay buffer and the crude enzyme extract.

    • Add varying concentrations of this compound (or solvent for the control) to the reaction mixture.

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the reaction by adding the UDP-[¹⁴C]-N-acetyl-D-glucosamine substrate.

    • Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

    • Stop the reaction by adding 10% TCA.

  • Quantification of Chitin Synthesis:

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin.

    • Wash the filter extensively with 70% ethanol to remove any unincorporated substrate.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the mode of inhibition (competitive) and the Ki value, perform the assay with varying concentrations of both the substrate (UDP-GlcNAc) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.[4]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing the inhibitory effect of this compound on chitin synthase.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis A Fungal Cell Culture B Cell Lysis & Enzyme Extraction A->B C Protein Quantification B->C D Reaction Setup: Enzyme + Buffer + This compound C->D E Add Radiolabeled Substrate (UDP-[14C]-GlcNAc) D->E F Incubation E->F G Stop Reaction (e.g., TCA) F->G H Filtration & Washing G->H I Scintillation Counting H->I J Data Analysis: % Inhibition, IC50, Ki I->J

Caption: Experimental workflow for chitin synthase inhibition assay.

Conclusion and Future Directions

This compound's mechanism as a competitive inhibitor of chitin synthase is well-established, making it a cornerstone in the study of fungal cell wall biosynthesis and a practical tool in agriculture.[1][2] The detailed understanding of its interaction with the enzyme's active site provides a blueprint for the rational design of new antifungal agents. Future research may focus on overcoming potential resistance mechanisms and developing novel inhibitors with improved efficacy and broader spectrums of activity. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of next-generation chitin synthase inhibitors.

References

The Production of Polyoxin D from Streptomyces cacaoi var. asoensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin D, a potent antifungal agent, is a secondary metabolite produced by the soil bacterium Streptomyces cacaoi var. asoensis. Its unique mode of action, the inhibition of chitin synthase, makes it a valuable tool in agricultural and pharmaceutical research. This technical guide provides an in-depth overview of the production of this compound, from the cultivation of Streptomyces cacaoi var. asoensis to the purification of the final product. The guide details experimental protocols, summarizes key production parameters, and visualizes the biosynthetic pathway and experimental workflows.

Introduction

Polyoxins are a group of peptidyl nucleoside antibiotics first discovered in Japan.[1] They are produced by Streptomyces cacaoi var. asoensis, a bacterium originally isolated from a soil sample in the Aso region of Japan.[2][3] Among the various polyoxins, this compound is of particular interest due to its strong inhibitory activity against fungal chitin synthase, a key enzyme in the biosynthesis of the fungal cell wall.[4][5] This specific mode of action results in low toxicity to other organisms and makes this compound an effective and environmentally friendly fungicide.[1][4] This guide will explore the technical aspects of producing this compound, focusing on the fermentation of S. cacaoi var. asoensis and the subsequent purification of the target compound.

Streptomyces cacaoi var. asoensis: The Producing Organism

Streptomyces cacaoi var. asoensis is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Like other Streptomyces species, it is known for its ability to produce a wide array of secondary metabolites with diverse biological activities. For optimal growth and polyoxin production, specific culture conditions and media compositions are required.

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of Streptomyces cacaoi var. asoensis. The fermentation process involves several key stages, including inoculum preparation, vegetative growth, and secondary metabolite production. The yield of this compound is highly dependent on the composition of the fermentation medium and the control of various physical parameters.

Inoculum Preparation

A robust and healthy inoculum is critical for a successful fermentation. The following is a general protocol for preparing an inoculum of S. cacaoi var. asoensis.

Experimental Protocol: Inoculum Preparation

  • Strain Maintenance: Maintain stock cultures of Streptomyces cacaoi var. asoensis on a suitable agar medium, such as ISP Medium 2 or Bennett's agar, at 28-30°C.

  • Spore Suspension: Prepare a spore suspension by scraping the surface of a mature agar culture with a sterile loop and suspending the spores in sterile water or a suitable buffer.

  • Seed Culture: Inoculate a seed culture medium (see Table 1) with the spore suspension. Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense mycelial growth is observed.

Fermentation Media

The composition of the fermentation medium significantly influences the production of this compound. A variety of carbon and nitrogen sources have been reported to support the growth of Streptomyces and the production of secondary metabolites.

Table 1: Reported Media Compositions for Streptomyces cacaoi var. asoensis Fermentation

ComponentSeed Culture Medium (g/L)Fermentation Medium 1 (g/L)[2]Fermentation Medium 2 (g/L)
Glucose101015-35
Soluble Starch20--
Yeast Extract5101.7-5.5
Peptone5--
Soy Powder-20-
Corn Powder-1510-25
Soybean Cake Powder--15-30
NaCl325-10
K₂HPO₄1-2-4
KH₂PO₄-2-
MgSO₄·7H₂O0.5-0.2
CaCO₃2410-15
Soybean Oil--6-15
FeSO₄--0.8
CaCl₂--0.4
pH7.0-7.2Not specified6.2-7.2
Fermentation Parameters

Controlling the physical parameters of the fermentation is crucial for maximizing the yield of this compound. While specific quantitative data on the optimization of these parameters for this compound production is limited in publicly available literature, general ranges for Streptomyces fermentations can be applied.

Table 2: General Fermentation Parameters for Polyoxin Production

ParameterRecommended Range
Temperature26-30°C
pH6.2-7.2
Agitation200-250 rpm
Aeration1.0-1.5 vvm (volume of air per volume of medium per minute)
Fermentation Time100-144 hours

Note: A Chinese patent suggests that fed-batch cultivation with glucose can enhance polyoxin production.

Experimental Workflow: Fermentation

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Fermentation cluster_Downstream Downstream Processing Strain Strain Maintenance (Agar Plate) Spore Spore Suspension Strain->Spore Harvest Spores Seed Seed Culture (Liquid Medium) Spore->Seed Inoculation Fermentor Fermentor with Production Medium Seed->Fermentor Inoculation (5-10% v/v) Fermentation Fermentation (Controlled pH, Temp, Aeration) Fermentor->Fermentation Incubation Harvest Harvest (After 100-144h) Fermentation->Harvest End of Fermentation Broth Fermentation Broth Harvest->Broth

Caption: Workflow for the fermentation of S. cacaoi var. asoensis to produce this compound.

Extraction and Purification of this compound

After fermentation, this compound needs to be extracted from the culture broth and purified to remove other metabolites and media components.

Experimental Protocol: this compound Extraction and Purification

  • Cell Removal: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. The supernatant contains the dissolved this compound.

  • Cation Exchange Chromatography:

    • Resin: Use a strong cation exchange resin (e.g., Dowex 50W X8) packed in a column.

    • Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.1 M acetic acid).

    • Loading: Adjust the pH of the supernatant to acidic conditions and load it onto the column. This compound, being basic, will bind to the resin.

    • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

    • Elution: Elute this compound using a buffer with a higher pH or a salt gradient (e.g., 0.5 M ammonia solution).

  • Further Purification (Optional): For higher purity, additional chromatographic steps such as gel filtration or reversed-phase HPLC can be employed.

  • Analysis: Monitor the purification process and assess the purity of the final product using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Biosynthesis of this compound

The biosynthesis of polyoxins is a complex process involving a cluster of genes responsible for the synthesis of the nucleoside core, the amino acid side chains, and their subsequent assembly. The polyoxin biosynthetic gene cluster (pol) has been identified in S. cacaoi var. asoensis.

Polyoxin_Biosynthesis cluster_Precursors Primary Metabolites cluster_Pathway Polyoxin Biosynthetic Pathway (pol gene cluster) UMP Uridine Monophosphate (UMP) Nucleoside_Core Formation of Nucleoside Core UMP->Nucleoside_Core PEP Phosphoenolpyruvate (PEP) PEP->Nucleoside_Core Glutamate Glutamate CPOAA_Synth Synthesis of Carbamoylpolyoxamic Acid (CPOAA) Glutamate->CPOAA_Synth Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->CPOAA_Synth Isoleucine Isoleucine POIA_Synth Synthesis of Polyoximic Acid (POIA) Isoleucine->POIA_Synth Assembly Assembly of Moieties Nucleoside_Core->Assembly CPOAA_Synth->Assembly POIA_Synth->Assembly Polyoxin_D This compound Assembly->Polyoxin_D

References

Polyoxin D: A Competitive Inhibitor of UDP-N-acetylglucosamine in Chitin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Polyoxin D, a potent and specific competitive inhibitor of the enzyme chitin synthase. By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound effectively disrupts the synthesis of chitin, an essential structural component of the fungal cell wall. This document details the mechanism of action, presents key quantitative data on its inhibitory activity, outlines detailed experimental protocols for its study, and provides visual representations of the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.

Introduction

This compound is a peptidyl nucleoside antibiotic produced by the soil bacterium Streptomyces cacaoi var. asoensis.[1] It is a member of the polyoxin family of antibiotics, which are known for their potent antifungal properties.[2][3] The primary mechanism of action of this compound is the competitive inhibition of chitin synthase (EC 2.4.1.16), a crucial enzyme in the biosynthesis of chitin.[4][5][6] Chitin, a homopolymer of β-(1,4)-linked N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural integrity and rigidity.[7][8] As chitin is absent in vertebrates, chitin synthase represents an attractive target for the development of selective antifungal agents.[8][9] this compound's high specificity and potent inhibitory activity make it a valuable tool for studying fungal cell wall biosynthesis and a promising candidate for agricultural and therapeutic applications.[2]

Mechanism of Action

This compound exerts its antifungal effect by acting as a structural analog of the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).[10] This structural similarity allows this compound to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of the chitin chain.[10] This inhibition is competitive, meaning that an increase in the concentration of the natural substrate, UDP-GlcNAc, can overcome the inhibitory effect of this compound.

The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress.[6][11] This results in characteristic morphological changes, such as the swelling of germ tubes and hyphae, and the formation of osmotically sensitive, protoplast-like structures.[3][4][6] Ultimately, this disruption of cell wall integrity leads to the cessation of fungal growth and, in some cases, cell death.[12] Studies have shown that in the presence of this compound, there is an accumulation of UDP-N-acetylglucosamine within the fungal cells, further indicating the specific inhibition of chitin synthase.[4][11]

cluster_0 Chitin Synthase Active Site cluster_1 Outcome UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Binding_Site Substrate Binding Site UDP_GlcNAc->Binding_Site Binds Elongation Chitin Chain Elongation Polyoxin_D This compound (Competitive Inhibitor) Polyoxin_D->Binding_Site Competitively Binds Inhibition Inhibition of Chitin Synthesis Chitin_Synthase Chitin Synthase (Enzyme) Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Elongates Binding_Site->Chitin_Synthase

Competitive inhibition of chitin synthase by this compound.

Quantitative Data

The inhibitory potency of this compound against chitin synthase has been quantified in various studies. The inhibition constant (Ki) and the Michaelis constant (Km) for the substrate provide a measure of the enzyme's affinity for the inhibitor and substrate, respectively. A lower Ki value indicates a higher affinity of the enzyme for the inhibitor.

Fungal SpeciesEnzymeInhibitorSubstrateKiKmReference
Neurospora crassaChitin SynthaseThis compoundUDP-N-acetylglucosamine1.40 x 10⁻⁶ M1.43 x 10⁻³ M[4][6]

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay to determine the inhibitory activity of this compound on chitin synthase.

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from methodologies used for the screening and characterization of chitin synthase inhibitors.[13][14]

4.1.1. Materials

  • Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae, Neurospora crassa)[13]

  • Appropriate culture medium (e.g., YPD or PDA)[13]

  • Enzyme Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and protease inhibitors[13]

  • Trypsin (for zymogen activation)[13]

  • Soybean trypsin inhibitor[14]

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)[13][14]

  • Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetylglucosamine (GlcNAc), 4 mM UDP-GlcNAc, 10 mM MgCl₂[15]

  • This compound solutions of varying concentrations

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (1 µg/mL in a buffer containing BSA)[13][14]

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution[13]

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

4.1.2. Procedure

  • Enzyme Preparation:

    • Culture the fungal strain and harvest the cells.[14]

    • Prepare a crude enzyme extract by homogenizing the cells in Enzyme Extraction Buffer.[13]

    • Centrifuge to pellet cell debris. The supernatant contains the crude enzyme extract.[13]

    • (Optional) Activate the zymogenic chitin synthase by incubating the extract with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.[13][14]

  • Plate Coating:

    • Add 100 µL of WGA solution to each well of a 96-well microtiter plate.[13]

    • Incubate for a suitable time (e.g., 1 hour at room temperature or overnight at 4°C) to allow the WGA to coat the wells.

    • Wash the plate several times with deionized water to remove unbound WGA.[13]

  • Enzymatic Reaction:

    • In each well, add the reaction components in the following order:

      • 50 µL of the reaction mixture.

      • 2 µL of the this compound solution (or DMSO for control).[14]

      • 48 µL of the crude enzyme extract.[14]

    • Include "no enzyme" and "no substrate" controls for background subtraction.[13]

    • Incubate the plate at 30°C for 3 hours with gentle shaking.[13]

  • Detection:

    • After incubation, wash the plate six times with deionized water.[13]

    • Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at 30°C.[13][14]

    • Wash the plate again six times with deionized water.[13]

    • Add 100 µL of TMB substrate solution to each well and incubate until a color develops.[13]

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] x 100[13]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

cluster_workflow Experimental Workflow: Chitin Synthase Inhibition Assay prep 1. Enzyme Preparation (Fungal Cell Lysate) coat 2. Plate Coating (with Wheat Germ Agglutinin) prep->coat react 3. Enzymatic Reaction (Substrate + Inhibitor + Enzyme) coat->react detect 4. Detection (WGA-HRP + TMB Substrate) react->detect analyze 5. Data Analysis (Calculate % Inhibition and IC50) detect->analyze

Workflow for the in vitro chitin synthase inhibition assay.

Signaling Pathway: Chitin Biosynthesis

The biosynthesis of chitin is a multi-step process that begins with glucose and culminates in the polymerization of N-acetylglucosamine units at the cell membrane. This compound specifically targets the final step of this pathway.

cluster_pathway Chitin Biosynthesis Pathway F6P Fructose-6-Phosphate G6P Glucosamine-6-Phosphate F6P->G6P GFA1 GlcNAc6P N-acetyl-Glucosamine-6-Phosphate G6P->GlcNAc6P GlcNAc1P N-acetyl-Glucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) GlcNAc1P->UDP_GlcNAc UAP1 Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase Inhibition Inhibition by this compound Chitin->Inhibition Inhibition->UDP_GlcNAc

Simplified overview of the chitin biosynthesis pathway and the point of inhibition by this compound.

Conclusion

This compound remains a cornerstone in the study of fungal cell wall biosynthesis due to its specific and potent competitive inhibition of chitin synthase. This technical guide has provided a detailed examination of its mechanism of action, supported by quantitative data and comprehensive experimental protocols. The visual representations of the underlying biochemical processes and experimental workflows are intended to facilitate a deeper understanding for researchers in the field. As the threat of antifungal resistance continues to grow, a thorough understanding of inhibitors like this compound is paramount for the development of novel and effective therapeutic strategies.

References

The Core Mechanism of Fungal Disruption: A Technical Guide to Polyoxin D's Inhibition of Chitin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Fungicidal Action of Polyoxin D, a Potent Competitive Inhibitor of Chitin Synthase

This technical guide provides a comprehensive overview of the biochemical pathway of chitin synthesis and the precise mechanism by which this compound, a peptidyl nucleoside antibiotic, exerts its antifungal effects. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, quantitative inhibitory data, and the experimental protocols necessary to investigate this critical antifungal target.

The Essential Pathway of Chitin Biosynthesis

Chitin, a β-1,4-linked polymer of N-acetylglucosamine (GlcNAc), is an indispensable structural component of the fungal cell wall, providing rigidity and osmotic stability.[1][2] Its absence in vertebrates makes the chitin synthesis pathway an attractive and specific target for the development of antifungal agents.[1][3] The synthesis is a multi-step enzymatic process culminating in the polymerization of GlcNAc units by the enzyme chitin synthase.[4][5]

The generalized pathway begins with glucose and proceeds through a series of enzymatic conversions to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc).[5] The final and crucial step is catalyzed by chitin synthase, an integral membrane-bound glycosyltransferase.[2][4] This enzyme transfers the GlcNAc moiety from UDP-GlcNAc to the non-reducing end of a growing chitin chain, which is then extruded into the extracellular space to be incorporated into the cell wall.[3][4]

Chitin_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P G6P Isomerase GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNPNA Transacetylase GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PAGM UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UDP-GlcNAc Pyrophosphorylase Chitin_Synthase Chitin Synthase (CS) UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer (β-1,4-GlcNAc)n Chitin_Synthase->Chitin Polymerization

Caption: Biochemical pathway of chitin synthesis.

Mechanism of Inhibition by this compound

This compound, produced by Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin synthase.[1][6] Its efficacy stems from its structural similarity to the natural substrate, UDP-GlcNAc.[7] This molecular mimicry allows this compound to act as a competitive inhibitor, binding to the active site of chitin synthase.[1][8]

By occupying the substrate-binding site, this compound effectively blocks UDP-GlcNAc from accessing the catalytic domain of the enzyme, thereby halting the polymerization of the chitin chain.[7][8] This inhibition leads to a cascade of detrimental effects for the fungus, including the accumulation of UDP-GlcNAc within the cell and the formation of an incomplete, weakened cell wall.[6][8] The compromised cell wall cannot withstand internal osmotic pressure, resulting in abnormal morphology, such as swelling of hyphae, and ultimately leading to cell lysis and fungal death.[6][9]

PolyoxinD_Inhibition cluster_Enzyme Chitin Synthase ActiveSite Active Site Chitin Chitin Polymer ActiveSite->Chitin Catalyzes No_Chitin Chitin Synthesis Blocked ActiveSite->No_Chitin Inhibited UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ActiveSite Binds PolyoxinD This compound (Inhibitor) PolyoxinD->ActiveSite Competitively Binds (Blocks Substrate)

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Inhibitory Data

The potency of this compound as a chitin synthase inhibitor is demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values across various fungal species. These values quantify the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

Inhibitor Target Enzyme Organism Inhibition Constant (Ki) IC50 Reference
This compoundChitin SynthetaseNeurospora crassa1.40 x 10⁻⁶ M-[1][8][10]
This compoundChitin SynthetaseMucor rouxii0.6 µM-[1][11]
This compoundChitin Synthase 2 (CHS II)Schisandra chinensis-1912 µg/mL[1][12]
This compoundChitin Synthase 2 (CaChs2)Candida albicans3.2 ± 1.4 μM-[13]

Note: A lower Ki or IC50 value indicates a higher potency of the inhibitor.[7]

Experimental Protocols

The investigation of chitin synthase inhibitors relies on robust enzymatic assays. Below are detailed methodologies for determining chitin synthase activity and its inhibition.

Enzyme Preparation (General Protocol)

A crude preparation of chitin synthase is typically obtained from the mycelia of the target fungus.[1]

  • Fungal Culture: Grow the selected fungal strain (e.g., Neurospora crassa, Saccharomyces cerevisiae) in a suitable liquid medium until sufficient mycelia are produced.[14]

  • Harvesting: Harvest the mycelia by filtration and wash thoroughly with a suitable buffer.

  • Cell Lysis: Disrupt the fungal cells to release the enzyme. This can be achieved by grinding with glass beads, homogenization in liquid nitrogen, or enzymatic digestion of the cell wall to produce protoplasts, followed by osmotic lysis.[14]

  • Fractionation: Centrifuge the cell homogenate at a low speed (e.g., 500 x g) to pellet cell debris. The supernatant, which contains the crude enzyme extract, is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the microsomal fraction containing the membrane-bound chitin synthase.[15]

  • Resuspension: Resuspend the microsomal pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors.[15][16] The protein concentration should be determined using a standard method like the Bradford assay.

Chitin Synthase Activity Assay (Non-Radioactive Method)

This assay utilizes the specific binding of Wheat Germ Agglutinin (WGA) to chitin to quantify enzyme activity and is a safer alternative to radioactive methods.[15][16]

  • Plate Coating: Coat the wells of a 96-well microtiter plate with 50-100 µL of WGA solution (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.[1][16]

  • Washing and Blocking: Wash the wells multiple times with deionized water to remove unbound WGA. Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% BSA in Tris-HCl buffer) for at least 1 hour.[15]

  • Enzyme Reaction:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂ or 3.2 mM CoCl₂), GlcNAc (e.g., 5-80 mM), the substrate UDP-GlcNAc (e.g., 1-8 mM), and varying concentrations of this compound (or a vehicle control, like DMSO).[14][15][17]

    • Add the prepared enzyme extract to initiate the reaction. Include controls such as "no enzyme" and "no substrate" for background subtraction.[16]

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30-37°C) for 1 to 3 hours with gentle shaking to allow for chitin synthesis.[15][16]

  • Detection:

    • Stop the reaction by washing the wells thoroughly with deionized water to remove unreacted substrates.[16]

    • Add a solution of WGA conjugated to an enzyme like Horseradish Peroxidase (WGA-HRP) to each well and incubate for 30-60 minutes.[15][16]

    • Wash the wells again to remove unbound WGA-HRP.[16]

    • Add a suitable HRP substrate (e.g., TMB). The enzyme will catalyze a color change.[18]

    • Stop the color development with an acid solution (e.g., 0.5 M H₂SO₄).[15]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][16]

Experimental_Workflow Start Start: Fungal Culture Enzyme_Prep Enzyme Preparation (Lysis & Fractionation) Start->Enzyme_Prep Reaction_Setup Reaction Setup (Enzyme + Substrate + Inhibitor) Enzyme_Prep->Reaction_Setup Plate_Coating Plate Coating (WGA) Plate_Coating->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Detection (WGA-HRP + Substrate) Incubation->Detection Data_Analysis Data Analysis (Absorbance Reading & IC50 Calculation) Detection->Data_Analysis End End: Results Data_Analysis->End

References

A Deep Dive into Polyoxin D: Structural Insights and Active Site Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin D, a potent antifungal agent, serves as a crucial tool in agricultural and potential clinical applications. Its efficacy stems from the specific inhibition of chitin synthase, an enzyme vital for the integrity of fungal cell walls but absent in vertebrates, making it an attractive target for selective drug design. This technical guide provides a comprehensive structural and functional analysis of this compound, with a focus on its active site interactions. We delve into the molecular basis of its inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways. This document is intended to be a valuable resource for researchers engaged in the development of novel antifungal therapeutics.

Introduction

This compound is a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis. It belongs to the polyoxin family of compounds, which are known for their potent and specific inhibition of chitin synthase. By competitively inhibiting this enzyme, this compound disrupts the biosynthesis of chitin, a fundamental component of the fungal cell wall. This leads to weakened cell walls, osmotic instability, and ultimately, fungal cell death.[1][2] The high specificity of this compound for fungal chitin synthase makes it a valuable lead compound in the development of antifungal drugs with minimal off-target effects.

Structural Analysis of this compound and its Target

The inhibitory activity of this compound is intrinsically linked to its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).

Chemical Structure of this compound and UDP-GlcNAc

This compound is a complex molecule composed of a pyrimidine nucleoside linked to a dipeptide-like side chain. The key structural features that mimic UDP-GlcNAc include the uracil base and the sugar moiety.

Table 1: Chemical Properties of this compound and UDP-GlcNAc

PropertyThis compoundUDP-GlcNAc
Molecular Formula C17H23N5O14C17H27N3O17P2
Molecular Weight 521.39 g/mol 607.355 g/mol
Key Functional Groups Pyrimidine ring, amino acids, carboxyl groupsPyrimidine ring, N-acetylglucosamine, diphosphate group
Three-Dimensional Structure and Active Site Binding

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of chitin synthase from Candida albicans (CaChs2) in complex with this compound.[1] These structures reveal the precise interactions within the enzyme's active site that are responsible for the potent inhibition.

This compound occupies the UDP-GlcNAc binding site, where its uracil moiety forms hydrogen bonds with the protein backbone, similar to the substrate. The peptidyl side chain of this compound extends into the active site, forming additional interactions that stabilize the inhibitor-enzyme complex. These detailed structural insights are invaluable for the rational design of new, even more potent, chitin synthase inhibitors.

While a table of specific bond lengths and angles for this compound is best derived directly from its crystal structure data, such information can be obtained through analysis of the deposited cryo-EM structures (e.g., from the Protein Data Bank). The analysis would involve using molecular visualization and analysis software to measure the distances and angles between the constituent atoms of the this compound molecule as it is bound within the active site of chitin synthase.

Mechanism of Action and Enzyme Kinetics

This compound functions as a competitive inhibitor of chitin synthase. This means that it directly competes with the natural substrate, UDP-GlcNAc, for binding to the enzyme's active site. The binding of this compound prevents the binding of UDP-GlcNAc, thereby halting the polymerization of N-acetylglucosamine into chitin chains.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified through various enzymatic assays. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the efficacy of an inhibitor.

Table 2: Kinetic Parameters for this compound Inhibition of Chitin Synthase

Enzyme SourceInhibitorKi (µM)IC50 (µM)Reference
Candida albicans Chs2This compound3.2 ± 1.4-[1]
Saccharomyces cerevisiae Chs1This compound0.5-[3]
Saccharomyces cerevisiae Chs2This compound1.0-[3]

Note: A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.

Experimental Protocols

Reproducible and robust experimental protocols are essential for the study of this compound and its interaction with chitin synthase. Below are detailed methodologies for key experiments.

Purification of Chitin Synthase

This protocol is a generalized procedure for the purification of membrane-bound chitin synthase from a fungal source.

Experimental Workflow for Chitin Synthase Purification

G cluster_0 Cell Disruption and Fractionation cluster_1 Solubilization and Chromatography a Fungal Cell Culture b Cell Disruption (e.g., grinding in liquid nitrogen) a->b c Centrifugation (low speed) b->c d Supernatant Collection c->d e Centrifugation (high speed) d->e f Microsomal Pellet (contains chitin synthase) e->f g Solubilization with Detergent (e.g., Digitonin) f->g h Ion Exchange Chromatography g->h i Affinity Chromatography (e.g., Concanavalin A-Sepharose) h->i j Gel Filtration Chromatography i->j k Purified Chitin Synthase j->k

Caption: Workflow for the purification of chitin synthase.

Protocol:

  • Cell Culture and Harvest: Grow the desired fungal strain in an appropriate liquid medium to the mid-log phase. Harvest the cells by centrifugation.

  • Cell Disruption: Wash the cell pellet with sterile distilled water. Disrupt the cells by a suitable method, such as grinding in liquid nitrogen or bead beating, in an extraction buffer containing protease inhibitors.

  • Fractionation:

    • Centrifuge the cell homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in membrane-bound chitin synthase.

  • Solubilization: Resuspend the microsomal pellet in a buffer containing a mild detergent, such as digitonin, to solubilize the membrane proteins.

  • Chromatographic Purification:

    • Subject the solubilized protein fraction to a series of chromatographic steps to purify the chitin synthase. This may include:

      • Ion-exchange chromatography to separate proteins based on charge.

      • Affinity chromatography (e.g., using Concanavalin A-Sepharose for glycoproteins) to specifically bind and elute the target enzyme.

      • Gel filtration chromatography to separate proteins based on size and to remove aggregates.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the activity of chitin synthase by detecting the synthesized chitin product using a wheat germ agglutinin (WGA) conjugate.

Signaling Pathway: Chitin Biosynthesis and Inhibition

G UDP_GlcNAc UDP-GlcNAc (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Product) Chitin_Synthase->Chitin Catalyzes polymerization PolyoxinD This compound (Inhibitor) PolyoxinD->Chitin_Synthase Competitively binds to active site

Caption: Inhibition of chitin synthesis by this compound.

Protocol:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with a solution of Wheat Germ Agglutinin (WGA) and incubate overnight. WGA specifically binds to N-acetylglucosamine residues in chitin.

  • Blocking: Wash the plate to remove unbound WGA and block the remaining protein-binding sites with a solution of bovine serum albumin (BSA).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the purified chitin synthase, the substrate UDP-GlcNAc, and necessary cofactors (e.g., MgCl2) in a suitable buffer.

    • For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

    • Add the reaction mixture to the WGA-coated wells and incubate to allow for chitin synthesis.

  • Detection:

    • Wash the wells to remove unreacted substrate and unbound enzyme.

    • Add a solution of WGA conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to the wells. This will bind to the newly synthesized chitin.

    • Wash the wells to remove unbound WGA-HRP.

    • Add a chromogenic substrate for HRP (e.g., TMB). The development of color is proportional to the amount of chitin synthesized.

  • Data Analysis: Measure the absorbance of the wells using a plate reader. Calculate the enzyme activity and the percentage of inhibition by this compound.

Analysis of this compound by UPLC-MS/MS

This method is used for the sensitive detection and quantification of this compound in various matrices.

Experimental Workflow for UPLC-MS/MS Analysis

G a Sample Preparation (e.g., Extraction from tissue) b Solid-Phase Extraction (SPE) for cleanup a->b c UPLC Separation b->c d Mass Spectrometry Detection (MS/MS) c->d e Data Analysis and Quantification d->e

Caption: Workflow for the analysis of this compound by UPLC-MS/MS.

Protocol:

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., acidified deionized water).

  • Solid-Phase Extraction (SPE): Purify the extract using an SPE cartridge to remove interfering substances.

  • UPLC-MS/MS Analysis:

    • Inject the purified sample into a UPLC system coupled to a tandem mass spectrometer.

    • Separate the components of the sample on a suitable chromatography column.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode in the mass spectrometer, which provides high selectivity and sensitivity.

Structural Elucidation by X-ray Crystallography and NMR Spectroscopy

These techniques provide atomic-level structural information about this compound and its interaction with chitin synthase.

  • X-ray Crystallography: This involves crystallizing the this compound-chitin synthase complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the structure of this compound in solution. Various 1D and 2D NMR experiments can provide information about the connectivity of atoms and their spatial arrangement.

Conclusion and Future Directions

The structural and functional analysis of this compound has provided a solid foundation for understanding its mechanism of action and for the development of new antifungal agents. The detailed knowledge of its binding to the active site of chitin synthase, obtained from cryo-EM studies, opens up new avenues for structure-based drug design. Future research should focus on leveraging this structural information to design and synthesize novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of combination therapies involving this compound or its derivatives with other antifungal agents could provide synergistic effects and combat the emergence of drug resistance.

References

Polyoxin D: A Technical Guide to its Antifungal Target Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Polyoxin D, a potent antifungal agent. It details its target spectrum against various pathogenic fungi, its mechanism of action as a competitive inhibitor of chitin synthase, and standardized experimental protocols for its evaluation.

Introduction

This compound is a peptidyl nucleoside antibiotic produced by the soil bacterium Streptomyces cacaoi var. asoensis. It exhibits a broad spectrum of activity against various plant pathogenic fungi.[1][2] Its unique mode of action, targeting the fungal cell wall component chitin, makes it a valuable tool in agriculture and a subject of interest in antifungal drug development.[1][2] Notably, this compound has low toxicity to non-target organisms, including mammals and beneficial insects, as chitin is absent in these organisms.[1][2] This guide serves as a comprehensive resource for researchers and professionals working on the development and application of antifungal compounds.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[2][3] Chitin is a long-chain polymer of N-acetylglucosamine and is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.

By mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase. This competitive inhibition blocks the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall.[3] The disruption of cell wall integrity results in morphological abnormalities, such as swelling of hyphae and germ tubes, and ultimately leads to cell lysis due to osmotic stress.[2] This mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth rather than directly killing the fungal cells.[2]

cluster_0 Fungal Cell cluster_1 Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Inhibition Inhibition Weakened Cell Wall Weakened Cell Wall Chitin->Weakened Cell Wall Leads to Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitively binds to active site Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Figure 1: Mechanism of action of this compound.

Target Spectrum and Efficacy

This compound demonstrates a broad range of activity against various phytopathogenic fungi. Its efficacy, however, varies depending on the fungal species and even the specific isolate. The following tables summarize the available quantitative data on the antifungal activity of this compound.

Table 1: Classification of Plant Pathogens Based on Sensitivity to this compound

Sensitivity ClassificationEffective Dose (ppm)Pathogen Species
Highly Sensitive < 1.56Rhizoctonia solani
Sensitive 1.56 - 12.5Alternaria kikuchiana, Alternaria mali
Moderately Sensitive 12.5 - 100Botrytis cinerea, Cochliobolus miyabeanus, Pyricularia oryzae
Slightly Sensitive > 100Fusarium oxysporum, Colletotrichum spp.

Data compiled from Suda and Kochi, 2025.[3]

Table 2: Minimum Inhibitory Concentrations (MIC) and 50% Effective Concentrations (EC50) of this compound against Various Pathogenic Fungi

Fungal SpeciesValue TypeConcentration (µg/mL)Reference
Alternaria brassicaeEffective Dose50[3]
Alternaria solaniEffective Dose10[4]
Botrytis cinerea (Sensitive isolates)EC500.59 - 2.27[5][6]
Botrytis cinerea (Reduced sensitivity isolates)EC504.6 - 5.8[5][6]
Candida albicansMIC>1000 (in conventional media)[7]
Candida albicansMIC0.1 (in defined medium)[7]
Colletotrichum gloeosporioidesEC501070 (as 10% Polyoxin B)[4]
Cryptococcus neoformans-Millimolar concentrations[8]
Rhizoctonia solaniEffective Dose22.2 - 44.4[4]
Sclerotium rolfsiiEffective Dose22.2 - 44.4[4]
Verticillium dahliaeEffective Dose10[4]

Note: The efficacy of this compound can be influenced by the growth medium and conditions.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against fungal isolates.

Materials:

  • This compound

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Harvest spores or yeast cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL using a hemocytometer or by spectrophotometric methods.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in the growth medium to achieve a range of concentrations. The final concentrations should typically span from a high concentration that completely inhibits growth to a low concentration that has no effect.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control well (inoculum without this compound) and a negative control well (medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_inoculum Prepare Fungal Inoculum (1-5 x 10^5 cells/mL) add_inoculum Add 100 µL of Fungal Inoculum to each well prep_inoculum->add_inoculum prep_polyoxin Prepare Serial Dilutions of this compound add_polyoxin Add 100 µL of this compound dilutions to 96-well plate prep_polyoxin->add_polyoxin add_polyoxin->add_inoculum controls Include Positive (no drug) and Negative (no inoculum) Controls add_inoculum->controls incubate Incubate at optimal temperature for 24-48h controls->incubate read_mic Determine MIC: Lowest concentration with ≥50% growth inhibition incubate->read_mic

Figure 2: Experimental workflow for MIC determination.

In Vitro Chitin Synthase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on chitin synthase activity.

Materials:

  • Crude or purified chitin synthase preparation from the target fungus

  • This compound

  • UDP-[14C]-N-acetyl-D-glucosamine (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

  • Trichloroacetic acid (TCA) to stop the reaction

Procedure:

  • Enzyme Preparation:

    • Prepare a crude enzyme extract or purified chitin synthase from the fungal mycelia.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the assay buffer, the chitin synthase preparation, and varying concentrations of this compound.

    • Include a control reaction without this compound.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]-N-acetyl-D-glucosamine.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding TCA.

  • Quantification of Chitin Synthesis:

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin produced.

    • Wash the filter to remove any unincorporated radiolabeled substrate.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the chitin synthase activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the this compound concentration.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification prep_enzyme Prepare Chitin Synthase (crude or purified) mix Combine Enzyme, Buffer, and this compound prep_enzyme->mix prep_inhibitor Prepare varying concentrations of this compound prep_inhibitor->mix start_reaction Initiate reaction with UDP-[14C]-N-acetyl-D-glucosamine mix->start_reaction incubate Incubate at optimal temperature start_reaction->incubate stop_reaction Stop reaction with TCA incubate->stop_reaction filter Filter to capture radiolabeled chitin stop_reaction->filter wash Wash to remove unincorporated substrate filter->wash measure Measure radioactivity with scintillation counter wash->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Figure 3: Experimental workflow for in vitro chitin synthase activity assay.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound targets specific signaling pathways within pathogenic fungi. Its primary mode of action is the direct competitive inhibition of the chitin synthase enzyme. However, the resulting disruption of the cell wall integrity can trigger a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway. This is a general stress response pathway in fungi that is activated by various cell wall-damaging agents. The activation of the CWI pathway is a consequence of the stress induced by this compound, rather than a direct target of the compound itself.

Conclusion

This compound is a well-characterized antifungal agent with a specific and effective mode of action against a wide range of pathogenic fungi. Its competitive inhibition of chitin synthase provides a targeted approach to disrupting fungal cell wall synthesis. This technical guide has provided a comprehensive overview of its target spectrum, quantitative efficacy, and detailed experimental protocols for its evaluation. For researchers and professionals in the field of antifungal drug development, this compound serves as an important reference compound and a valuable tool for studying fungal cell wall biosynthesis. Further research may focus on overcoming resistance mechanisms and exploring synergistic combinations with other antifungal agents to enhance its therapeutic potential.

References

An In-Depth Technical Guide to the Fungistatic and Fungicidal Activity of Polyoxin D

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Polyoxin D, a peptidyl pyrimidine nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a potent inhibitor of fungal growth with a well-defined mechanism of action. Its primary activity is the competitive inhibition of chitin synthase, an essential enzyme for the integrity of the fungal cell wall. This action results in significant morphological aberrations and growth inhibition. This technical guide provides a comprehensive overview of the antifungal properties of this compound, critically evaluating its fungistatic versus fungicidal effects. It consolidates quantitative data on its efficacy, details the experimental protocols used to assess its activity, and provides visual representations of its mechanism and the workflows used for its evaluation. The evidence overwhelmingly characterizes this compound as a fungistatic agent against most plant pathogenic fungi, though fungicidal activity has been noted against certain zoopathogenic species.

Differentiating Fungistatic and Fungicidal Activity

In the context of antimicrobial pharmacology, the distinction between static and cidal activity is fundamental.

  • Fungistatic Activity: A fungistatic agent inhibits the growth and reproduction of fungi without killing them. The effect is reversible; if the agent is removed, the fungus may resume growth. This mode of action is characterized by a Minimum Inhibitory Concentration (MIC) that is significantly lower than the Minimum Fungicidal Concentration (MFC).

  • Fungicidal Activity: A fungicidal agent directly kills fungal cells, leading to an irreversible loss of viability. This is typically defined as a ≥99.9% (or 3-log10) reduction in the initial inoculum. For these agents, the MFC is close to the MIC, often with an MFC/MIC ratio of ≤4.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

The primary target of this compound is chitin synthase (UDP-N-acetylglucosamine:chitin N-acetylglucosaminyl transferase), a crucial enzyme in the fungal cell wall biosynthesis pathway.[1][2] Chitin, a polymer of N-acetylglucosamine (GlcNAc), provides structural rigidity and osmotic stability to the fungal cell.

This compound's structure closely mimics that of the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows it to bind to the active site of chitin synthase, acting as a competitive inhibitor and blocking the polymerization of GlcNAc into chitin chains.[3] This inhibition is highly specific; this compound does not affect the synthesis of other cell wall components like glucans or proteins.[1] The inhibition constant (Ki) for this compound against chitin synthetase from Neurospora crassa has been determined to be 1.40 x 10⁻⁶ M, indicating a high binding affinity.[1] The competitive inhibition leads to an intracellular accumulation of UDP-GlcNAc.[1]

cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer (Cell Wall Component) Chitin_Synthase->Chitin Polymerizes Polyoxin_D This compound (Structural Analog) Polyoxin_D->Chitin_Synthase Competitive Inhibition

Figure 1: Mechanism of this compound as a competitive inhibitor of chitin synthase.

The Predominantly Fungistatic Activity of this compound

The unique mechanism of action of this compound results in the suppression of fungal diseases primarily through fungistatic, rather than fungicidal, activity.[1][2][4][5] By disrupting cell wall synthesis while other cellular processes continue, this compound induces severe morphological and developmental defects that arrest the fungal life cycle.

Key Fungistatic Effects:

  • Inhibition of Growth and Germination: this compound effectively inhibits mycelial growth and spore germination across a broad range of plant pathogenic fungi.[1][4]

  • Morphological Aberrations: The inhibition of chitin synthesis leads to the formation of weakened cell walls that cannot withstand internal turgor pressure. This results in characteristic swelling in germ tubes and hyphae, which become brittle and take on a protoplast-like form.[1][3]

  • Inhibition of Sporulation: At concentrations that may not fully inhibit mycelial growth, this compound can significantly reduce or prevent sporulation, limiting the secondary spread of the pathogen.[1] For example, a 50 ppm application on cucumber leaves infected with powdery mildew inhibited conidial formation by 98.8%.[1]

These effects collectively halt the progression of fungal infection, classifying the agent as fungistatic.

PD This compound CS_Inhibit Inhibits Chitin Synthase PD->CS_Inhibit Defect Defective Chitin Synthesis CS_Inhibit->Defect Wall Weakened Cell Wall Defect->Wall Morph Morphological Changes (Swelling, Bulges) Wall->Morph Osmotic Increased Osmotic Sensitivity Wall->Osmotic Inhibit Inhibition of Growth, Germination & Sporulation Morph->Inhibit Osmotic->Inhibit Effect Fungistatic Effect Inhibit->Effect

Figure 2: Logical flow from chitin synthase inhibition to fungistatic activity.

Evidence for Fungicidal Activity

While primarily fungistatic against plant pathogens, some studies have demonstrated that this compound can exert fungicidal activity, particularly against zoopathogenic (animal- and human-infecting) fungi. At millimolar concentrations, this compound was shown to kill cells of both the yeast and hyphal phases of Candida albicans and inhibit the growth of Cryptococcus neoformans.[6][7] This suggests that the ultimate outcome of chitin synthase inhibition can be species- or context-dependent, potentially relating to differences in cell wall structure, metabolic pathways, or the ability to withstand osmotic stress.

Quantitative Analysis of Antifungal Activity

The potency of an antifungal agent is quantified using the Minimum Inhibitory Concentration (MIC) and, for cidal agents, the Minimum Fungicidal Concentration (MFC).

  • MIC: The lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.

  • MFC: The lowest concentration of the agent that results in a ≥99.9% reduction in the initial fungal inoculum.

A high MFC/MIC ratio (>4) is a hallmark of a fungistatic compound. For this compound, MFC values are not widely reported in the literature for plant pathogens, which itself is an indicator of its primarily non-cidal activity. However, extensive data exists for its inhibitory concentrations (MIC) and half-maximal effective concentrations (EC₅₀).

Fungal SpeciesActivity MetricConcentration (µg/mL or ppm)Reference
Rhizoctonia solaniMIC≤ 1.56[1]
Botrytis cinerea (Sensitive)EC₅₀0.59 - 2.27[1][8]
Botrytis cinerea (Reduced Sensitivity)EC₅₀4.6 - 5.8[8]
Alternaria alternataEC₅₀0.378 - 30.245[1]
Colletotrichum gloeosporioidesEC₅₀1.07[9]
Various Plant PathogensMIC>100[1]
Various BacteriaMIC>400[10]

Experimental Protocols for Determining Antifungal Activity

Standardized protocols are essential for the accurate and reproducible determination of fungistatic and fungicidal activity. Methodologies developed by the Clinical and Laboratory Standards Institute (CLSI), such as M27 for yeasts and M38 for filamentous fungi, provide a robust framework.[11][12][13][14][15]

Broth Microdilution for MIC Determination (Adapted from CLSI M38-A)

This method determines the lowest concentration of an agent that inhibits fungal growth in a liquid medium.

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Grow the fungal isolate on an appropriate medium (e.g., Potato Dextrose Agar) for 7 days.[11] Harvest conidia or spores and suspend them in sterile saline. Adjust the suspension turbidity spectrophotometrically to match a 0.5 McFarland standard, then dilute it in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plate at 35°C for 24-72 hours, depending on the growth rate of the fungus.[11]

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is a complete absence of visible growth (for agents like amphotericin B) or, more commonly for static agents, a prominent (e.g., ≥50%) reduction in turbidity compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay and is used to determine if the inhibition is reversible.

  • Subculturing: Following the MIC reading, take a fixed volume (e.g., 20 µL) from each well that shows no visible growth (i.e., at the MIC and higher concentrations).

  • Plating: Spread the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35°C for 24-48 hours or until growth is clearly visible in the subculture from the growth control well.

  • Determining the MFC: The MFC is the lowest concentration from the MIC plate that results in no growth or a significant reduction (≥99.9%) in colonies on the subculture plate compared to the initial inoculum count.

Time-Kill Curve Assay

This dynamic assay provides more detailed information on the rate of antifungal activity over time.

  • Assay Setup: Prepare tubes of RPMI 1640 broth containing this compound at various concentrations (e.g., 1x, 4x, 8x, and 16x MIC). Include a drug-free growth control tube.

  • Inoculation: Inoculate each tube with a standardized fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[16]

  • Sampling and Plating: Incubate the tubes at 35°C with agitation.[16] At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquot and plate them onto drug-free agar.

  • Data Analysis: After incubation, count the colonies on each plate to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time.

    • Fungicidal activity is indicated by a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

    • Fungistatic activity is indicated by a <3-log₁₀ reduction in CFU/mL or simply the prevention of an increase in CFU/mL compared to the growth control.

cluster_mic MIC Determination cluster_mfc MFC Determination start Prepare Serial Dilutions of this compound in Plate inoculate Add Standardized Fungal Inoculum start->inoculate incubate_mic Incubate at 35°C (24-72 hours) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic aliquot Take Aliquot from Wells ≥ MIC read_mic->aliquot Proceed to Fungicidal Test plate Spread on Drug-Free Agar Plates aliquot->plate incubate_mfc Incubate at 35°C (24-48 hours) plate->incubate_mfc read_mfc Read MFC: Lowest concentration with ≥99.9% killing incubate_mfc->read_mfc

Figure 3: Experimental workflow for determining MIC and MFC values.

Conclusion

This compound is a highly effective antifungal agent whose activity is overwhelmingly fungistatic against a wide array of plant pathogenic fungi. Its specific, competitive inhibition of chitin synthase disrupts cell wall formation, leading to morphological defects and the cessation of growth, germination, and sporulation. While it can exhibit fungicidal properties against certain zoopathogenic fungi under specific conditions, its primary role in agriculture and disease management is to arrest the development of fungal populations. The clear distinction between its low inhibitory concentrations (MIC/EC₅₀) and the much higher (or unreported) concentrations required for cidal activity (MFC) solidifies its classification as a premier fungistatic agent. Understanding this distinction is critical for its effective application in resistance management programs and integrated pest management strategies.

References

The Discovery and Development of Polyoxin D: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyoxin D is a peptidyl nucleoside antibiotic that has garnered significant attention as a potent and specific inhibitor of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis.[1] First discovered in the mid-20th century, this natural product has been successfully developed as an agricultural fungicide and serves as a valuable tool in scientific research for studying fungal cell wall integrity and morphogenesis.[2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The story of this compound begins in Japan with the pioneering work of Dr. Saburo Suzuki and his team at the Institute of Physical and Chemical Research (RIKEN). In 1961, they isolated a complex of related antibiotic substances from the culture broth of a soil actinomycete.[2][3] This microorganism, collected from the Aso region of Kumamoto Prefecture, was identified as Streptomyces cacaoi var. asoensis.[2][3][4] The isolated compounds were named "Polyoxins," and subsequent research led to the separation and characterization of individual components, designated Polyoxin A, B, D, and so on.[4]

This compound, in particular, demonstrated strong antifungal activity, especially against phytopathogenic fungi.[2] Its unique mode of action, targeting an enzyme absent in plants and animals, made it an attractive candidate for agricultural applications due to its high selectivity and low toxicity to non-target organisms.[5][6] A mixture of polyoxins was first registered for agricultural use in Japan in 1967 for controlling rice sheath blight caused by Rhizoctonia solani.[2] To enhance its stability and effectiveness in the field, this compound was formulated as a zinc salt.[7] This formulation helps to reduce its high water solubility, preventing it from being easily washed off plant surfaces.[8] Today, this compound zinc salt is used in numerous countries to manage a variety of fungal diseases in crops, turf, and ornamental plants.[2][9][10]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

The primary mechanism of action of this compound is the competitive inhibition of the enzyme chitin synthase (EC 2.4.1.16).[3][11] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from its activated precursor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to form chitin, a major structural component of the fungal cell wall.[12][13]

Due to its structural similarity to UDP-GlcNAc, this compound acts as a competitive inhibitor, binding to the active site of chitin synthase and preventing the binding of the natural substrate.[2][12] This inhibition disrupts the synthesis of chitin, leading to a weakened cell wall that cannot withstand internal osmotic pressure.[5] As a result, fungal hyphae and germ tubes exhibit morphological abnormalities, such as swelling and bursting, ultimately leading to the cessation of growth and, in some cases, cell death.[14][15] This fungistatic, rather than fungicidal, action is a key characteristic of this compound.[2][3] The high specificity of this mode of action contributes to its low toxicity in mammals, as mammalian cells lack a cell wall and the chitin synthesis pathway.[6][16]

G cluster_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site Inhibition Competitive Inhibition PolyoxinD This compound PolyoxinD->ChitinSynthase Binds to active site Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Catalyzes synthesis of CellWall Fungal Cell Wall Integrity Chitin->CellWall Maintains Result Disrupted Cell Wall Synthesis & Morphological Abnormalities CellWall->Result Leads to G start Start prep_enzyme Prepare Crude Chitin Synthase Extract start->prep_enzyme add_reagents Add Enzyme, Buffer, and This compound to WGA-coated Plate prep_enzyme->add_reagents add_substrate Initiate Reaction with UDP-GlcNAc add_reagents->add_substrate incubate Incubate at 30°C add_substrate->incubate wash1 Wash Plate incubate->wash1 add_wga_hrp Add WGA-HRP Conjugate wash1->add_wga_hrp incubate2 Incubate add_wga_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate2 Add Peroxidase Substrate wash2->add_substrate2 measure Measure Absorbance add_substrate2->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end G cluster_pathway Simplified this compound Biosynthesis UDP UDP UMP UMP UDP->UMP Nucleoside_skeleton Polyoxin Nucleoside Skeleton Synthesis (polA, D, H, I, J, K) UMP->Nucleoside_skeleton Carbamoyl_P Carbamoyl-P Carbamoyl_P->Nucleoside_skeleton Amino_acid_precursor Amino Acid Precursor Peptide_moiety Peptide Moiety Synthesis (polL, M, N, O, P, Q) Amino_acid_precursor->Peptide_moiety Polyoxin_D This compound Nucleoside_skeleton->Polyoxin_D Peptide_moiety->Polyoxin_D

References

Methodological & Application

Application Notes and Protocols for In Vitro Fungal Studies of Polyoxin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Polyoxin D, a potent and specific inhibitor of chitin synthase in fungi. The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.

Mechanism of Action

This compound is a peptidyl nucleoside antibiotic that acts as a competitive inhibitor of chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1][2][3] By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability, abnormal morphology (such as swelling and bursting of hyphal tips), and ultimately, fungistatic or fungicidal effects.[4]

The disruption of chitin synthesis by this compound can trigger a compensatory response in the fungus through the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial stress response mechanism that helps maintain cell wall homeostasis. Key components of this pathway include the GTPase Rho1, Protein Kinase C (Pkc1), and a downstream Mitogen-Activated Protein Kinase (MAPK) cascade (Bck1, Mkk1/2, and Mpk1/Slt2). When chitin synthesis is inhibited, the cell senses this stress, leading to the activation of the CWI pathway in an attempt to reinforce the cell wall, often by increasing the expression of chitin synthase genes and other cell wall-related genes.

Quantitative Data

The inhibitory activity of this compound has been quantified against chitin synthase from various fungal species, and its antifungal efficacy has been determined through Minimum Inhibitory Concentration (MIC) assays.

Chitin Synthase Inhibition

The potency of this compound as a chitin synthase inhibitor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

Fungal SpeciesEnzyme/IsoformKi Value (µM)IC50 Value (µM)Reference
Neurospora crassaChitin Synthase1.4-[4]
Mucor rouxiiChitin Synthase0.6-
Saccharomyces cerevisiaeChitin Synthetase 1 (Chs1)0.5-
Saccharomyces cerevisiaeChitin Synthetase 2 (Chs2)1.0-
Candida albicansChitin Synthase 2 (CaChs2)3.2 ± 1.4-
Antifungal Activity (Minimum Inhibitory Concentration)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans>1000[5]
Cryptococcus neoformans>1000[5]
Rhizoctonia solani<1.562[1]
Alternaria kikuchiana0.125 - 1.0[1]
Cochliobolus miyabeanus1.56 - 6.25[1]
Pyricularia oryzae3.125 - 12.5[1]
Fusarium fujikuroi15 - 150 (inhibits sporulation)[1]

Note: The high MIC values for Candida albicans and Cryptococcus neoformans in some studies may be due to factors such as poor uptake of the drug or the presence of drug efflux pumps.[5]

Experimental Protocols

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against fungal chitin synthase.

Materials:

  • Fungal mycelia (e.g., Neurospora crassa, Saccharomyces cerevisiae)

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors)

  • Glass beads or liquid nitrogen for cell lysis

  • Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • This compound stock solution

  • 96-well microtiter plates coated with wheat germ agglutinin (WGA)

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Harvest fungal mycelia by centrifugation.

    • Wash the mycelia with extraction buffer.

    • Lyse the cells by vortexing with glass beads or by grinding in liquid nitrogen.

    • Centrifuge the lysate to obtain a crude membrane fraction containing chitin synthase.

    • Determine the protein concentration of the enzyme preparation.

  • Assay:

    • To the WGA-coated wells, add the reaction buffer, the enzyme preparation, and varying concentrations of this compound.

    • Include a control with no inhibitor.

    • Initiate the reaction by adding the UDP-GlcNAc substrate.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 1-3 hours).

    • Stop the reaction and wash the wells to remove unbound reagents.

    • Add WGA-HRP conjugate to the wells and incubate to allow binding to the newly synthesized chitin.

    • Wash the wells to remove unbound conjugate.

    • Add TMB substrate and incubate until a blue color develops.

    • Add the stop solution to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (UDP-GlcNAc) and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Materials:

  • Fungal isolates

  • Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Prepare a suspension of the fungal cells or spores in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in the culture medium to achieve the desired final inoculum concentration.

  • Plate Preparation:

    • Prepare serial twofold dilutions of this compound in the culture medium in the 96-well plate.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal inoculum.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

    • For quantitative assessment, the turbidity of each well can be measured using a microplate reader. The MIC is typically defined as the concentration that causes a significant reduction in turbidity (e.g., ≥50% or ≥90%) compared to the growth control.

Visualizations

PolyoxinD_Mechanism_of_Action cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Polymerization Disruption Disruption of Cell Wall Integrity Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Cell_Wall->Disruption Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_Chitin_Synthase_Assay start Start enzyme_prep Prepare Fungal Enzyme Extract start->enzyme_prep reaction_setup Set up Reaction: Enzyme + Substrate + this compound enzyme_prep->reaction_setup plate_prep Prepare WGA-coated 96-well Plate plate_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Add WGA-HRP and TMB Substrate incubation->detection read_absorbance Read Absorbance at 450 nm detection->read_absorbance analysis Calculate % Inhibition and IC50/Ki read_absorbance->analysis end End analysis->end

Caption: Experimental workflow for the chitin synthase inhibition assay.

CWI_Signaling_Pathway cluster_cell Fungal Cell cluster_pathway Cell Wall Integrity (CWI) Pathway PolyoxinD This compound ChitinSynthase Chitin Synthase PolyoxinD->ChitinSynthase CellWallStress Cell Wall Stress ChitinSynthase->CellWallStress Inhibition Rho1 Rho1 CellWallStress->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mpk1 Mpk1/Slt2 (MAPK) Mkk1_2->Mpk1 TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Mpk1->TranscriptionFactors GeneExpression ↑ Expression of Cell Wall Genes (e.g., Chitin Synthases) TranscriptionFactors->GeneExpression GeneExpression->ChitinSynthase Compensatory Response

Caption: Fungal cell wall integrity signaling pathway activation.

References

Application Notes and Protocols for the Use of Polyoxin D in the Inhibition of Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D is a peptidyl nucleoside antibiotic derived from the bacterium Streptomyces cacaoi var. asoensis. It is a potent and highly specific inhibitor of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[1][2] This unique mode of action makes this compound an effective and environmentally friendly agent for controlling various plant pathogenic fungi, particularly Rhizoctonia solani, the causal agent of diseases such as sheath blight in rice and brown patch in turfgrass.[1][3] Unlike many conventional fungicides, this compound exhibits fungistatic rather than fungicidal activity, meaning it inhibits fungal growth without directly killing the fungus.[1][2] This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing this compound for the inhibition of R. solani.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

This compound's primary mechanism of action is the competitive inhibition of chitin synthase.[1][2] Structurally, this compound mimics the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of the enzyme, this compound prevents the incorporation of GlcNAc into the growing chitin chain, thereby disrupting cell wall synthesis. This leads to the formation of abnormal, swollen hyphae and germ tubes, ultimately arresting fungal growth.[1][2]

G cluster_cell Fungal Cell cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Polyoxin_D This compound Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Inactive_Enzyme Inactive Chitin Synthase Disrupted_Cell_Wall Disrupted Cell Wall (Swelling, Lysis) Chitin_Synthase->Disrupted_Cell_Wall Inhibition of chitin synthesis leads to Polyoxin_D->Chitin_Synthase

Caption: Mechanism of this compound action on chitin synthesis.

Quantitative Data

ParameterOrganismConcentrationEfficacyReference
Mycelial Growth InhibitionRhizoctonia spp.≤ 1.562 ppmHigh Activity[4]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This protocol is designed to determine the in vitro efficacy of this compound against R. solani by measuring the inhibition of mycelial growth.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. The concentration should be high enough to achieve the desired final concentrations in the PDA. Filter-sterilize the stock solution.

  • Preparation of Poisoned Media: Autoclave PDA and allow it to cool to 45-50°C. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 ppm). Mix well and pour the amended PDA into sterile Petri dishes. Prepare a control set of plates with PDA and sterile distilled water only.

  • Inoculation: From the margin of an actively growing R. solani culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percentage Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate

      • T = Average diameter of the fungal colony in the treated plate

G start Start prep_media Prepare PDA Medium start->prep_media add_polyoxin Add this compound to cooled PDA prep_media->add_polyoxin pour_plates Pour into Petri dishes add_polyoxin->pour_plates inoculate Inoculate with R. solani disc pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Workflow for the in vitro poisoned food technique.

In Vivo Efficacy Evaluation: Rice Sheath Blight Model

This protocol outlines a method to assess the protective efficacy of this compound against R. solani infection in a controlled greenhouse environment using rice as a model host.

Materials:

  • Rice seeds (a susceptible variety)

  • Pots and sterilized soil

  • Rhizoctonia solani culture on a suitable medium for inoculum production (e.g., PDA)

  • This compound formulation

  • Atomizer/sprayer

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Growth: Sow rice seeds in pots containing sterilized soil and grow them in a greenhouse or growth chamber under optimal conditions (e.g., 28-32°C, high humidity).

  • Inoculum Preparation: Culture R. solani on PDA until a dense mycelial mat with sclerotia is formed.

  • This compound Application: At the tillering stage (approximately 30-40 days after sowing), spray the rice plants with a solution of this compound at various concentrations. Include a control group sprayed with water only.

  • Inoculation: 24 hours after the this compound application, inoculate the rice plants with R. solani. This can be done by placing mycelial plugs or sclerotia at the base of the rice sheaths.

  • Incubation and Disease Development: Maintain the inoculated plants in a high-humidity environment (85-95%) for 24-48 hours to facilitate infection. Then, return them to the normal greenhouse conditions.

  • Disease Assessment: After a specific period (e.g., 7-14 days post-inoculation), assess the disease severity. This can be done by measuring the lesion length on the sheaths or by using a disease severity rating scale.

  • Data Analysis: Calculate the disease control efficacy of this compound for each concentration compared to the untreated control.

G start Start grow_rice Grow Rice Plants start->grow_rice prep_inoculum Prepare R. solani Inoculum start->prep_inoculum apply_polyoxin Apply this compound (Treatment) grow_rice->apply_polyoxin inoculate Inoculate Plants with R. solani prep_inoculum->inoculate apply_polyoxin->inoculate incubate Incubate under High Humidity inoculate->incubate assess_disease Assess Disease Severity incubate->assess_disease analyze Analyze Data assess_disease->analyze end End analyze->end

Caption: Workflow for in vivo evaluation of this compound.

Chitin Synthase Inhibition Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on chitin synthase activity.

Materials:

  • Rhizoctonia solani mycelia

  • Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Substrate: UDP-[³H]N-acetylglucosamine

  • This compound

  • Reaction buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation: Harvest R. solani mycelia from a liquid culture. Homogenize the mycelia in an extraction buffer to obtain a crude enzyme extract containing chitin synthase.

  • Assay Reaction: Set up reaction tubes containing the reaction buffer, the enzyme extract, and various concentrations of this compound. Include a control without the inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[³H]N-acetylglucosamine.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific period.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Measurement of Chitin Synthesis: Filter the reaction mixture through glass fiber filters to capture the newly synthesized, insoluble [³H]chitin. Wash the filters to remove any unincorporated substrate.

  • Quantification: Place the filters in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the chitin synthase activity.

  • Data Analysis: Calculate the percentage of inhibition of chitin synthase activity for each this compound concentration and determine the IC50 value.

G start Start prep_enzyme Prepare Chitin Synthase Extract from R. solani start->prep_enzyme setup_reaction Set up Reaction with Enzyme and this compound prep_enzyme->setup_reaction add_substrate Add Radiolabeled UDP-GlcNAc setup_reaction->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction filter Filter to Capture [³H]Chitin stop_reaction->filter measure Measure Radioactivity filter->measure analyze Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for chitin synthase inhibition assay.

Conclusion

This compound is a highly effective and specific inhibitor of Rhizoctonia solani due to its targeted action on chitin synthase. Its fungistatic nature and favorable safety profile make it a valuable tool for both fundamental research and the development of novel antifungal strategies. The provided protocols offer a foundation for investigating the efficacy and mechanism of this compound against this important plant pathogen. Further research to establish a comprehensive database of MIC and EC50 values for a wider range of R. solani isolates would be beneficial for optimizing its application in various agricultural settings.

References

Application Notes and Protocols: Polyoxin D Zinc Salt in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Polyoxin D zinc salt, a biochemical fungicide, for use in agricultural research. This document details its mechanism of action, presents its efficacy data against various plant pathogens, and offers detailed protocols for experimental evaluation.

Introduction to this compound Zinc Salt

This compound zinc salt is a fungicide derived from the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis.[1] It is classified as a biochemical pesticide due to its natural origin and specific, non-toxic mode of action against target fungi.[2][3] Its primary application is the control of a range of fungal diseases on food crops, turf, and ornamentals.[4] The zinc salt formulation is utilized to increase its persistence on plant surfaces compared to the more water-soluble this compound.

Commercially, it is available in formulations such as Suspension Concentrates (SC) and Water Dispersible Granules (WG), for example, 5% SC and 11.3% WDG.[5][6] It is recognized for its unique mode of action, making it a valuable tool for resistance management programs in integrated pest management (IPM).[1] this compound zinc salt is considered fungistatic rather than fungicidal, as it inhibits fungal growth without directly killing the fungus.[5]

Mechanism of Action: Chitin Synthesis Inhibition

The sole mode of action for this compound zinc salt is the inhibition of chitin synthase, a critical enzyme in the fungal cell wall biosynthesis pathway.[1][4] Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the cell walls of most pathogenic fungi but is absent in plants and mammals.[2][4]

This compound is a structural analog of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase.[2] By competitively inhibiting this enzyme, this compound zinc salt prevents the formation of chitin chains. This disruption leads to incomplete cell wall formation, causing hyphae to swell and rupture, ultimately halting fungal growth and infection.[2][7] This high specificity makes it non-toxic to bacteria, animals, and plants.[4] It is classified under the Fungicide Resistance Action Committee (FRAC) Code 19.[6]

Chitin_Biosynthesis_Pathway cluster_legend Enzymes Fructose6P Fructose-6-Phosphate Glucosamine6P Glucosamine-6-Phosphate Fructose6P->Glucosamine6P GFA GlcNAc6P N-acetylglucosamine-6-P Glucosamine6P->GlcNAc6P GNA GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) GlcNAc1P->UDPGlcNAc UAP invis1 UDPGlcNAc->invis1 Chitin Chitin (Fungal Cell Wall) PolyoxinD This compound Zinc Salt PolyoxinD->invis1 Competitive Inhibition invis1->Chitin Chitin Synthase invis2 GFA GFA: Glutamine-fructose-6-phosphate aminotransferase GNA GNA: Glucosamine-6-P N-acetyltransferase AGM AGM: Phosphoacetylglucosamine mutase UAP UAP: UDP-N-acetylglucosamine pyrophosphorylase

Fungal chitin biosynthesis pathway and the inhibitory action of this compound zinc salt.

Data Presentation: Efficacy Against Plant Pathogens

The following tables summarize the quantitative efficacy of this compound zinc salt against various fungal pathogens from in vitro and field studies.

Table 1: In Vitro Efficacy of this compound Zinc Salt Against Various Fungal Pathogens

Fungal PathogenHost Crop(s)Assay TypeEfficacy MetricValue (µg/mL or ppm)Reference(s)
Rhizoctonia solaniRice, TurfgrassMycelial GrowthMIC≤ 1.56[2]
Botrytis cinerea (Sensitive)StrawberryMycelial GrowthEC₅₀0.59 - 2.27[8]
Botrytis cinerea (Reduced Sensitivity)StrawberryMycelial GrowthEC₅₀4.6 - 5.8[8]
Alternaria kikuchianaPearMycelial GrowthMIC> 100[2]
Alternaria brassicicolaBrassicasSpore GerminationMIC1.0[2]
Cochliobolus miyabeanusRiceMycelial GrowthMIC6.25[2]
Pyricularia oryzaeRiceMycelial GrowthMIC25[2]
Colletotrichum spp.PeachMycelial GrowthEC₅₀Varies by media[9]

MIC: Minimum Inhibitory Concentration; EC₅₀: Half Maximal Effective Concentration

Table 2: Field Efficacy of this compound Zinc Salt Formulations

CropTarget Disease(s)Pathogen(s)Formulation & RateEfficacy MetricResultReference(s)
GrapesPowdery MildewErysiphe necator5% SC @ 600 mL/ha% Disease Control (Bunches)75.7%[6]
GrapesPowdery MildewErysiphe necator5% SC @ 600 mL/ha% Yield Increase vs. Control57.47%[6]
Potato, TomatoEarly BlightAlternaria solani5% SC @ 537–926 mL/haDisease SuppressionEffective (Preventative)[5]
CucurbitsPowdery Mildew, Gummy Stem BlightPodosphaera xanthii, Didymella bryoniae5% SC @ 463-926 mL/haDisease Control/SuppressionEffective (Preventative/Curative)[2][5]
TurfgrassBrown Patch, Leaf SpotRhizoctonia solani, Drechslera poae11.3% WDG @ 27 g/100 m²Disease ControlEffective (Preventative)[5]
GinsengBotrytis BlightBotrytis cinerea5% SC @ 611-1222 mL/1000 LDisease ControlEffective (Preventative)[5]

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible results. The following are generalized protocols for key experiments to evaluate the efficacy of this compound zinc salt.

Experimental_Workflow start Start: Define Objectives (e.g., EC50 determination) prep_fungicide 1. Prepare this compound Stock & Serial Dilutions start->prep_fungicide assay 3. Perform Assay (In Vitro, Detached Leaf, etc.) prep_fungicide->assay prep_pathogen 2. Prepare Pathogen Inoculum (Mycelial plugs or Spore suspension) prep_pathogen->assay incubation 4. Incubate Under Controlled Conditions assay->incubation data_collection 5. Collect Data (e.g., Colony diameter, Lesion size) incubation->data_collection analysis 6. Analyze Data (e.g., Probit analysis for EC50) data_collection->analysis end End: Report Results analysis->end Field_Trial_Workflow design 1. Trial Design (Randomized Complete Block) setup 2. Plot Setup & Crop Planting design->setup application 3. Fungicide Application (Based on protocol: rate, timing, interval) setup->application monitoring 4. Environmental & Disease Monitoring application->monitoring assessment 5. Disease Assessment (% Incidence, % Severity) monitoring->assessment assessment->application Re-application if needed harvest 6. Harvest & Yield Data Collection assessment->harvest analysis 7. Statistical Analysis (ANOVA) harvest->analysis conclusion 8. Draw Conclusions on Efficacy analysis->conclusion

References

Application of Polyoxin D in Studying Fungal Dimorphism in Mucor rouxii

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mucor rouxii, a dimorphic fungus, serves as a valuable model organism for studying the molecular mechanisms that govern morphological transitions between yeast and hyphal forms. This dimorphism is a critical virulence factor in many pathogenic fungi. Polyoxin D, a peptidyl-pyrimidine nucleoside antibiotic isolated from Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1][2][3] By disrupting cell wall integrity, this compound provides a powerful tool to investigate the role of chitin synthesis in the growth, morphology, and dimorphic development of M. rouxii. These notes provide detailed protocols and data on the use of this compound for such studies.

Mechanism of Action

This compound functions as a competitive inhibitor of chitin synthetase (UDP-N-acetylglucosamine:chitin N-acetylglucosaminyl transferase).[4] Its structure mimics that of the enzyme's natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[1][3] This competitive inhibition blocks the polymerization of N-acetylglucosamine into chitin chains, which are essential structural components of the fungal cell wall. The resulting weakened cell wall cannot withstand internal turgor pressure, leading to cell swelling, bursting, and ultimately, inhibition of fungal growth.[1]

Data Presentation

Table 1: Inhibitory Effects of this compound on Mucor rouxii
ParameterValueReference
Ki for Chitin Synthetase 0.6 µM[1][5][6]
50% Inhibition of Chitin Synthesis 1.25 µM[1]
Inhibition of Growth and Spore Germination 19 µM - 190 µM[7]
Table 2: Comparative Effects of this compound on Yeast and Mycelial Forms
Fungal FormObservationEffect on DimorphismReference
Yeast Growth inhibition, cell bursting at inhibitory concentrations.Does not induce a switch to hyphal form.[1][7]
Mycelium Growth inhibition, cell bursting at hyphal tips.Does not induce a switch to yeast form.[1][7]
Spores Inhibition of germination and germ tube elongation.Does not alter the initial morphological fate (yeast or hyphae) determined by environmental cues (e.g., O2/CO2 levels).[1][7]

Note: While this compound inhibits the growth of both forms, it does not decisively alter the fundamental dimorphic switching pattern dictated by environmental conditions.[1][5][6][7]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. rouxii.

Materials:

  • Mucor rouxii sporangiospores

  • Yeast extract-peptone-glucose (YPG) broth or agar

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile microtiter plates (96-well)

  • Incubator with shakers (for broth dilution) or stationary incubator (for agar dilution)

  • Spectrophotometer or plate reader (optional, for quantitative measurement)

Method (Broth Microdilution):

  • Prepare a two-fold serial dilution of this compound in YPG broth in a 96-well microtiter plate. Concentrations may range from 0.1 µM to 200 µM.

  • Prepare a standardized inoculum of M. rouxii spores (e.g., 1 x 10^4 spores/mL) in YPG broth.

  • Add the spore suspension to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no spores).

  • Incubate the plate under conditions that favor either yeast growth (e.g., anaerobic, high CO2) or mycelial growth (aerobic). Typically, incubation is at 28°C for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure absorbance at 600 nm.

Protocol 2: Morphological Analysis of this compound Effects

Objective: To observe the morphological changes in M. rouxii yeast and hyphae when treated with this compound.

Materials:

  • M. rouxii cultures (yeast and hyphal forms)

  • YPG broth

  • Sub-inhibitory concentration of this compound (e.g., 0.5x MIC)

  • Microscope slides and coverslips

  • Light microscope with differential interference contrast (DIC) or phase-contrast optics

Method:

  • Grow M. rouxii in YPG broth to obtain either the yeast form (anaerobic conditions) or the mycelial form (aerobic conditions).

  • Add a sub-inhibitory concentration of this compound to the established cultures.

  • Continue incubation for several hours (e.g., 4, 8, 12 hours).

  • At each time point, withdraw a small aliquot of the culture.

  • Prepare a wet mount on a microscope slide and observe the cellular morphology.

  • Look for characteristic signs of this compound activity, such as swelling at hyphal tips, abnormal cell shapes, or cell lysis (bursting).[1]

Protocol 3: In Vitro Chitin Synthetase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on M. rouxii chitin synthetase activity.

Materials:

  • Crude cell-free extract of M. rouxii containing chitin synthetase

  • Radioactively labeled UDP-N-acetylglucosamine (UDP-[14C]GlcNAc)

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and N-acetylglucosamine as a primer)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Method:

  • Prepare a crude enzyme extract from M. rouxii mycelia by homogenization and centrifugation.

  • Set up reaction tubes containing the reaction buffer, enzyme extract, and varying concentrations of this compound.

  • Initiate the reaction by adding UDP-[14C]GlcNAc. Include a control reaction with no this compound.

  • Incubate the reaction mixture at an optimal temperature (e.g., 28°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-chitin product.

  • Wash the filters to remove any unincorporated UDP-[14C]GlcNAc.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the Ki value.[4]

Visualizations

PolyoxinD_Mechanism cluster_0 Chitin Synthesis Pathway cluster_1 Inhibition Mechanism cluster_2 Result UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Polymerizes Inhibition Inhibition of Chitin Synthesis PolyoxinD This compound (Structural Analog) PolyoxinD->Chitin_Synthase Competitively Binds Weak_Wall Weakened Cell Wall Inhibition->Weak_Wall Cell_Bursting Cell Bursting & Growth Inhibition Weak_Wall->Cell_Bursting

Caption: Mechanism of this compound action on chitin synthesis.

Experimental_Workflow cluster_Culture Culture Preparation cluster_Treatment This compound Treatment cluster_Analysis Analysis Start Inoculate M. rouxii spores Yeast_Culture Induce Yeast Form (Anaerobic, High CO2) Start->Yeast_Culture Mycelium_Culture Induce Mycelial Form (Aerobic) Start->Mycelium_Culture Add_PolyoxinD Add this compound (Varying Concentrations) Yeast_Culture->Add_PolyoxinD Mycelium_Culture->Add_PolyoxinD Biochemical_Assay Chitin Synthetase Assay (Enzyme Inhibition) Mycelium_Culture->Biochemical_Assay Prepare cell extract MIC_Assay Determine MIC (Growth Inhibition) Add_PolyoxinD->MIC_Assay Morphology Microscopic Observation (Cell Swelling, Bursting) Add_PolyoxinD->Morphology Dimorphism_Logic Env_Cues Environmental Cues (e.g., O2 vs. CO2) Signaling Dimorphic Signaling Pathways (e.g., cAMP/PKA) Env_Cues->Signaling Morph_Outcome Morphological Outcome (Yeast or Mycelium) Signaling->Morph_Outcome Chitin_Synth Chitin Synthesis (Cell Wall Construction) Morph_Outcome->Chitin_Synth Growth Viable Growth Chitin_Synth->Growth PolyoxinD This compound PolyoxinD->Chitin_Synth Inhibits

References

Application Notes and Protocols: Laboratory Preparation of Polyoxin D Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D is a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis that acts as a potent and specific inhibitor of chitin synthase[1][2][3][4]. This enzyme is crucial for the biosynthesis of chitin, an essential structural component of fungal cell walls[1][5][6]. By competitively inhibiting chitin synthase, this compound disrupts cell wall formation, leading to abnormal morphology and eventual lysis of susceptible fungi[1][7]. Its specific mode of action makes it a valuable tool in antifungal research, agricultural applications, and as a potential lead compound in drug development[1][5][8].

These application notes provide a detailed protocol for the preparation of this compound stock solutions for laboratory use, ensuring stability and consistent performance in various experimental settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of stock solutions. Key quantitative data are summarized in the table below.

PropertyValueReferences
Molecular Weight 521.39 g/mol [2][9][10][11]
521.4 g/mol [1]
Molecular Formula C₁₇H₂₃N₅O₁₄[2][9][10][11]
Appearance White solid / Brown powder[12]
Melting Point Decomposes at ~170°C
173-175 °C (decomposition)[12]
Water Solubility Very soluble[13]
35.4 g/L (at 30°C, pH 3.5)
Organic Solvent Solubility (at 20°C) Acetone: 0.011 g/L
Methanol: 0.175 g/L
Dichloromethane: <0.0011 g/L
Toluene: <0.0011 g/L
Dissociation Constants (pKa) 2.66, 3.69, 7.89, 10.21[13]
3.25, 4.16, 8.00, 9.56, 10.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water. Given its high water solubility, water is the recommended solvent for most in vitro and cell-based assays.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 521.39 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need 5.214 mg of this compound per 1 mL of solvent.

    • Calculate the total mass needed based on your desired final volume. For example, for 10 mL of a 10 mM stock solution, you will need 52.14 mg of this compound.

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder and add it to the tube.

  • Dissolution:

    • Add a portion of the sterile water to the tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved.

    • Add the remaining sterile water to reach the final desired volume.

  • Sterilization:

    • To ensure sterility, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile conical tube. This is crucial for applications involving cell culture.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year). In solvent, this compound is stable at -80°C for one year[9]. As a powder, it can be stored at -20°C for up to 3 years[9][11].

Note on this compound Zinc Salt:

This compound is often available as a zinc salt to improve its stability, particularly for agricultural use where it needs to resist being washed away by rain[5]. The molecular weight of this compound zinc salt is 586.76 g/mol . If you are using the zinc salt, be sure to use this molecular weight for your calculations. The preparation protocol remains the same.

Visualizations

Mechanism of Action: Inhibition of Chitin Synthase

This compound's antifungal activity stems from its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase. This allows it to act as a competitive inhibitor of the enzyme, blocking the synthesis of chitin and disrupting the integrity of the fungal cell wall.

PolyoxinD_MoA cluster_fungal_cell Fungal Cell cluster_outcome Outcome UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Disrupted_CW Disrupted Cell Wall Synthesis Chitin_Synthase->Disrupted_CW Inhibition leads to Polyoxin_D This compound (Inhibitor) Polyoxin_D->Chitin_Synthase Competitively Inhibits Cell_Lysis Cell Lysis and Fungal Death Disrupted_CW->Cell_Lysis

Caption: Mechanism of action of this compound as a competitive inhibitor of chitin synthase.

Experimental Workflow: Stock Solution Preparation

The following workflow diagram outlines the key steps for the preparation of a sterile this compound stock solution for research applications.

Stock_Solution_Workflow start Start calculate 1. Calculate Mass of this compound start->calculate weigh 2. Weigh this compound Powder calculate->weigh dissolve 3. Dissolve in Sterile Water weigh->dissolve vortex 4. Vortex until Fully Dissolved dissolve->vortex sterilize 5. Sterile Filter (0.22 µm filter) vortex->sterilize aliquot 6. Aliquot into Sterile Tubes sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the laboratory preparation of this compound stock solutions.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

  • This compound is intended for research use only and is not for human or veterinary use[1].

By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions, ensuring the accuracy and reproducibility of their experimental results.

References

Application Notes: Chitin Synthase Activity Assay Using Polyoxin D as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is an indispensable component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Its absence in mammals makes the enzymes responsible for its synthesis, primarily chitin synthase (CHS), a highly attractive target for the development of selective antifungal agents and insecticides. Chitin synthases are membrane-embedded glycosyltransferases that catalyze the polymerization of GlcNAc from the substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) and facilitate its extrusion across the plasma membrane.[1]

Polyoxin D, a naturally occurring peptidyl nucleoside antibiotic isolated from Streptomyces cacaoi var. asoensis, is a potent and specific competitive inhibitor of chitin synthase.[3][4][5] Its structure mimics that of the natural substrate, UDP-GlcNAc, allowing it to bind to the enzyme's active site, thereby blocking chitin synthesis.[3][6] This inhibition disrupts cell wall formation in fungi, leading to osmotic instability and cell lysis, which manifests as morphological changes like swelling in germ tubes and hyphae.[4][6] Due to its specific mechanism and high efficacy, this compound serves as a valuable tool in studying chitin synthase activity and as a positive control in screening for novel antifungal compounds.

These application notes provide a detailed protocol for a non-radioactive in vitro chitin synthase activity assay using this compound as a reference inhibitor. The described method is suitable for high-throughput screening and detailed kinetic analysis of potential chitin synthase inhibitors.

Mechanism of Action: this compound Inhibition

This compound functions as a competitive inhibitor of chitin synthase.[3][5] Its molecular structure closely resembles the substrate UDP-GlcNAc.[6] This structural similarity enables this compound to bind to the catalytic site of chitin synthase, directly competing with the binding of the endogenous substrate.[1][3][6] By occupying the active site, this compound effectively halts the polymerization of GlcNAc into chitin chains, leading to an accumulation of UDP-GlcNAc within the cell.[3][4][5] The inhibition is specific to chitin synthase, making it a powerful tool for studying this particular enzymatic pathway.[3][5]

Mechanism of this compound Inhibition of Chitin Synthase cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound UDP_GlcNAc UDP-GlcNAc (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer (Product) Chitin_Synthase->Chitin Catalyzes polymerization Polyoxin_D This compound (Inhibitor) Inhibited_Chitin_Synthase Inhibited Chitin Synthase Polyoxin_D->Inhibited_Chitin_Synthase Competitively binds to active site No_Chitin No Chitin Synthesis Inhibited_Chitin_Synthase->No_Chitin UDP_GlcNAc_blocked UDP-GlcNAc UDP_GlcNAc_blocked->Inhibited_Chitin_Synthase Binding blocked

Mechanism of this compound competitive inhibition.

Quantitative Data: this compound Inhibition

The inhibitory potency of this compound against chitin synthase has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to describe its efficacy. These values can vary depending on the fungal species, the specific chitin synthase isoenzyme, and the assay conditions.

ParameterOrganism/EnzymeValue (µM)Reference
KiNeurospora crassa Chitin Synthetase1.4[3][5]
KiCandida albicans Chs23.2 ± 1.4[1]
IC50Sclerotinia sclerotiorum CHS107.5 (0.19 mM)[7][8]

Note: Direct comparison of values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Part 1: Preparation of Crude Chitin Synthase Extract from Fungal Source

This protocol is adapted from methods used for fungal cell extracts.[7][9]

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, Neurospora crassa)

  • Appropriate liquid culture medium (e.g., YPD, PDB)

  • Sterile distilled water

  • Extraction Buffer (50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Liquid nitrogen

  • Trypsin solution (e.g., 80 µg/mL)

  • Soybean Trypsin Inhibitor (STI) solution (e.g., 120 µg/mL)

  • Centrifuge and rotor

  • Micro-pestle or bead beater

Procedure:

  • Cell Culture: Inoculate the fungal strain into the appropriate liquid medium and culture until it reaches the mid-logarithmic growth phase.

  • Harvest Cells: Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

  • Wash Cells: Discard the supernatant and wash the cell pellet twice with cold, sterile distilled water.

  • Cell Disruption: Disrupt the cells to release intracellular contents. This can be achieved by grinding the cell pellet to a fine powder in a pre-chilled mortar with a pestle under liquid nitrogen.[7][9]

  • Extraction: Resuspend the powdered cells in cold Extraction Buffer.

  • Zymogen Activation (Optional but Recommended): Chitin synthase is often present as an inactive zymogen. To activate, incubate the crude extract with trypsin (e.g., 80 µg/mL) at 30°C for 15-30 minutes.[7][9]

  • Stop Activation: Terminate the trypsin activation by adding a stoichiometric excess of Soybean Trypsin Inhibitor.[7]

  • Clarification: Centrifuge the lysate at a higher speed (e.g., 40,000 x g) to pellet the microsomal fraction which contains the chitin synthase.[10] Alternatively, a lower speed centrifugation (e.g., 3000 x g for 10 minutes) can be used to pellet cell debris, with the supernatant containing the crude enzyme extract.[7][9]

  • Storage: Collect the supernatant containing the activated chitin synthase. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.

Part 2: Non-Radioactive Chitin Synthase Activity Assay

This protocol is based on a widely used method that detects newly synthesized chitin using Wheat Germ Agglutinin (WGA).[6][9][11]

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Bovine Serum Albumin (BSA) blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)[11]

  • Crude chitin synthase extract (from Part 1)

  • This compound stock solution (dissolved in a suitable buffer, e.g., 10 mM ammonium acetate pH 6.0, and diluted for assay)[1]

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5)

  • Substrate Mix: UDP-GlcNAc (final concentration e.g., 1 mM), N-acetylglucosamine (GlcNAc, final concentration e.g., 5 mM), and MgCl₂ (final concentration e.g., 10 mM) in Reaction Buffer.[10][11]

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (e.g., 1 µg/mL in blocking buffer)[10]

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 0.5 M Sulfuric Acid)[10]

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature.[10][11]

  • Washing and Blocking:

    • Remove the WGA solution and wash the wells three times with deionized water.[10]

    • Block the wells by adding 200-300 µL of BSA blocking buffer and incubate for 3 hours at room temperature.[10][11]

    • Wash the wells again three times with deionized water.

  • Enzyme Reaction Setup:

    • Prepare serial dilutions of this compound in the Reaction Buffer.

    • In designated wells, add 20 µL of the diluted this compound or control buffer (for no inhibition control).

    • Add 20 µL of the crude enzyme extract to each well. Include a background control with boiled enzyme (95°C for 10 min).[11]

  • Initiate Reaction: Add 50-60 µL of the Substrate Mix to each well to initiate the reaction. The final volume should be around 100 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-3 hours with gentle shaking.[6][10]

  • Detection:

    • Stop the reaction by washing the wells five to six times with deionized water to remove unbound reagents.[9][10]

    • Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at 30°C.[10]

    • Wash the wells five to six times with deionized water.

    • Add 100 µL of TMB substrate solution and incubate for 5-15 minutes at room temperature, or until sufficient color develops.[10]

    • Stop the color development by adding 100 µL of Stop Solution.[10]

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.[10]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the boiled enzyme control wells from all other readings.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (ODinhibitor / ODcontrol)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of chitin synthase activity.[1]

Experimental Workflow: Chitin Synthase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis p1 Coat 96-well plate with WGA p2 Wash and Block with BSA p1->p2 a1 Add Inhibitor (this compound) and Enzyme Extract to wells p2->a1 p3 Prepare Enzyme Extract (e.g., from Fungi) p3->a1 a2 Add Substrate Mix (UDP-GlcNAc) to initiate reaction a1->a2 a3 Incubate (e.g., 30°C, 1-3h) to allow chitin synthesis a2->a3 d1 Wash wells and add WGA-HRP conjugate a3->d1 d2 Wash and add TMB Substrate d1->d2 d3 Add Stop Solution and Measure Absorbance (450nm) d2->d3 d4 Calculate % Inhibition and determine IC50 d3->d4

Workflow for the chitin synthase inhibition assay.

References

Application Notes: Measuring Polyoxin D Inhibition Effects Using ¹⁴C-Glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D is a potent and specific competitive inhibitor of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[1][2] Its structural similarity to the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the enzyme's active site, thereby halting chitin production.[2] This disruption of cell wall integrity makes chitin synthase an attractive target for the development of novel antifungal agents.[3] These application notes provide detailed protocols for measuring the inhibitory effects of this compound using ¹⁴C-labeled glucosamine, a precursor in the chitin synthesis pathway.

The methodologies described herein are fundamental for screening new antifungal compounds, characterizing their mechanism of action, and determining their potency. Two primary assay types are presented: a whole-cell assay that measures the incorporation of ¹⁴C-glucosamine into the chitin of intact fungal cells and a cell-free enzymatic assay that directly measures the inhibition of chitin synthase activity.

Mechanism of Action: Chitin Synthesis and this compound Inhibition

Chitin, a polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural rigidity and protection.[3] The synthesis of chitin is a multi-step process that occurs in the cytoplasm and at the plasma membrane. This compound acts as a competitive inhibitor of chitin synthase, the enzyme responsible for the final polymerization step.[4][5] This inhibition leads to an accumulation of UDP-GlcNAc and prevents the formation of the chitin polymer, resulting in a weakened cell wall and, ultimately, cell lysis under osmotic stress.[2][4]

Chitin_Synthesis_and_PolyoxinD_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GFA1 GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP1 ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer (Cell Wall) ChitinSynthase->Chitin Polymerization PolyoxinD This compound PolyoxinD->ChitinSynthase Competitive Inhibition

Caption: Chitin synthesis pathway and this compound inhibition mechanism.

Data Presentation

The efficacy of this compound as a chitin synthase inhibitor is quantified by its inhibition constant (Kᵢ) and, in broader antifungal studies, its half-maximal inhibitory concentration (IC₅₀) or Minimum Inhibitory Concentration (MIC).

Inhibitor Target Enzyme/Organism Parameter Value Reference
This compoundChitin Synthetase (Neurospora crassa)Kᵢ1.40 x 10⁻⁶ M[4][5]
This compoundChitin Synthetase (Mucor rouxii)Kᵢ0.6 µM[6]
This compoundChitin Synthetase II (Schisandra chinensis)IC₅₀1912 µg/mL[6]

Note: A lower Kᵢ or IC₅₀ value indicates a higher potency of the inhibitor.

Experimental Protocols

Protocol 1: Whole-Cell ¹⁴C-Glucosamine Incorporation Assay

This protocol measures the effect of this compound on chitin synthesis in living fungal cells by quantifying the incorporation of radiolabeled glucosamine into the cell wall.

Whole_Cell_Workflow A 1. Fungal Culture Prepare a liquid culture of the target fungus. B 2. Inhibitor Treatment Aliquot culture and add varying concentrations of this compound. A->B C 3. Radiolabeling Add ¹⁴C-Glucosamine to each aliquot and incubate. B->C D 4. Harvest Cells Collect cells by centrifugation or filtration. C->D E 5. Cell Lysis & Washing Lyse cells and wash extensively to remove unincorporated label. D->E F 6. Chitin Isolation Isolate the acid-insoluble chitin fraction. E->F G 7. Scintillation Counting Quantify radioactivity in the chitin fraction. F->G H 8. Data Analysis Calculate % inhibition and determine IC₅₀. G->H

Caption: Workflow for the whole-cell ¹⁴C-glucosamine incorporation assay.

Materials:

  • Target fungal strain (e.g., Neurospora crassa, Candida albicans)

  • Appropriate liquid growth medium

  • This compound stock solution

  • ¹⁴C-Glucosamine

  • Trichloroacetic acid (TCA), 10%

  • Ethanol, 70%

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Fungal Culture: Grow the fungal strain in a suitable liquid medium to the mid-exponential phase.

  • Inhibitor Addition: Distribute the fungal culture into a series of test tubes. Add varying concentrations of this compound to the tubes. Include a control tube with no inhibitor.

  • Radiolabeling: Add a known amount of ¹⁴C-glucosamine to each tube.

  • Incubation: Incubate the cultures under appropriate growth conditions for a period sufficient to allow incorporation of the label (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by adding cold 10% TCA.

  • Harvesting and Washing: Harvest the cells by filtering the contents of each tube through a glass fiber filter. Wash the filters extensively with 70% ethanol to remove any unincorporated ¹⁴C-glucosamine.[7]

  • Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell-Free Chitin Synthase Enzymatic Assay

This protocol directly measures the activity of isolated chitin synthase and its inhibition by this compound using ¹⁴C-labeled UDP-N-acetylglucosamine.

Materials:

  • Fungal mycelia

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors)

  • This compound stock solution

  • UDP-¹⁴C-N-acetyl-D-glucosamine

  • Reaction buffer

  • Trichloroacetic acid (TCA), 10%

  • Ethanol, 70%

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation:

    • Harvest fungal mycelia from a liquid culture.

    • Lyse the cells mechanically (e.g., grinding with glass beads) or enzymatically in a cold extraction buffer.

    • Centrifuge the lysate to obtain a crude membrane fraction containing the chitin synthase enzyme.[2]

    • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).[7]

  • Enzyme Inhibition Assay:

    • In a series of reaction tubes, prepare a reaction mixture containing the chitin synthase assay buffer and the crude enzyme extract.

    • Add varying concentrations of this compound to each tube. Include a control with no inhibitor.

    • Pre-incubate the mixture for 10 minutes at 30°C.[7]

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding UDP-¹⁴C-N-acetyl-D-glucosamine to each tube.[7]

    • Incubate the reaction at 30°C for 1 hour.[7]

  • Termination and Precipitation:

    • Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized, insoluble ¹⁴C-chitin.[7]

  • Filtration and Washing:

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble ¹⁴C-chitin.[7]

    • Wash the filter extensively with 70% ethanol to remove any unincorporated substrate.[7]

  • Quantification:

    • Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. For determining the Kᵢ value, the assay should be repeated with varying concentrations of both the substrate (UDP-GlcNAc) and the inhibitor (this compound).

References

Post-Harvest Polyoxin D Application on Fruit: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the application of Polyoxin D for post-harvest disease control in fruit, providing researchers, scientists, and drug development professionals with detailed application notes and experimental protocols.

Introduction

This compound, a peptidyl pyrimidine nucleoside antibiotic derived from the fermentation of Streptomyces cacaoi var. asoensis, is a potent and specific inhibitor of chitin synthase.[1][2][3][4][5] This unique mode of action disrupts the formation of chitin, an essential component of fungal cell walls, leading to fungistatic effects such as the inhibition of germination, hyphal growth, and sporulation.[1][2][4][5] Its targeted action and favorable safety profile, including low toxicity to non-target organisms, make it a valuable tool in post-harvest disease management, particularly in integrated pest management (IPM) and organic farming systems.[1][2][4] this compound is registered for post-harvest use in several countries, including the United States, for controlling a range of fungal pathogens on pome fruits, stone fruits, and pomegranates.[1][6]

Mechanism of Action: Chitin Synthase Inhibition

This compound functions as a competitive inhibitor of the enzyme chitin synthase (EC 2.4.1.16).[7][8] Structurally similar to the enzyme's natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[6] This disruption of cell wall synthesis results in morphological abnormalities in fungal hyphae, such as swelling and bursting, ultimately inhibiting fungal growth and proliferation.[1][4][6]

cluster_cytoplasm Fungal Cell Cytoplasm cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Polyoxin_D This compound (Inhibitor) Polyoxin_D->Chitin_Synthase Competitively binds to active site Chitin Chitin Polymer (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes polymerization Inhibition Inhibition of Chitin Synthesis Chitin_Synthase->Inhibition

Caption: Competitive inhibition of chitin synthase by this compound.

Application Notes

This compound has demonstrated efficacy against a variety of post-harvest fungal pathogens on several fruit crops. Application methods typically include dip, drench, or aqueous spray treatments.[1]

Fruit CropTarget PathogenApplication MethodConcentration (ppm)Efficacy/Remarks
Stone Fruits Monilinia fructicola (Brown Rot)Drench50 - 200Effective control, comparable to conventional fungicides.[3][9]
Botrytis cinerea (Gray Mold)Drench50 - 200High efficacy against gray mold.[9]
Pome Fruits Botrytis cinerea (Gray Mold)Dip, Drench, Spray13.1 - 59.4Efficacy can be variable depending on fruit cultivar and treatment timing.[1][9]
Penicillium expansum (Blue Mold)Dip, Drench, Spray13.1 - 59.4Moderate efficacy; may be enhanced when mixed with other fungicides.[9]
Pomegranate Botrytis cinerea (Gray Mold)Dip, Drench, Spray13.1 - 59.4Efficacy can be variable.[1][9]
Grapes Erysiphe necator (Powdery Mildew)Spray10 - 30Dose-dependent improvement in disease control on leaves and fruits.[4]
Peach Colletotrichum spp. (Anthracnose)Detached Fruit AssayRecommended label ratesInhibition of mycelial growth varied by species, with 100% inhibition of C. nymphaeae.[10]

Experimental Protocols

In Vitro Efficacy Assessment

This protocol outlines a method to determine the in vitro efficacy of this compound against various fungal pathogens.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fungal spore suspension D Inoculate growth medium with spore suspension A->D B Prepare serial dilutions of this compound E Add this compound dilutions to respective plates B->E C Prepare growth medium (e.g., PDA) C->D F Incubate plates at optimal temperature E->F G Measure mycelial growth diameter F->G H Calculate percent inhibition G->H I Determine EC50 value H->I

Caption: Workflow for in vitro efficacy assessment of this compound.

1. Fungal Isolate Preparation:

  • Culture the desired fungal pathogen on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation.

  • Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Fungicide Solution Preparation:

  • Prepare a stock solution of this compound in sterile distilled water.

  • Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 ppm).

3. In Vitro Assay:

  • Incorporate the different concentrations of this compound into molten PDA before pouring into Petri plates.

  • Alternatively, for a disc diffusion assay, place a sterile filter paper disc impregnated with a known concentration of this compound onto an agar plate previously seeded with the fungal spores.

  • Place a 5 mm mycelial plug from an actively growing culture of the target fungus in the center of each plate.

  • Include a control plate with no fungicide.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

4. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Determine the Effective Concentration 50 (EC50), the concentration of this compound that inhibits 50% of mycelial growth, using probit analysis.

In Vivo Efficacy Assessment on Fruit

This protocol describes a method to evaluate the efficacy of this compound in controlling post-harvest diseases on fruit.

cluster_prep Fruit Preparation & Inoculation cluster_treat Treatment cluster_eval Incubation & Evaluation A Select healthy, uniform fruit B Surface sterilize and wound fruit A->B C Inoculate wounds with fungal spore suspension B->C E Apply treatment (dip, drench, or spray) C->E Post-inoculation treatment D Prepare this compound solutions D->E F Incubate fruit at controlled temperature and humidity E->F G Assess disease incidence and severity F->G H Calculate disease control efficacy G->H

Caption: Experimental workflow for in vivo efficacy testing on fruit.

1. Fruit Selection and Preparation:

  • Select mature, healthy, and uniform fruit, free from any visible defects.

  • Surface sterilize the fruit by rinsing with a dilute sodium hypochlorite solution (e.g., 0.5%) followed by a sterile water rinse.

  • Allow the fruit to air dry completely in a sterile environment.

  • Create a uniform wound on each fruit using a sterile tool (e.g., a nail or cork borer) to a consistent depth.

2. Inoculation:

  • Prepare a spore suspension of the target pathogen as described in the in vitro protocol.

  • Pipette a known volume (e.g., 10-20 µL) of the spore suspension into each wound.

  • Allow the inoculum to air dry for a few hours before treatment.

3. Fungicide Treatment:

  • Prepare aqueous solutions of this compound at various concentrations.

  • Apply the treatment to the inoculated fruit using one of the following methods:

    • Dip: Immerse the fruit in the fungicide solution for a specified duration (e.g., 30-60 seconds).

    • Drench: Pour the fungicide solution over the fruit.

    • Spray: Use a sprayer to apply the solution until runoff.

  • Include a control group treated with sterile water.

4. Incubation and Assessment:

  • Place the treated fruit in sterilized containers with high humidity (e.g., by placing them on a wire rack over water).

  • Incubate at a temperature conducive to disease development (e.g., 20-25°C).

  • Periodically assess the fruit for disease incidence (percentage of infected fruit) and disease severity (lesion diameter or area of decay).

5. Data Analysis:

  • Calculate the percentage of disease control for each treatment compared to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

This compound offers an effective and environmentally conscious approach to managing post-harvest fungal diseases in a variety of fruits. Its specific mode of action as a chitin synthase inhibitor provides a valuable tool for resistance management programs. The protocols outlined in this document provide a framework for researchers to further investigate and optimize the application of this compound for post-harvest disease control, contributing to the development of sustainable and effective food preservation strategies.

References

Polyoxin D: Application Notes and Protocols for Turfgrass Disease Control in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D is a biochemical fungicide derived from the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis.[1] It is classified as a FRAC Group 19 fungicide and functions as a chitin synthase inhibitor. This mode of action disrupts the formation of fungal cell walls, making it an effective tool for managing certain turfgrass diseases.[1] In commercial formulations, this compound is typically supplied as a zinc salt to enhance its stability and longevity on plant surfaces. This document provides detailed application notes and protocols for the use of this compound in turfgrass disease research, summarizing key data and experimental methodologies from scientific literature.

Data Presentation

Efficacy of this compound against Key Turfgrass Diseases

The following tables summarize the application rates, intervals, and observed efficacy of commercially available this compound formulations for the control of common turfgrass diseases in research and field settings.

Table 1: Efficacy of this compound for the Control of Brown Patch (Rhizoctonia solani)

Product Name (Active Ingredient)Application Rate per 1000 sq ftApplication IntervalEfficacy Rating/NotesTurfgrass SpeciesReference(s)
Endorse 2.5 WP (this compound)4.0 oz7-14 daysProvides 7 to 14 days of control. Performs best when applied preventively.Cool-season grasses[2]
Affirm 11.3% WDG (this compound zinc salt)0.88 - 4.0 oz7-14 daysGood to excellent control.Cool-season grasses[3][4][5]

Table 2: Efficacy of this compound for the Control of Anthracnose (Colletotrichum cereale)

Product Name (Active Ingredient)Application Rate per 1000 sq ftApplication IntervalEfficacy Rating/NotesTurfgrass SpeciesReference(s)
Affirm WDG (this compound zinc salt)0.90 - 1.0 oz14 daysPart of a successful preventative spray program. Little to no curative activity.Annual bluegrass[6][7][8][9][10]
Endorse (this compound)Not Specified7-10 daysCan be considered for management; repeat applications may be necessary.Annual bluegrass, Creeping bentgrass[8]

Table 3: Efficacy of this compound for the Control of Large Patch (Rhizoctonia solani)

Product Name (Active Ingredient)Application Rate per 1000 sq ftApplication IntervalEfficacy Rating/NotesTurfgrass SpeciesReference(s)
Endorse (this compound)4.0 oz7-14 daysLabeled for large patch control.Zoysiagrass

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound competitively inhibits the enzyme chitin synthase, which is crucial for the synthesis of chitin, a primary component of the cell walls of many pathogenic fungi.[1] This inhibition leads to abnormal, weakened cell walls, ultimately rendering the fungus non-infectious.

PolyoxinD_Mechanism cluster_Fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitively Inhibits

Caption: Mechanism of action of this compound.

General Experimental Workflow for Fungicide Efficacy Trials

A typical workflow for evaluating the efficacy of a fungicide like this compound in a research setting involves several key steps from experimental design to data analysis.

Fungicide_Efficacy_Workflow A Experimental Design (e.g., Randomized Complete Block) B Plot Establishment (Turfgrass Species and Cultivar Selection) A->B C Inoculation (Pathogen Introduction) B->C D Fungicide Application (this compound Treatment) C->D E Data Collection (Disease Severity, Turf Quality) D->E F Statistical Analysis (e.g., ANOVA) E->F G Results and Conclusion F->G

Caption: General workflow for fungicide efficacy trials.

Experimental Protocols

Protocol 1: Field Efficacy of this compound for Control of Anthracnose on Annual Bluegrass

This protocol is adapted from a study evaluating fungicide programs for anthracnose control on an annual bluegrass putting green.[6]

1. Experimental Design:

  • Design: Randomized complete block design with 6 replications.[6]

  • Plot Size: 4 ft x 6 ft with 2-ft alleys.[6]

2. Turfgrass Management:

  • Species: Annual bluegrass (Poa annua) 'Peterson's Creeping'.[6]

  • Mowing Height: 0.125 inches, 5 days per week.[6]

  • Fertilization: 0.125 lbs N/1000 sq ft every 14 days.[6]

3. Inoculation:

  • Initial inoculation with laboratory-grown Colletotrichum cereale spores.[6]

  • In subsequent years, inoculum is spread through core aeration and dragging of the existing infected turf.[6]

4. Fungicide Application:

  • Product: Affirm WDG (11.3% this compound zinc salt).

  • Rate: 0.90 oz/1000 sq ft.[6]

  • Timing: Applied every 14 days, beginning before disease symptoms are present.[6]

  • Application Method: CO2-pressurized sprayer.

5. Data Collection:

  • Disease Severity: Visual assessment of the percentage of the plot area affected by anthracnose basal rot (0-100% scale).[11]

  • Turf Quality: Visual rating on a 1-9 scale, where 9 represents the best quality.[6]

  • Phytotoxicity: Visual rating on a 0-10 scale, where 10 is the highest injury.[6]

  • Data Collection Interval: Every 2 weeks.[6]

6. Statistical Analysis:

  • Data is subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol 2: Bioassay for Determining Residual Efficacy of this compound for Brown Patch Control

This protocol is based on a study that determined the residual efficacy of several fungicides, including this compound, on creeping bentgrass.

1. Field Application:

  • Apply this compound to established creeping bentgrass (Agrostis stolonifera) plots at the desired rate.

2. Sample Collection:

  • Collect turf samples at periodic intervals after application (e.g., 0, 3, 7, 10, 14, 17, and 21 days).

3. Inoculation:

  • Inoculate the collected turf samples with a known isolate of Rhizoctonia solani.

4. Incubation:

  • Incubate the inoculated samples in a controlled environment chamber for 48 hours to allow for disease development.

5. Data Collection:

  • Measure the extent of symptom expansion on both the fungicide-treated and non-treated control samples.

6. Data Analysis:

  • Calculate the fungicide efficacy for each sample date by comparing symptom expansion on treated versus non-treated samples.

  • The efficacy half-life can be determined using a two-parameter Weibull function.

Conclusion

This compound is a valuable tool for the management of key turfgrass diseases, particularly those caused by Rhizoctonia solani and Colletotrichum cereale. Its unique mode of action makes it a good candidate for inclusion in integrated pest management (IPM) programs and for resistance management strategies. The protocols outlined in this document provide a framework for researchers to conduct effective and reproducible experiments to further evaluate the efficacy and optimal use patterns of this compound in various turfgrass systems. For best results, preventative applications are generally more effective than curative treatments. Researchers should always consult product labels for specific instructions and safety information.

References

Application Notes & Protocols for the Determination of Polyoxin D Residue in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyoxin D, a peptidyl nucleoside antibiotic derived from the fermentation of Streptomyces cacaoi var. asoensis, is utilized as an agricultural fungicide.[1][2][3][4] Its unique mode of action involves the competitive inhibition of chitin synthase, an enzyme essential for fungal cell wall formation, leading to fungistatic rather than fungicidal activity.[1][2][3][4] Due to its application on a variety of crops, including fruits and vegetables, robust and sensitive analytical methods are required to monitor its residue levels, ensure food safety, and establish pre-harvest intervals (PHIs).[5][6] In the United States, this compound zinc salt is exempt from the requirement of a tolerance for residues in or on all food commodities when used according to good agricultural practices.[7][8] This document provides detailed protocols for the determination of this compound residues in plant tissues, primarily focusing on the widely adopted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Principle of the Method

The determination of this compound residue involves extraction from the plant matrix, purification to remove interfering substances, and subsequent quantification using an instrumental analytical method. Given its hydrophilic nature, this compound is typically extracted from plant samples using an acidified aqueous solution.[5][9] Cleanup is commonly performed using Solid-Phase Extraction (SPE). Quantification is achieved by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for complex matrices.[1][5][6]

Protocol 1: Analysis of this compound in Plant Tissues by UPLC-MS/MS

This protocol is a compilation of methodologies described for various plant matrices such as butterbur, grape, and ginseng.[5][9][10]

1. Apparatus and Reagents

  • Apparatus:

    • High-speed homogenizer

    • Centrifuge (capable of 12,000 rpm)

    • Büchner funnel and vacuum filtration apparatus

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., HLB or C18)

    • Vortex mixer

    • Analytical balance

    • UPLC-MS/MS system (e.g., Waters, Sciex, Agilent)

  • Reagents:

    • This compound analytical standard

    • HPLC-grade water

    • Formic acid (AR grade)

    • Acetonitrile (Gradient grade)

    • Methanol (Gradient grade)

    • 0.22 μm syringe filters

2. Sample Preparation and Extraction

The extraction procedure must be adapted to the specific plant matrix.

  • For soft tissues (e.g., Grapes, Butterbur):

    • Weigh 5.0 g of a homogenized plant sample into a centrifuge tube.[10]

    • Add 20 mL of acidified deionized water (e.g., 0.3% formic acid in water, pH adjusted to 2-5).[10]

    • Homogenize for approximately 2 minutes at high speed.[10]

    • Centrifuge the mixture for 5-10 minutes (e.g., at 12,000 rpm).[10]

    • Collect the supernatant. For some samples, vacuum filtration through a Büchner funnel with a filter aid may be used instead of centrifugation.[10]

  • For dry or complex tissues (e.g., Ginseng dry powder):

    • Weigh 5.0 g of the powdered sample.

    • Add 20 mL of 0.3% aqueous formic acid.[10]

    • Follow steps 1.3 to 1.5 from the soft tissue protocol.

3. Extract Cleanup (Solid-Phase Extraction)

Matrix interference is a common issue in this compound analysis, making a cleanup step crucial.[9]

  • Condition the SPE Cartridge: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.[5][6]

  • Load the Sample: Load a specific volume of the filtered supernatant from the extraction step onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

  • Elute the Analyte: Elute the this compound from the cartridge using an appropriate volume of methanol or acidified methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.

  • Filter the final solution through a 0.22 μm filter before injection.[10]

4. UPLC-MS/MS Instrumental Analysis

  • UPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Flow Rate: 350 μL/min[9]

    • Injection Volume: 5 μL[9]

    • Column Temperature: 40°C[9]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The ion peaks at m/z 461 and 305 can be selected as the quantifying and qualifying ions, respectively.[9]

      • Quantifying Transition: 522 > 461 (Note: Some sources may use different adducts; 522 likely represents [M+H]+, while another study uses 461 as a primary ion).

      • Qualifying Transition: 522 > 305[9]

    • Instrument Parameters: Optimize cone voltage and collision energy for the specific instrument to maximize the signal for the specified transitions.

5. Data Presentation and Quality Control

  • Calibration: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a control sample extract confirmed to be free of the analyte.[9] This is critical to compensate for matrix effects like signal suppression.[9]

  • Quantification: Use the external standard method with the matrix-matched calibration curve for quantification.[10] The calibration curve should demonstrate excellent linearity (coefficient of determination, R² ≥ 0.999).[5][6]

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Quantitative Performance Data

The following tables summarize quantitative data from various studies on this compound residue analysis.

Table 1: Method Performance in Butterbur [5][6]

Parameter Value
Linearity (R²) ≥ 0.999
LOD 0.015 µg/g (0.015 ppm)
LOQ 0.05 µg/g (0.05 ppm)
Recovery 86.26% - 87.37%

| Precision (RSD) | < 5% |

Table 2: Method Performance in Grapes [9]

Parameter Value
Fortification Levels 0.01, 0.02, 0.05 mg/kg
Half-life (t1/2) 8.0 days (recommended dose)

| Half-life (t1/2) | 14.5 days (double dose) |

Table 3: Method Performance in Ginseng [10]

Parameter Value
Recovery (Fresh Ginseng) 74.7% - 94.7%
Recovery (Dry Ginseng Powder) 74.6% - 86.0%
Precision (RSD) 1.3% - 7.8%

| Detection Limit | < 0.06 mg/kg |

Table 4: Method Performance in Cucumber and Soil [11]

Parameter Value
Recovery 83.0% - 112.1%
Precision (RSD) 3.0% - 5.2%

| Half-life (Cucumber) | 2.5 - 5.0 days |

Visualizations

Experimental Workflow

PolyoxinD_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_result Result Sample Plant Tissue Sample (e.g., Grapes, Leaves) Homogenize Homogenization Sample->Homogenize Extraction Extraction (Acidified Water) Homogenize->Extraction Centrifuge Centrifugation / Filtration Extraction->Centrifuge Extract Crude Extract Centrifuge->Extract SPE Solid-Phase Extraction (SPE) (e.g., HLB Cartridge) Extract->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate FinalSample Final Sample Solution Evaporate->FinalSample UPLC UPLC-MS/MS Analysis FinalSample->UPLC Data Data Acquisition (MRM Mode) UPLC->Data Quant Quantification (Matrix-Matched Curve) Data->Quant Result Residue Level Report (mg/kg or ppm) Quant->Result

Caption: Workflow for this compound residue analysis in plant tissues.

Metabolic Pathway in Plants

The primary metabolic pathway of this compound in plants like grapes, tomatoes, and lettuce involves the cleavage of the pyrimidinyl linkage.[12]

PolyoxinD_Metabolism PolyoxinD This compound Metabolite Uracil-5-carboxylic acid PolyoxinD->Metabolite Cleavage of pyrimidinyl linkage Incorporation Incorporation into Plant Constituents (Pectin, Lignin, etc.) Metabolite->Incorporation Further Metabolism Bound Bound Residues Incorporation->Bound

Caption: Primary metabolic pathway of this compound in plant tissues.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Polyoxin D Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Polyoxin D resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific competitive inhibitor of chitin synthase, a key enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1][2][3][4][5] By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking chitin production.[1][2] This disruption of the cell wall integrity leads to morphological abnormalities such as swelling of hyphae and germ tubes, and ultimately inhibits fungal growth.[2][3][5]

Q2: My fungal strain has developed resistance to this compound. What are the possible mechanisms?

A2: Resistance to this compound in fungal strains can arise from several mechanisms:

  • Reduced uptake: this compound is often transported into the fungal cell via peptide transport systems. Competition for these transporters by di- and tripeptides present in the growth medium can reduce the intracellular concentration of this compound, leading to decreased efficacy.

  • Target site mutations: Mutations in the chitin synthase gene(s) can alter the binding site of this compound, reducing its inhibitory effect. While less common, this mechanism has been reported.

  • Overexpression of efflux pumps: Fungal cells can actively pump out antifungal agents through efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. Overexpression of these pumps can reduce the intracellular concentration of this compound below its effective level.

  • Natural genetic resistance: Some fungal isolates may exhibit reduced sensitivity to this compound even without prior exposure, suggesting the presence of inherent genetic resistance mechanisms.

Q3: How can I confirm if my fungal strain is resistant to this compound?

A3: You can determine the susceptibility of your fungal strain to this compound by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay. A significant increase in the MIC compared to a sensitive control strain indicates resistance.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in Culture

If you observe a reduction in the effectiveness of this compound against your fungal strain, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Reduced Uptake 1. Optimize Growth Medium: Avoid using rich media containing high concentrations of peptides that can compete with this compound for uptake. Utilize a defined minimal medium for your experiments. 2. Investigate Synergistic Combinations: Test this compound in combination with compounds that can enhance its uptake. For example, iminoctadine has been shown to increase the intracellular concentration of polyoxins in resistant strains.
Target Site Mutations 1. Sequence Chitin Synthase Genes: Amplify and sequence the chitin synthase genes from your resistant strain and compare them to the sequences from a sensitive strain to identify any mutations. Botrytis cinerea, for example, has at least eight chitin synthase genes.[1] 2. Perform Allelic Exchange: To confirm that a specific mutation confers resistance, perform a gene replacement experiment to introduce the mutation into a sensitive strain and observe if it becomes resistant.
Efflux Pump Overexpression 1. Perform an Efflux Pump Activity Assay: Use fluorescent dyes like Rhodamine 6G or Nile Red to measure the efflux activity in your resistant strain compared to a sensitive strain. Increased efflux of the dye suggests overexpression of efflux pumps. 2. Test with Efflux Pump Inhibitors: Evaluate the efficacy of this compound in the presence of known efflux pump inhibitors. A restored sensitivity to this compound in the presence of an inhibitor points to efflux-mediated resistance. Natural compounds like some terpenoids and alkaloids have been shown to inhibit fungal efflux pumps.[6][7][8][9]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergistic Activity

This protocol is used to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antifungal agent.

Materials:

  • 96-well microtiter plates

  • Resistant fungal strain

  • This compound

  • Second antifungal agent

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Drug Dilutions: Prepare serial dilutions of this compound and the second antifungal agent in the broth medium.

  • Set up the Checkerboard:

    • In a 96-well plate, add increasing concentrations of this compound along the x-axis.

    • Add increasing concentrations of the second antifungal agent along the y-axis.

    • Each well will contain a unique combination of the two drugs.

    • Include controls for each drug alone and a growth control (no drugs).

  • Inoculate: Add a standardized inoculum of the fungal strain to each well.

  • Incubate: Incubate the plate at the optimal temperature for fungal growth for 24-48 hours.

  • Determine MIC: Visually inspect the plate or use a plate reader to determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Data Interpretation:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Quantitative Data Example: Synergy of this compound and Iminoctadine against Botrytis cinerea

CompoundMIC alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound3.250.760.232.30Synergy
Iminoctadine tris(albesilate)11.32.280.20

This is an illustrative example based on reported synergistic effects.[2]

Protocol 2: Identification of Chitin Synthase Gene Mutations in Botrytis cinerea

This protocol outlines the steps to amplify and sequence chitin synthase genes from this compound-resistant Botrytis cinerea to identify potential resistance-conferring mutations.

Materials:

  • Genomic DNA from resistant and sensitive B. cinerea strains

  • Degenerate primers for chitin synthase genes[1]

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • Primer Design: Design degenerate primers based on conserved regions of known fungal chitin synthase genes. A study on B. cinerea successfully used degenerate primers to amplify two chitin synthase gene fragments (CHS1 and CHS2).[1]

  • PCR Amplification:

    • Set up PCR reactions using genomic DNA from both resistant and sensitive strains.

    • Use the designed degenerate primers to amplify fragments of the chitin synthase genes.

    • Optimize PCR conditions (annealing temperature, extension time) as needed.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of fragments of the expected size.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequences obtained from the resistant and sensitive strains.

    • Identify any nucleotide differences that result in amino acid changes in the chitin synthase protein of the resistant strain.

Protocol 3: Fungal Protoplast Regeneration Assay

This assay assesses the effect of this compound on cell wall synthesis by observing the regeneration of protoplasts.

Materials:

  • Fungal mycelia

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, driselase)

  • Osmotic stabilizer (e.g., 0.8 M mannitol or sorbitol)

  • Regeneration medium (e.g., potato dextrose agar with an osmotic stabilizer)

  • This compound

  • Microscope

Methodology:

  • Protoplast Isolation:

    • Grow the fungal strain in a suitable liquid medium to obtain young, actively growing mycelia.

    • Harvest the mycelia and wash them with an osmotic stabilizer.

    • Incubate the mycelia in the protoplasting enzyme solution until protoplasts are released.

    • Separate the protoplasts from the mycelial debris by filtration.

  • Protoplast Regeneration:

    • Wash the protoplasts with the osmotic stabilizer.

    • Resuspend the protoplasts in a regeneration medium containing different concentrations of this compound.

    • Include a control with no this compound.

    • Spread the protoplast suspension on plates containing the regeneration medium.

  • Observation:

    • Incubate the plates and periodically observe the protoplasts under a microscope.

    • In the control plates, protoplasts should regenerate their cell walls and revert to normal hyphal growth.

    • In the presence of effective concentrations of this compound, cell wall regeneration will be inhibited, and the protoplasts will eventually lyse.

    • Count the number of regenerating colonies to quantify the inhibitory effect of this compound.

Visualizations

PolyoxinD_Mechanism cluster_Cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Cell Wall Chitin->Cell_Wall Component of Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_Cell Fungal Cell Polyoxin_D This compound Peptide_Transporter Peptide Transporter Polyoxin_D_in Intracellular This compound Peptide_Transporter->Polyoxin_D_in Uptake Chitin_Synthase Chitin Synthase Efflux_Pump Efflux Pump Efflux_Pump->Polyoxin_D Efflux Polyoxin_D_in->Chitin_Synthase Inhibition Polyoxin_D_in->Efflux_Pump Substrate Dipeptides Dipeptides/ Tripeptides Dipeptides->Peptide_Transporter Competition Mutation Chitin Synthase Mutation Mutation->Chitin_Synthase Alters Binding Site

Caption: Overview of this compound resistance mechanisms.

Troubleshooting_Workflow Start Decreased this compound Efficacy Uptake Reduced Uptake? Start->Uptake Target Target Site Mutation? Uptake->Target No Synergy Test Synergistic Combinations Uptake->Synergy Yes Efflux Efflux Pump Overexpression? Target->Efflux No Sequencing Sequence Chitin Synthase Genes Target->Sequencing Yes Efflux_Assay Perform Efflux Pump Assay Efflux->Efflux_Assay Yes

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Optimizing Polyoxin D Efficacy in Yeast Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Polyoxin D in yeast-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to this compound's cell permeability and optimize its effectiveness in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing low activity against my yeast strain?

A1: Intact yeast cells are often relatively insensitive to this compound due to its low cell permeability.[1] The primary mechanism of action for this compound is the competitive inhibition of chitin synthase; however, its efficient entry into the cell is a major limiting factor.[2][3] The composition of your growth medium can also significantly impact the observed sensitivity.

Q2: How does the growth medium affect this compound's efficacy?

A2: The presence of peptides in rich media, such as YPD, can competitively inhibit the uptake of this compound. This is because this compound is recognized and transported into the yeast cell by peptide transport systems.[1][4] Using a defined minimal medium (e.g., Synthetic Defined (SD) medium) can dramatically increase the sensitivity of yeast to this compound by reducing this competition.[1][4]

Q3: What are the known mechanisms for this compound uptake in yeast?

A3: this compound, being a nucleoside peptide antibiotic, is primarily taken up by peptide transport systems in yeast.[1] In Candida albicans, the di- and tripeptide transporter Ptr22 has been shown to mediate the uptake of this compound.[5][6] Homologous transporters are present in Saccharomyces cerevisiae and are crucial for the antibiotic's entry into the cell.

Q4: Can I genetically modify my yeast strain to increase its sensitivity to this compound?

A4: Yes, several genetic modification strategies can enhance this compound permeability. These include:

  • Deleting genes encoding cell wall mannoproteins: Deletion of CWP1 and CWP2 has been shown to increase cell wall permeability.[7]

  • Deleting genes for drug efflux pumps: Knocking out genes encoding ATP-binding cassette (ABC) transporters, such as PDR1, PDR3, PDR5, and SNQ2, can reduce the efflux of this compound from the cell, thereby increasing its intracellular concentration.[8][9] Creating a quadruple mutant of these genes can lead to a significant increase in sensitivity to various chemical agents.[8][10]

Troubleshooting Guides

Problem: Low or no observable effect of this compound on yeast growth.

Possible Cause 1: Low Cell Permeability

  • Solution 1.1: Chemical Permeabilization. The addition of chemical agents can increase the permeability of the yeast cell wall and membrane to this compound.

    • Dimethyl Sulfoxide (DMSO): DMSO is known to increase cell permeability and can enhance the action of this compound.[11] Start with a low, non-toxic concentration of DMSO (e.g., 1-2% v/v) in your growth medium.[12]

    • Amphotericin B: This antifungal agent can also increase cell permeability, thereby potentiating the effect of this compound.[11] Use a sub-inhibitory concentration of Amphotericin B in combination with this compound.

  • Solution 1.2: Synergistic Compounds. Certain compounds can act synergistically with this compound to enhance its antifungal activity.

    • Iminoctadine: This compound can disrupt cell membrane function, creating an alternative uptake pathway for this compound. While specific protocols for yeast are not widely detailed, exploring sub-inhibitory concentrations of iminoctadine in combination with this compound is a viable strategy.

Possible Cause 2: Inappropriate Growth Medium

  • Solution 2.1: Switch to a Minimal Medium. If you are using a rich medium like YPD, switch to a defined minimal medium (e.g., SD medium) to avoid competitive inhibition of this compound uptake by peptides in the medium.[4][13]

Possible Cause 3: Drug Efflux

  • Solution 3.1: Use a Hyperpermeable Yeast Strain. If possible, use or construct a yeast strain with deletions in key drug efflux pump genes (PDR1, PDR3, PDR5, SNQ2) and/or cell wall protein genes (CWP1, CWP2).[7][8][10]

Quantitative Data Summary

ConditionYeast StrainMediumThis compound ConcentrationObserved EffectReference
Standard Candida albicansConventional (Rich)1,000 µg/mLMinimal Inhibitory Concentration (MIC)[1]
Optimized Candida albicansDefined (Minimal)0.1 µg/mLMinimal Inhibitory Concentration (MIC)[1]
Standard Saccharomyces cerevisiaeNot Specified0.1 to 1 mg/mLEffective concentrations causing abnormal cell morphology[11][14][15]
With Enhancer Saccharomyces cerevisiaeNot SpecifiedNot SpecifiedEnhanced action of this compound with DMSO and Amphotericin B[11]
Mutant Strain Saccharomyces cerevisiae (cwp1Δ cwp2Δ snq2Δ pdr5Δ)Not SpecifiedVariousIncreased sensitivity to genotoxic agents[8][10]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Yeast strain of interest

  • YPD medium (rich)

  • SD medium (minimal)

  • This compound stock solution (e.g., 10 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Culture the yeast strain overnight in both YPD and SD media at 30°C. Dilute the overnight cultures to a final concentration of 5 x 10^5 cells/mL in fresh YPD and SD media, respectively.

  • Serial Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the corresponding medium (YPD or SD). The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

  • Inoculation: Add 100 µL of the prepared yeast inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (e.g., ≥50% or ≥90% inhibition) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Protocol 2: Halo Assay for this compound Susceptibility

This protocol provides a qualitative assessment of this compound's effectiveness.

Materials:

  • Yeast strain of interest

  • YPD or SD agar plates

  • Sterile paper discs (6 mm diameter)

  • This compound stock solution

  • Sterile water or appropriate solvent for this compound

Procedure:

  • Prepare Yeast Lawn: Grow an overnight culture of the yeast strain. Dilute the culture and spread 100-200 µL evenly onto the surface of a YPD or SD agar plate to create a uniform lawn of cells.

  • Apply this compound: Aseptically place a sterile paper disc onto the center of the agar plate. Pipette a known amount of the this compound solution (e.g., 10 µL of a specific concentration) onto the disc.

  • Incubation: Incubate the plate at 30°C for 1-2 days.

  • Observe Halo: A clear zone of no growth (a "halo") around the disc indicates that the yeast is susceptible to that concentration of this compound. The diameter of the halo is proportional to the degree of susceptibility.

Protocol 3: Potentiation of this compound with DMSO

This protocol is a starting point for testing the synergistic effect of DMSO.

Materials:

  • Yeast strain of interest

  • SD medium

  • This compound stock solution

  • DMSO (cell culture grade)

  • Sterile 96-well microtiter plates

Procedure:

  • Follow the MIC determination protocol (Protocol 1) using SD medium.

  • In a parallel experiment, add DMSO to the SD medium to a final concentration of 1% or 2% (v/v) in all wells.

  • Perform the same serial dilutions of this compound and inoculation as in Protocol 1.

  • Compare the MIC of this compound in the presence and absence of DMSO. A lower MIC in the presence of DMSO indicates a potentiating effect.

Visualizations

PolyoxinD_Uptake_and_Inhibition cluster_extracellular Extracellular Space cluster_cell Yeast Cell This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter Uptake Chitin Synthase Chitin Synthase This compound->Chitin Synthase Inhibition Peptides Peptides Peptides->Peptide Transporter Competitive Inhibition Chitin Chitin Chitin Synthase->Chitin UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Chitin Synthase Substrate Cell Wall Cell Wall Synthesis Chitin->Cell Wall

Caption: this compound uptake and mechanism of action in yeast.

Troubleshooting_Workflow Start Low this compound Activity Medium Using Rich Medium (e.g., YPD)? Start->Medium SwitchMedium Switch to Minimal Medium (SD) Medium->SwitchMedium Yes Permeability Low Cell Permeability? Medium->Permeability No SwitchMedium->Permeability AddEnhancers Add Chemical Enhancers (DMSO, Amphotericin B) Permeability->AddEnhancers Yes Efflux Drug Efflux Problem? Permeability->Efflux No AddEnhancers->Efflux UseMutant Use Hyperpermeable Mutant Strain Efflux->UseMutant Yes End Re-evaluate Activity Efflux->End No UseMutant->End

Caption: Troubleshooting workflow for low this compound activity.

References

Technical Support Center: Troubleshooting Variable EC50 Values of Polyoxin D in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in EC50 values observed in assays involving Polyoxin D.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to inconsistent EC50 values for this compound.

Q1: Why am I observing significant variability in my this compound EC50 values between experiments?

Variability in EC50 values for this compound is a known issue and can stem from several factors. This compound's efficacy is highly dependent on the specific experimental conditions. Inconsistencies in any of the following can lead to significant data fluctuation:

  • Fungal Species and Strain: Different fungal species and even different strains of the same species can exhibit varying sensitivity to this compound.[1]

  • Culture Medium Composition: The components of the growth medium can influence the susceptibility of the fungus to the inhibitor.[1]

  • Stage of Fungal Growth: The metabolic state and cell wall structure of the fungus can change throughout its growth phases, affecting its sensitivity to this compound.[1]

  • Inoculum Size: The initial number of fungal cells or spores can impact the apparent EC50 value.

  • Incubation Time: The duration of exposure to this compound can influence the observed inhibition.

  • Reagent Stability: Degradation of this compound or other critical reagents can lead to inaccurate results.

Q2: My EC50 values are consistently higher/lower than expected based on the literature. What could be the cause?

Discrepancies between your results and published data can often be traced back to differences in experimental protocols.

  • Assay Type: Different assay formats (e.g., broth microdilution, agar dilution, enzymatic assay) can yield different EC50 values.

  • Substrate Concentration (for enzymatic assays): Since this compound is a competitive inhibitor of chitin synthase with respect to UDP-N-acetylglucosamine (UDP-GlcNAc), the concentration of UDP-GlcNAc in your assay will directly impact the apparent potency of this compound.[2]

  • Enzyme Preparation Purity and Activity: In in-vitro chitin synthase assays, the quality and activity of the enzyme preparation are critical.

  • pH and Temperature: Enzyme activity is highly sensitive to pH and temperature. Ensure these parameters are optimal and consistent.

Q3: How can I minimize variability in my cell-based antifungal assays?

To improve the reproducibility of your cell-based assays, consider the following:

  • Standardize Inoculum Preparation: Use a consistent method to prepare your fungal inoculum to ensure a uniform cell density and growth phase.

  • Optimize and Standardize Assay Conditions: Carefully control incubation time, temperature, and the composition of your culture medium.

  • Use Positive and Negative Controls: Include appropriate controls in every experiment to monitor for consistency and potential issues.

  • Perform Regular Quality Control of Reagents: Ensure the quality and stability of your this compound stock solutions and other reagents. This compound zinc salt is stable for at least two years under normal storage conditions.[3]

Q4: What are the best practices for preparing and storing this compound?

Proper handling of this compound is crucial for obtaining reliable results.

  • Solubility: this compound is highly soluble in water.[3]

  • Storage: Store this compound solutions in appropriate aliquots to avoid repeated freeze-thaw cycles. While stable, long-term storage conditions should be validated. The formulated product is expected to be stable for at least 2 years under normal conditions.[3]

  • pH Sensitivity: this compound can degrade in aqueous solutions, with stability being pH-dependent. It has been reported to be more stable at acidic to neutral pH.[4]

Quantitative Data Summary

The following table summarizes the reported sensitivity of various fungal species to this compound. Note the significant variation in effective concentrations, highlighting the importance of empirical determination of EC50 for your specific fungal strain and assay conditions.

Fungal SpeciesEffective Dose (ppm)Classification
Rhizoctonia solani< 1.56Highly Sensitive
Alternaria kikuchiana1.56 - 6.25Sensitive
Botrytis cinerea0.59 - 5.8Sensitive
Cochliobolus miyabeanus1.56 - 6.25Sensitive
Pyricularia oryzae1.56 - 6.25Sensitive
Colletotrichum speciesVariableModerately Sensitive
Fusarium oxysporum25 - 100Moderately Sensitive
Aspergillus niger> 100Low Sensitivity
Penicillium italicum> 100Low Sensitivity
Candida albicans> 400 µg/mLLow Sensitivity
Cryptococcus neoformans> 400 µg/mLLow Sensitivity

Data adapted from J Pestic Sci. 2025 May 20;50(2):19-30.[5] and EPA review of this compound zinc salt, 2012.[6]

Experimental Protocols

1. In Vitro Chitin Synthase Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound against chitin synthase.

Materials:

  • Fungal cell culture (e.g., Neurospora crassa, Saccharomyces cerevisiae)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • UDP-[14C]-N-acetyl-D-glucosamine (radiolabeled substrate) or a non-radioactive detection system

  • This compound stock solution

  • Glass fiber filters

  • Scintillation fluid and counter (for radioactive assays) or appropriate plate reader

Procedure:

  • Preparation of Crude Enzyme Extract:

    • Grow fungal cells to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Disrupt cells (e.g., by bead beating or sonication) on ice.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the microsomal fraction containing chitin synthase.

    • Resuspend the pellet in a suitable buffer.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing assay buffer, the crude enzyme extract, and varying concentrations of this compound.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

    • Initiate the reaction by adding the UDP-[14C]-N-acetyl-D-glucosamine substrate.

    • Incubate for a specific time (e.g., 1 hour) at the optimal temperature.

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-chitin.

    • Wash the filters to remove unincorporated substrate.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

2. Fungal Cell-Based Viability Assay (Broth Microdilution)

This protocol outlines a method for determining the EC50 of this compound against a fungal strain.

Materials:

  • Fungal strain of interest

  • Appropriate liquid culture medium (e.g., RPMI-1640)

  • This compound stock solution

  • 96-well microtiter plates

  • Cell viability reagent (e.g., resazurin, MTT)

  • Spectrophotometer or fluorometer

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar medium.

    • Prepare a standardized suspension of fungal cells or spores in the culture medium.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of this compound in the culture medium.

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (no this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal strain for a defined period (e.g., 24-48 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or fluorescence development.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.[7]

Visualizations

PolyoxinD_Mechanism cluster_cell Fungal Cell cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Weakened_Cell_Wall Weakened Cell Wall Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitively binds to active site Polyoxin_D->Weakened_Cell_Wall Inhibition of Chitin Synthesis Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Results in

Caption: Mechanism of action of this compound as a competitive inhibitor of chitin synthase.

troubleshooting_workflow start Variable EC50 Values Observed q1 Consistent High/Low EC50 vs Literature? start->q1 a1_yes Check Assay Parameters: - Assay Type (Enzymatic vs Cell-based) - Substrate Concentration (UDP-GlcNAc) - Enzyme/Cell Quality q1->a1_yes Yes a1_no Check for Inter-Experimental Variability q1->a1_no No solution Standardize Protocol & Re-run Assay a1_yes->solution q2 Source of Variability? a1_no->q2 a2_reagent Reagent Issues: - this compound Stability/Storage - Media/Buffer Composition q2->a2_reagent a2_protocol Protocol Inconsistencies: - Inoculum Size/Growth Phase - Incubation Time/Temperature - Pipetting Errors q2->a2_protocol a2_biological Biological Factors: - Fungal Species/Strain Variation - Contamination q2->a2_biological a2_reagent->solution a2_protocol->solution a2_biological->solution

Caption: Troubleshooting workflow for variable this compound EC50 values.

experimental_workflow start Start: EC50 Determination prep Prepare Reagents: - this compound Serial Dilutions - Fungal Inoculum / Enzyme Extract start->prep assay Perform Assay: - Add reagents to 96-well plate - Incubate under controlled conditions prep->assay measure Measure Endpoint: - Cell Viability (e.g., Resazurin) - Chitin Synthesis (e.g., Radioactivity) assay->measure analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine EC50 measure->analyze end End: Report EC50 Value analyze->end

Caption: General experimental workflow for determining the EC50 of this compound.

References

Technical Support Center: Polyoxin D and Non-Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the phytotoxicity of Polyoxin D on non-target plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a peptidyl pyrimidine nucleoside antifungal antibiotic derived from the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis.[1] Its primary mode of action is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin, which is a major component of fungal cell walls.[2][3][4] This inhibition disrupts cell wall formation in fungi, leading to abnormal growth and fungistatic effects.[2]

Q2: Are non-target plants susceptible to this compound?

A2: Generally, non-target plants are not susceptible to this compound. The high specificity of its mode of action is due to the absence of chitin in plant cell walls.[3] Extensive studies on a wide variety of ornamental and crop plants have shown minimal to no phytotoxicity.[5][6][7]

Q3: What are the known phytotoxicity symptoms of this compound on non-target plants?

A3: In the vast majority of tested plant species, no significant phytotoxicity symptoms are observed.[5][6] A comprehensive study involving 110 trials on 75 different ornamental plant species reported only one instance of a minor symptom: a slight lower leaf twisting on Verbascum chaixii. Importantly, even with this symptom, the plants were still considered of salable quality.[5][6]

Q4: Is there a risk of long-term negative effects on soil or subsequent plantings?

A4: this compound is known to have a relatively short half-life in the environment. It is biodegradable by soil microorganisms and is susceptible to photodegradation and hydrolysis, particularly in neutral to alkaline conditions.[7] This rapid degradation minimizes the risk of accumulation in the soil and long-term effects on subsequent plantings.

Troubleshooting Guide

Issue: I am observing unusual symptoms in my non-target plants after applying this compound.

Troubleshooting Steps:

  • Verify the Symptoms:

    • Symptom Type: Are you observing leaf twisting, chlorosis (yellowing), necrosis (tissue death), stunting, or other deformities? Compare these with known general phytotoxicity symptoms.

    • Symptom Location: Are the symptoms localized to new growth, older leaves, or systemic?

    • Pattern of Damage: Is the damage uniform across all plants, or is it sporadic? Does it correlate with the application pattern?

  • Review Application Protocol:

    • Concentration: Was the correct concentration of this compound used according to your experimental design or product label? Off-label concentrations can increase the risk of adverse effects with any compound.

    • Application Method: Was the application a foliar spray or a soil drench? Ensure the method used is appropriate for your experiment.

    • Tank Mixing: Was this compound mixed with other fungicides, insecticides, or adjuvants? Incompatibility between tank-mixed products can sometimes lead to phytotoxicity. Conduct a small-scale compatibility test if unsure.

    • Environmental Conditions: Were applications made under extreme environmental conditions, such as high heat, intense sunlight, or high humidity? These conditions can increase plant stress and potential sensitivity.

  • Rule Out Other Causes:

    • Biotic Factors: Inspect plants for signs of pests or diseases that could mimic phytotoxicity symptoms.

    • Abiotic Stress: Consider other potential stressors such as nutrient deficiencies, water stress (over or under-watering), or extreme temperatures.

    • Herbicide Drift: If other herbicides are used in the vicinity, consider the possibility of spray drift causing the observed symptoms.

  • Conduct a Control Experiment:

    • If you suspect this compound is the cause, set up a small, controlled experiment. Treat a few healthy plants of the same species with the same concentration and application method used in your main experiment, alongside an untreated control group. This will help to definitively determine if this compound is the causative agent.

Data on Phytotoxicity of this compound on Ornamental Plants

The following table summarizes the findings from extensive phytotoxicity trials conducted by the IR-4 Project on a wide range of ornamental plants using the this compound formulation 'Endorse'.

ParameterDetails
Number of Trials 110
Number of Plant Species Tested 75
Application Rates 4 to 16 oz per 100 gallons
Observed Phytotoxicity No significant phytotoxicity or growth differences from the untreated control in the vast majority of species.
Specific Symptoms Noted Slight lower leaf twisting in Verbascum chaixii. Plants were still considered salable.
Overall Conclusion This compound exhibits a high degree of safety on a wide variety of ornamental plants.

Experimental Protocols

General Protocol for Assessing Fungicide Phytotoxicity on Ornamental Plants

This protocol is a generalized guide based on standard practices for assessing phytotoxicity and can be adapted for specific experiments with this compound.

  • Plant Material:

    • Select healthy, uniform, and well-established plants of the desired species.

    • Use a sufficient number of plants per treatment group (a minimum of 5-10 is recommended) to ensure statistical validity.

    • Include an untreated control group that will be treated with water only.

  • Treatment Preparation and Application:

    • Prepare the this compound solution to the desired concentration. For crop safety trials, it is common to test at the intended use rate (1X), a higher rate (e.g., 2X or 4X) to establish a margin of safety, and an untreated control.

    • Apply the solution as a foliar spray to the point of runoff, ensuring thorough coverage of all plant surfaces.

    • Applications should be made using a calibrated sprayer to ensure uniform application.

    • If investigating repeated applications, follow a typical application interval (e.g., every 7-14 days) for a set number of applications (e.g., 3-4).

  • Experimental Conditions:

    • Conduct the experiment under typical growing conditions for the plant species being tested (e.g., greenhouse or field).

    • Record environmental conditions during application and throughout the trial period (temperature, humidity, light intensity).

  • Data Collection and Evaluation:

    • Visually assess plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after each application).

    • Use a rating scale (e.g., 0-10, where 0 = no injury and 10 = plant death) to quantify any observed symptoms.

    • Symptoms to record include, but are not limited to:

      • Leaf curling, twisting, or distortion

      • Chlorosis (yellowing)

      • Necrosis (browning or blackening of tissue)

      • Stunting or reduced growth

      • Leaf or flower drop

    • At the end of the trial, quantitative measurements such as plant height, shoot fresh/dry weight, and flower number/quality can be taken.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treated and control groups.

Visualizations

PolyoxinD_Mode_of_Action cluster_fungus Fungal Cell cluster_inhibition Mechanism of Inhibition cluster_plant Plant Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into Disrupted_Wall Disrupted Cell Wall (Leads to cell lysis) Cell_Wall->Disrupted_Wall Polyoxin_D This compound Inhibition Inhibition Polyoxin_D->Inhibition Plant_Cell_Wall Plant Cell Wall (Composed of Cellulose, Pectin, Hemicellulose) Polyoxin_D->Plant_Cell_Wall No Target Inhibition->Chitin_Synthase Competitively Inhibits No_Chitin No Chitin Present Plant_Cell_Wall->No_Chitin

Caption: Mechanism of this compound's selective action on fungi and its safety in plants.

Phytotoxicity_Workflow start Start: Plan Experiment prep Prepare Plant Material (Healthy, Uniform Plants) start->prep groups Divide into Treatment Groups (e.g., Control, 1X, 2X, 4X) prep->groups application Apply Treatments (Foliar Spray or Drench) groups->application incubation Incubate under Controlled Environmental Conditions application->incubation assessment Visual Assessment for Phytotoxicity Symptoms (e.g., 3, 7, 14 days post-application) incubation->assessment measurement Quantitative Measurements (Height, Weight, etc.) assessment->measurement analysis Statistical Analysis assessment->analysis Iterative Assessment measurement->analysis conclusion Draw Conclusions on Phytotoxicity Risk analysis->conclusion

Caption: A typical experimental workflow for assessing the phytotoxicity of this compound.

References

Optimizing Polyoxin D Concentration for Mycelial Growth Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polyoxin D for inhibiting fungal mycelial growth. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall.[1][2][3][4][5][6] By competitively inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to morphological abnormalities such as swelling in germ tubes and hyphae, and ultimately inhibiting fungal growth.[1][3][4][6] Its action is generally considered fungistatic rather than fungicidal.[1][3][4][6]

Q2: Against which types of fungi is this compound most effective?

This compound exhibits broad-spectrum activity against a variety of filamentous fungi, including ascomycetes, basidiomycetes, and zygomycetes.[1] It is particularly effective against plant pathogenic fungi, with high activity against the genus Rhizoctonia at low concentrations.[1] However, its efficacy against yeast-phase fungi is significantly lower, often requiring much higher concentrations for an effect.[3]

Q3: What are the typical morphological effects of this compound on fungal mycelia?

Exposure to this compound typically results in distinct morphological changes in growing fungi. These include irregular and swollen hyphae that lose their rigidity and may exhibit bulges along their length.[7][8] In some cases, the hyphae can swell to two to three times their normal size and become brittle, leading to rupture due to internal osmotic pressure.[9]

Q4: Can fungi develop resistance to this compound?

Yes, as with many antimicrobial agents, there is a potential for fungi to develop reduced sensitivity or resistance to this compound. Some isolates of fungi like Botrytis cinerea have shown reduced susceptibility even without prior exposure, suggesting natural variation in sensitivity.[10] Therefore, it is crucial to include appropriate controls and consider resistance management strategies in long-term applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of mycelial growth at expected concentrations. 1. Fungal species/isolate insensitivity: Different fungal species and even different isolates of the same species can have varying sensitivity to this compound.[1][11] 2. Degradation of this compound: Improper storage or preparation of the this compound solution can lead to its degradation. 3. Suboptimal experimental conditions: Factors like pH, temperature, and media composition can influence the activity of this compound.1. Determine the Minimum Inhibitory Concentration (MIC): Conduct a dose-response experiment to determine the specific MIC for your fungal isolate (see Experimental Protocol 1). 2. Prepare fresh solutions: Always prepare fresh this compound solutions for each experiment and store the stock solution according to the manufacturer's instructions. 3. Optimize experimental parameters: Ensure that the experimental conditions are optimal for both fungal growth and this compound activity. Review literature for specific conditions for your fungus of interest.
High variability in results between replicates. 1. Inaccurate pipetting: Errors in dispensing the this compound solution or the fungal inoculum. 2. Non-homogenous fungal inoculum: An uneven distribution of mycelial fragments or spores in the inoculum. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect growth.1. Use calibrated pipettes: Ensure your pipettes are properly calibrated. 2. Homogenize the inoculum: Thoroughly mix the fungal inoculum before dispensing. For filamentous fungi, using a bead beater or similar method can help create a more uniform suspension. 3. Minimize edge effects: Fill the outer wells of the microplate with sterile water or media and do not use them for experimental data.
Contamination of cultures. Non-sterile technique: Introduction of bacteria or other fungi during experimental setup.Strict aseptic technique: Perform all manipulations in a laminar flow hood and use sterile reagents and equipment. The use of antibiotics (if not interfering with the experiment) can help control bacterial contamination.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound against various fungi as reported in the literature. Note that these values can vary depending on the specific isolate and experimental conditions.

Table 1: EC50 Values of this compound against various Plant Pathogenic Fungi

Fungal Species EC50 (ppm)
Botrytis cinerea (field isolates)0.59 - 5.8[1]
Rhizoctonia solani≤ 1.562[1]

Table 2: Mycelial Growth Inhibition of Colletotrichum species by this compound on Detached Fruit

Fungal Species Mycelial Growth Inhibition (%)
C. nymphaeae100[11]
C. fructicola88.50[11]
C. siamense78.97[11]
C. fioriniae subgroup 275.47[11]
C. fioriniae subgroup 173.55[11]
C. truncatum58.90[11]

Table 3: Effective Concentrations of this compound for Inhibition of Germination and Sporulation

Fungal Species Effect Concentration (µg/mL or ppm)
Trichoderma viride40-60% inhibition of germination50-100 µg/mL[7]
Alternaria kikuchianaInhibition of sporulation0.125 - 1.0 ppm[9]
Podosphaera xanthii98.8% inhibition of conidial formation50 ppm[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Poisoned Food Technique

This protocol is adapted from the "poisoned food technique" and is suitable for determining the MIC of this compound against filamentous fungi.[2]

Materials:

  • Pure culture of the test fungus on agar plates

  • Sterile Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile distilled water

  • This compound stock solution of known concentration

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound-amended media:

    • Autoclave the growth medium and cool it to 45-50°C in a water bath.

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with no this compound.

    • Mix well and pour the amended media into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing colony of the test fungus.

    • Aseptically place the mycelial disc, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test fungus (e.g., 25-28°C) for a specified period (e.g., 5-7 days), or until the mycelium in the control plate has reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the mycelium.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where C = average diameter of the colony in the control plate, and T = average diameter of the colony in the treated plate.

Visualizations

Signaling Pathway and Mechanism of Action

PolyoxinD_Pathway cluster_cell Fungal Cell cluster_inhibition cluster_result Result UDP_GlcNAc UDP-GlcNAc ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin DisruptedCellWall Disrupted Cell Wall Synthesis ChitinSynthase->Chitin Catalyzes Inhibition X PolyoxinD This compound PolyoxinD->ChitinSynthase Inhibition->DisruptedCellWall Leads to InhibitedGrowth Inhibited Mycelial Growth DisruptedCellWall->InhibitedGrowth

Caption: Mechanism of this compound action on the chitin synthesis pathway.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepMedia Prepare Growth Medium PourPlates Pour Amended Agar Plates PrepMedia->PourPlates PrepPolyoxin Prepare this compound Dilutions PrepPolyoxin->PourPlates Inoculate Inoculate Center of Plates PourPlates->Inoculate PrepInoculum Prepare Fungal Inoculum Disc PrepInoculum->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineMIC Determine MIC Calculate->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic Flow

Troubleshooting_Logic Start Inconsistent/No Inhibition CheckIsolate Is the fungal isolate known to be sensitive? Start->CheckIsolate CheckSolution Was the this compound solution freshly prepared? CheckIsolate->CheckSolution Yes RunMIC Action: Determine MIC for the specific isolate. CheckIsolate->RunMIC No/Unsure CheckProtocol Were experimental protocols followed correctly? CheckSolution->CheckProtocol Yes PrepareFresh Action: Prepare fresh this compound solution. CheckSolution->PrepareFresh No ReviewProtocol Action: Review and standardize the protocol. CheckProtocol->ReviewProtocol No End Problem Resolved CheckProtocol->End Yes RunMIC->Start Re-test PrepareFresh->Start Re-test ReviewProtocol->Start Re-test

Caption: A logical flow for troubleshooting inconsistent results.

References

Buffering pH for optimal Polyoxin D activity in liquid culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyoxin D. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes when using this compound in liquid culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific competitive inhibitor of chitin synthase, a key enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall. By mimicking the substrate UDP-N-acetylglucosamine, this compound binds to the active site of chitin synthase, thereby blocking chitin production. This disruption of the cell wall integrity leads to osmotic instability and ultimately inhibits fungal growth.

Q2: What is the optimal pH for this compound activity in liquid culture?

A2: The optimal pH for this compound activity is a balance between the pH required for fungal growth, the optimal pH for chitin synthase activity, and the stability of the this compound molecule. While the optimal pH for chitin synthase can vary between fungal species, it generally falls within the neutral to slightly alkaline range. However, this compound itself is most stable in acidic to neutral conditions. Therefore, for most applications, maintaining a pH between 6.0 and 7.5 is recommended as a starting point.

Q3: How does pH affect the stability of this compound?

A3: this compound exhibits varying stability at different pH levels. It is most persistent under acidic conditions, moderately persistent in neutral conditions, and non-persistent under alkaline conditions. This is a critical consideration for long-term experiments, as a gradual increase in the pH of the culture medium can lead to the degradation of this compound and a subsequent loss of its antifungal activity.

Q4: Which buffering agents are recommended for use with this compound in liquid culture?

A4: The choice of buffering agent is critical for maintaining a stable pH throughout your experiment. The buffer should have a pKa value close to the desired pH of your culture medium and should not interfere with fungal growth or the activity of this compound. Commonly used buffers for fungal cultures include:

  • MES (2-(N-morpholino)ethanesulfonic acid): pKa = 6.1, suitable for pH 5.5-6.7.

  • MOPS (3-(N-morpholino)propanesulfonic acid): pKa = 7.2, widely used in standard antifungal susceptibility testing protocols (e.g., CLSI) for maintaining a pH around 7.0.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): pKa = 7.5, suitable for pH 6.8-8.2.

  • Phosphate Buffers (e.g., Sodium or Potassium Phosphate): Have multiple pKa values, making them effective over a broad pH range. However, high concentrations of phosphate can sometimes affect fungal metabolism.

Q5: Can I use Tris buffer with this compound?

A5: While Tris buffer is commonly used in biological applications, it is generally not recommended for fungal liquid cultures where pH control is critical for an extended period. The pKa of Tris is around 8.1, making it less effective at buffering in the optimal neutral pH range for many fungi. Additionally, its buffering capacity can be temperature-dependent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no this compound activity observed. Incorrect pH of the culture medium: The pH may be too high, leading to the degradation of this compound, or too low, inhibiting fungal growth and masking the effect of the antibiotic.Verify the initial pH of your medium after adding all components, including the buffer and this compound. Use a calibrated pH meter. For long-term experiments, monitor the pH periodically.
Inadequate buffering capacity: The chosen buffer may not be effective at the desired pH or its concentration may be too low to counteract the metabolic byproducts of the fungus that alter the pH.Select a buffer with a pKa value within +/- 1 pH unit of your target pH. Increase the buffer concentration, but first, test for any potential inhibitory effects of the buffer on your fungal species.
Degradation of this compound stock solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the antibiotic.Prepare fresh stock solutions of this compound and store them at the recommended temperature (typically -20°C). Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Fungal growth is inhibited, but resumes after an initial lag phase. pH drift during the experiment: Fungal metabolism can lead to the production of acidic or alkaline byproducts, causing the pH of the medium to shift over time. This can lead to the inactivation of this compound.Monitor the pH of the culture over time. If significant drift is observed, consider using a higher concentration of the buffer or a different buffering agent with a more suitable pKa.
Variability in results between experiments. Inconsistent preparation of culture media and buffers: Minor variations in the preparation of media and buffer solutions can lead to significant differences in pH and experimental outcomes.Prepare all media and buffers using a standardized protocol. Calibrate your pH meter regularly. Ensure all components are fully dissolved before adjusting the final pH.

Quantitative Data

The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for this compound against a hypothetical fungal strain at different pH values. These values demonstrate the general trend of how pH can influence the apparent activity of the antibiotic. Actual MIC values will vary depending on the fungal species, inoculum size, and specific experimental conditions.

pHIllustrative MIC (µg/mL)Observations
5.50.5High apparent activity, but fungal growth may be slower. This compound is very stable.
6.00.8Good balance of fungal growth and this compound activity.
6.51.0Optimal range for many fungal species, with good this compound activity.
7.01.2Standard pH for many antifungal susceptibility tests. Good activity observed.
7.52.5Reduced activity may be observed due to decreased stability of this compound.
8.0>10Significant loss of activity due to the rapid degradation of this compound at alkaline pH.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Activity in Liquid Culture

This protocol outlines a method to determine the optimal pH for this compound activity against a specific fungal strain using a broth microdilution assay.

1. Materials:

  • Fungal strain of interest

  • Appropriate liquid culture medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • This compound

  • Buffering agents (e.g., MES, MOPS, HEPES)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Calibrated pH meter

  • Sterile water, flasks, and other standard laboratory equipment

2. Preparation of Buffered Media:

  • Prepare the chosen liquid culture medium according to the manufacturer's instructions.

  • Divide the medium into several aliquots.

  • To each aliquot, add a specific buffering agent at a final concentration of 50-100 mM.

  • Adjust the pH of each aliquot to a different value within the desired range (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.

  • Sterilize the buffered media by filtration (0.22 µm filter).

3. Preparation of this compound Serial Dilutions:

  • Prepare a stock solution of this compound in sterile water.

  • For each buffered medium, perform a two-fold serial dilution of the this compound stock solution in a 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

4. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium.

  • Prepare a fungal spore or cell suspension in sterile saline or buffered medium.

  • Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric measurement.

5. Assay Procedure:

  • Add the prepared fungal inoculum to each well of the 96-well plates containing the serially diluted this compound in the different buffered media.

  • Include control wells for each pH:

    • Growth control: Inoculum in buffered medium without this compound.

    • Sterility control: Buffered medium without inoculum.

  • Incubate the plates at the optimal temperature for the fungal strain for a predetermined period (e.g., 24-72 hours).

6. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for each pH value. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.

  • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Plot the MIC values against the corresponding pH values to determine the optimal pH for this compound activity.

Visualizations

Experimental_Workflow Experimental Workflow for Determining Optimal pH for this compound Activity cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Buffered Media (pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) inoculate Inoculate 96-well Plates prep_media->inoculate prep_polyoxin Prepare this compound Serial Dilutions prep_polyoxin->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Determine MIC at each pH incubate->read_mic plot_data Plot MIC vs. pH read_mic->plot_data determine_optimal Identify Optimal pH plot_data->determine_optimal

Caption: Workflow for determining the optimal pH for this compound activity.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound Activity start Inconsistent or No This compound Activity check_ph Is the medium pH within the optimal range (6.0-7.5)? start->check_ph check_buffer Is the buffer appropriate and at a sufficient concentration? check_ph->check_buffer Yes ph_issue Adjust pH of the medium. Re-test. check_ph->ph_issue No check_polyoxin Is the this compound stock solution viable? check_buffer->check_polyoxin Yes buffer_issue Select a more suitable buffer or increase buffer concentration. Re-test. check_buffer->buffer_issue No polyoxin_issue Prepare fresh this compound stock. Re-test. check_polyoxin->polyoxin_issue No success Problem Resolved check_polyoxin->success Yes ph_issue->check_ph buffer_issue->check_buffer polyoxin_issue->check_polyoxin

Caption: A logical approach to troubleshooting inconsistent this compound activity.

Polyoxin D stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyoxin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the stock or working solution.This compound is susceptible to hydrolysis, especially at neutral to alkaline pH. Prepare fresh solutions before each experiment. If storage is necessary, use an acidic buffer (pH < 5) and store at low temperatures, protected from light.
Loss of biological activity Instability under experimental conditions.Consider the pH and light exposure in your assay. This compound degrades rapidly in neutral and alkaline conditions and upon exposure to light.[1][2] Adjust the pH of your medium to be slightly acidic if your experiment allows, and protect your solutions from light.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products.The primary degradation products of this compound are Polyoxin C acid and uracil-5-carboxylic acid.[2] Confirm the identity of these peaks using analytical standards if available. To minimize degradation, follow the handling recommendations above.
Precipitation of this compound in solution Poor solubility or use of the zinc salt form without adequate solubilization.This compound is highly soluble in water. If using the zinc salt, ensure it is fully dissolved. Gentle warming or sonication may aid dissolution. For formulation purposes, excipients may be required to improve stability and solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light, and temperature. It is stable in acidic conditions but undergoes rapid hydrolysis at neutral and alkaline pH.[1][2] It is also susceptible to rapid degradation upon exposure to sunlight (photolysis), particularly in clear, shallow waters.[1][2]

Q2: What is the half-life of this compound in aqueous solutions under different conditions?

A2: The half-life of this compound is highly dependent on the specific conditions. The following table summarizes available data on its degradation.

Table 1: Half-life of this compound under Various Conditions

Condition Matrix pH Half-life (t½) Reference
HydrolysisAqueous Buffer7.032.5 days[3][4]
Aqueous Buffer9.09.1 days[3]
Aqueous PhotolysisSterile Natural WaterNatural0.4 days[2][3]
Sterile Buffer5.04.0 days[2][3]
Sterile Buffer7.02.4 days[2][3][5]
Sterile Buffer9.01.6 days[2][3]
Aerobic Soil MetabolismNon-sterile SoilN/A15.9 days[2][3]
Sterile SoilN/A59.2 days[2][3]

Q3: What are the major degradation products of this compound?

A3: The major degradation pathway involves the cleavage of the peptide bond to form Polyoxin C acid, followed by further degradation to uracil-5-carboxylic acid.[1][2]

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure stability, it is recommended to prepare fresh stock solutions of this compound for each experiment. If short-term storage is necessary, dissolve this compound in a slightly acidic buffer (e.g., pH 4-5) and store at 4°C, protected from light. For long-term storage, consult the manufacturer's recommendations, which may involve storing the solid compound at -20°C.

Q5: Which analytical methods are suitable for monitoring this compound and its degradation products?

A5: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective methods for the detection and quantification of this compound and its degradation products.[6][7] These techniques offer the sensitivity and specificity required for stability studies.

Experimental Protocols

Protocol: Determination of this compound Stability in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound under various pH and light conditions.

1. Materials:

  • This compound standard
  • HPLC-grade water
  • Buffer solutions (pH 5, 7, and 9)
  • HPLC or LC-MS/MS system
  • Calibrated pH meter
  • Incubator/water bath with temperature control
  • Photostability chamber or light source

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
  • From the stock solution, prepare working solutions at a final concentration (e.g., 10 µg/mL) in each of the buffer solutions (pH 5, 7, and 9).

3. Experimental Conditions:

  • Hydrolytic Stability:
  • Aliquot the working solutions into amber vials for each time point.
  • Incubate the vials at a constant temperature (e.g., 25°C or 50°C) in the dark.
  • Photostability:
  • Aliquot the working solution in the pH 7 buffer into clear vials.
  • Expose the vials to a controlled light source (e.g., simulating sunlight) at a constant temperature.
  • Prepare a set of control samples wrapped in aluminum foil to be stored under the same conditions but protected from light.

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
  • Immediately analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) for each condition.

Visualizations

PolyoxinD_Degradation_Pathway PolyoxinD This compound PolyoxinC Polyoxin C Acid PolyoxinD->PolyoxinC Hydrolysis (Peptide Bond Cleavage) UracilAcid Uracil-5-Carboxylic Acid PolyoxinC->UracilAcid Further Degradation Conditions pH > 7 Light (Photolysis) Conditions->PolyoxinD

Caption: Degradation pathway of this compound.

Experimental_Workflow_Stability_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solutions (10 µg/mL in pH 5, 7, 9) Stock->Working Hydrolysis Hydrolytic Stability (Dark, Constant Temp) Working->Hydrolysis Photolysis Photostability (Light, Constant Temp) Working->Photolysis Sampling Sampling at Time Points Hydrolysis->Sampling Photolysis->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Data Analysis (Kinetics, t½) Analysis->Data

Caption: Workflow for this compound stability study.

Logical_Relationship_Factors cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes center_node This compound Stability Hydrolysis Hydrolysis center_node->Hydrolysis Photolysis Photolysis center_node->Photolysis pH pH pH->center_node Light Light Exposure Light->center_node Temp Temperature Temp->center_node Deg_Products Degradation Products Hydrolysis->Deg_Products Photolysis->Deg_Products

Caption: Factors influencing this compound stability.

References

Technical Support Center: Mitigating the Impact of Polyoxin D on Beneficial Soil Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential non-target effects of Polyoxin D on beneficial soil fungal communities during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the enzyme chitin synthase.[1][2][3][4] Chitin is an essential structural component of the cell walls of most fungi.[2] By competitively inhibiting chitin synthase, this compound disrupts the synthesis of new cell walls, leading to abnormal hyphal growth, swelling, and ultimately, the inhibition of fungal proliferation.[1][2][3] This mode of action is considered fungistatic rather than fungicidal.[3]

Q2: Is this compound selective for pathogenic fungi?

A2: this compound's mechanism of action targets chitin synthase, an enzyme present in a broad range of fungi, including both pathogenic and beneficial species. While it shows high efficacy against certain plant pathogens like Rhizoctonia solani, its broad-spectrum nature raises concerns about its potential impact on non-target beneficial soil fungi, such as Trichoderma and mycorrhizal fungi.[2][3]

Q3: What is the environmental fate of this compound in soil?

A3: this compound is biodegradable in soil, with its degradation being influenced by factors such as microbial activity and sunlight. In aerobic non-sterile soils, the half-life of this compound is approximately 15.9 days.[4] It is also susceptible to photodegradation in water.[5] Due to its relatively short half-life, long-term persistence in the soil is not expected.

Q4: Are there any known effects of this compound on specific beneficial soil fungi?

A4: Studies have shown that this compound can impact some beneficial fungi. For instance, at concentrations of 50-100 µg/mL, this compound has been observed to inhibit the germination and alter the morphology of Trichoderma viride, a common biocontrol agent. There is currently a lack of specific research on the direct effects of this compound on arbuscular mycorrhizal (AM) and ectomycorrhizal (ECM) fungi. However, given its mechanism of action, it is plausible that it could have an inhibitory effect on these vital symbiotic fungi.

Troubleshooting Guides

Problem: I am observing a decline in the abundance of beneficial fungi in my soil microcosms after this compound application.

Solution:

  • Confirm the Impact: Quantify the change in the beneficial fungal population. This can be done using techniques like quantitative PCR (qPCR) with primers specific to the beneficial fungi of interest or broader community analysis methods like Internal Transcribed Spacer (ITS) sequencing or Phospholipid Fatty Acid (PLFA) analysis.

  • Implement Mitigation Strategies:

    • Compost Application: Incorporating mature, high-quality compost into the soil can help restore and enhance the diversity and abundance of beneficial soil fungi.[6] Compost introduces a diverse microbial community and provides organic matter that supports fungal growth.

    • Microbial Inoculants: Introduce commercial or lab-cultured inoculants containing beneficial fungi, such as Trichoderma or mycorrhizal fungi, to the soil post-Polyoxin D application.[7][8] This can help to re-establish their populations.

    • Biochar Amendment: The addition of biochar to the soil has been shown to improve soil properties and can help mitigate the negative impacts of some agrochemicals on soil microbial communities.[9][10][11][12][13]

Problem: How can I proactively minimize the impact of this compound on beneficial fungi in my experiments?

Solution:

  • Targeted Application: If possible, apply this compound in a targeted manner to the specific area where the pathogenic fungi are present, minimizing contact with the broader soil environment.

  • Use the Minimum Effective Concentration: Determine the lowest concentration of this compound that is effective against your target pathogen to reduce the potential for off-target effects.

  • Pre-emptive Soil Enhancement: Amend the soil with compost or biochar before the application of this compound to enhance the resilience of the native beneficial fungal community.

  • Establish Beneficial Fungi First: If your experimental setup allows, inoculate the soil with beneficial fungi and allow them to establish before introducing the pathogen and subsequent this compound treatment.

Data Presentation

Table 1: Effective Concentrations (EC50) of this compound against Various Fungal Species

Fungal SpeciesTypeEC50 (ppm)Reference
Rhizoctonia solaniPathogen<1.562[2]
Botrytis cinereaPathogen0.59 - 5.8[2]
Alternaria maliPathogen>0.5[1]
Colletotrichum spp.PathogenVaries by species and strain[2]
Trichoderma virideBeneficialInhibition at 50-100

Note: EC50 values can vary depending on the specific isolate, growth medium, and experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Soil Fungal Communities using ITS Sequencing

This protocol outlines the workflow for analyzing changes in soil fungal diversity and composition.

  • Soil Sampling: Collect soil samples from your experimental units (control, this compound treated, and mitigated treatments) at specified time points.

  • DNA Extraction: Extract total genomic DNA from the soil samples using a commercially available soil DNA extraction kit.

  • PCR Amplification: Amplify the fungal Internal Transcribed Spacer (ITS) region from the extracted DNA using fungal-specific primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and perform high-throughput sequencing on a platform like Illumina.

  • Bioinformatic Analysis: Process the raw sequencing data to identify and classify the fungal operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) present in each sample.

  • Statistical Analysis: Analyze the fungal community data to compare diversity indices (e.g., Shannon, Simpson) and community composition between treatments.

Protocol 2: Quantifying Fungal Biomass using Phospholipid Fatty Acid (PLFA) Analysis

This protocol provides a method to estimate the viable fungal biomass in soil.

  • Lipid Extraction: Extract total lipids from freeze-dried soil samples using a chloroform-methanol buffer.

  • Fractionation: Separate the lipid extract into neutral lipids, glycolipids, and phospholipids using solid-phase extraction columns.

  • Fatty Acid Methyl Ester (FAME) Derivatization: Convert the fatty acids in the phospholipid fraction to their methyl ester derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and quantify the FAMEs using GC-MS.

  • Data Analysis: Identify and quantify fungal-specific PLFA biomarkers (e.g., 18:2ω6,9c) to estimate fungal biomass.

Mandatory Visualizations

PolyoxinD_Mechanism cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes Disrupted_Cell_Wall Disrupted Cell Wall Synthesis Chitin_Synthase->Disrupted_Cell_Wall Leads to Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitively Inhibits

Caption: Mechanism of action of this compound as a chitin synthase inhibitor.

Mitigation_Workflow Start Experiment Start: Soil Microcosms Pathogen_Inoculation Pathogen Inoculation Start->Pathogen_Inoculation PolyoxinD_Application This compound Application Pathogen_Inoculation->PolyoxinD_Application Mitigation_Treatments Apply Mitigation Strategies (Compost, Inoculants, Biochar) PolyoxinD_Application->Mitigation_Treatments Sampling Soil Sampling (Multiple Time Points) Mitigation_Treatments->Sampling Analysis Fungal Community Analysis (ITS Sequencing, PLFA) Sampling->Analysis Data_Interpretation Data Interpretation & Statistical Analysis Analysis->Data_Interpretation Conclusion Conclusion on Mitigation Efficacy Data_Interpretation->Conclusion

Caption: Experimental workflow for assessing mitigation strategies.

Logical_Relationships Polyoxin_D This compound Application Pathogenic_Fungi Pathogenic Fungi Polyoxin_D->Pathogenic_Fungi Inhibits Beneficial_Fungi Beneficial Fungi Polyoxin_D->Beneficial_Fungi Potentially Inhibits Soil_Health Overall Soil Health Pathogenic_Fungi->Soil_Health Negatively Impacts Beneficial_Fungi->Pathogenic_Fungi Competes with/ Antagonizes Beneficial_Fungi->Soil_Health Positively Impacts Mitigation_Strategies Mitigation Strategies (Compost, Inoculants, etc.) Mitigation_Strategies->Beneficial_Fungi Supports/Restores

Caption: Logical relationships between this compound and soil fungal groups.

References

Technical Support Center: Polyoxin D Efficacy Assessment on Colletotrichum Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyoxin D and its effects on Colletotrichum species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Colletotrichum species?

A1: this compound is a competitive inhibitor of the enzyme chitin synthase.[1][2][3][4][5] Chitin is a vital structural component of the fungal cell wall, and its synthesis is crucial for fungal growth and integrity.[5][6] By mimicking the substrate UDP-N-acetylglucosamine, this compound binds to chitin synthase, preventing the formation of chitin.[3][5] This disruption of the cell wall leads to abnormal morphology, such as swelling in germ tubes and hyphae, and ultimately inhibits fungal growth.[1][4] This mode of action is considered fungistatic, meaning it prevents fungal growth rather than directly killing the fungi.[1][4][7]

Q2: Why am I seeing a discrepancy between my in vitro (e.g., agar plate) and in vivo (e.g., detached fruit) assay results for this compound efficacy?

A2: It is a well-documented challenge that in vitro efficacy data for this compound against Colletotrichum species often does not correlate well with in vivo results.[2][8] Studies have shown that the half-maximal effective concentration (EC50) values can vary significantly depending on the culture medium used for the in vitro assay.[2][8] None of the commonly used media may accurately reflect the performance of this compound on actual fruit tissue.[8][9] This discrepancy may be due to differences in nutrient availability, pH, and the presence of factors on the fruit surface that could influence the interaction between the fungicide and the pathogen.

Q3: Is there significant variability in susceptibility to this compound among different Colletotrichum species?

A3: Yes, considerable variability in sensitivity to this compound exists both between different Colletotrichum species (inter-species) and among different isolates of the same species (intra-species).[2][8] For instance, in detached fruit assays, this compound zinc salt completely inhibited mycelial growth of C. nymphaeae but was less effective against C. truncatum.[2][8][9] This highlights the importance of testing this compound against a panel of relevant Colletotrichum isolates for a specific crop or region.

Q4: What is this compound zinc salt, and how does it differ from this compound?

A4: this compound is often formulated as this compound zinc salt for agricultural use.[1][10] The zinc salt formulation is reported to have a longer residual time on leaf surfaces, which may improve its stability and efficacy in field conditions.[11] While the active fungicidal component is this compound, the zinc salt formulation enhances its practical application.

Q5: Can Colletotrichum species develop resistance to this compound?

A5: While this compound has a unique mode of action, making it a valuable tool for resistance management, the potential for resistance development exists.[7] Although widespread resistance in Colletotrichum has not been extensively documented, some studies have shown that sub-culturing fungi under exposure to this compound can lead to increased EC50 values.[1] Additionally, some Colletotrichum species may exhibit natural or inherent resistance.[6][12]

Troubleshooting Guides

Problem 1: High variability and inconsistent EC50 values in in vitro mycelial growth inhibition assays.

  • Possible Cause 1: Inappropriate Culture Medium. The type of culture medium significantly impacts the apparent efficacy of this compound.[2][8]

    • Solution: Test a range of standard media (e.g., Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), V8 agar) to determine which one provides the most consistent and relevant results for your specific Colletotrichum species. Be aware that even with optimization, the results may not fully align with in vivo data.[2][8]

  • Possible Cause 2: Inconsistent Inoculum. The age and concentration of the fungal inoculum can affect growth rates and subsequent inhibition measurements.

    • Solution: Standardize your inoculum preparation. Use mycelial plugs from the actively growing edge of a young culture of a consistent age. For spore suspensions, use a hemocytometer to ensure a uniform spore concentration across all replicates and experiments.

  • Possible Cause 3: Instability of this compound in the medium. this compound can degrade under certain conditions.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid prolonged storage of amended media. Incorporate this compound into the agar after it has cooled to a manageable temperature (e.g., 45-50°C) to minimize heat-related degradation.

Problem 2: this compound shows poor efficacy in detached fruit assays despite promising in vitro results.

  • Possible Cause 1: Environmental Degradation. this compound is susceptible to degradation by water and sunlight (photodegradation).[7][10][13]

    • Solution: In your experimental setup, control for exposure to high humidity and direct, intense light if not part of the experimental design. The half-life of this compound in water can be very short, so consider the application method and drying time on the fruit surface.[13]

  • Possible Cause 2: Uneven Application. Inconsistent application of the this compound solution on the fruit surface can lead to variable results.

    • Solution: Ensure a uniform and complete coverage of the fruit surface with the treatment solution. Use a fine mist sprayer or carefully spread a known volume of the solution over the target area.

  • Possible Cause 3: Inappropriate timing of application. The timing of this compound application relative to inoculation with Colletotrichum can influence its effectiveness.

    • Solution: Test different application timings (e.g., preventative/prophylactic vs. curative/therapeutic) to determine the optimal window for efficacy. This compound's fungistatic nature suggests it may be more effective when applied prior to or in the very early stages of infection.

Quantitative Data

Table 1: Efficacy of this compound Zinc Salt Against Various Colletotrichum Species on Detached Peach Fruit

Colletotrichum SpeciesMycelial Growth Inhibition (%)
C. nymphaeae100%
C. fructicola88.50%
C. siamense78.97%
C. fioriniae (subgroup 2)75.47%
C. fioriniae (subgroup 1)73.55%
C. truncatum58.90%
(Data sourced from Hao et al., 2017, as cited in multiple sources)[2][8][9]

Table 2: Field Efficacy of this compound Zinc Salt 5% SC Against Grape Powdery Mildew

TreatmentApplication Rate (ml/ha)Disease Control on Leaves (%)Disease Control on Bunches (%)Increase in Yield (%)
This compound Zinc Salt 5% SC60056.475.757.47
This compound Zinc Salt 5% SC400-68.6440.5
(Data represents pooled data from two seasons)[11]

Experimental Protocols

1. In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., PDA). Autoclave and allow it to cool to approximately 45-50°C in a water bath.

  • This compound Incorporation: Prepare a stock solution of this compound in a sterile solvent (e.g., sterile distilled water). Add appropriate volumes of the stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Take a mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing, young culture of the target Colletotrichum species. Place the plug, mycelial side down, in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the Colletotrichum species (typically 25-28°C) in the dark.[14]

  • Data Collection: Measure the colony diameter in two perpendicular directions daily or at the end of the incubation period when the fungal growth in the control plates has reached a predetermined size.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.

2. Detached Fruit Assay

  • Fruit Selection: Select healthy, uniform, and unwounded fruit. Surface-sterilize the fruit (e.g., with a brief dip in a dilute sodium hypochlorite solution followed by rinsing with sterile water) and allow them to air dry.

  • Treatment Application: Prepare the desired concentrations of this compound solution. Apply a uniform and known volume of the treatment solution to each fruit. This can be done by spraying or pipetting and spreading the solution over the surface. Include a control group treated only with the solvent. Allow the treatment to dry.

  • Inoculation: Prepare a spore suspension of the target Colletotrichum species with a known concentration (e.g., 1 x 10^5 conidia/mL).[8] Place a droplet of the spore suspension onto the treated area of the fruit. Alternatively, a wound-inoculation method can be used by making a small, sterile wound and placing the spore suspension in the wound.

  • Incubation: Place the inoculated fruit in a humid chamber to maintain high humidity, which is conducive to fungal infection and growth. Incubate at an appropriate temperature (e.g., 25°C).

  • Data Collection: After a set incubation period (e.g., 5-7 days), measure the lesion diameter on the fruit.

  • Calculation: Calculate the percentage of disease suppression or lesion growth inhibition using a formula similar to the in vitro assay, comparing the lesion size in the treated fruit to the control fruit.

Visualizations

PolyoxinD_Mechanism cluster_pathway Chitin Synthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site PolyoxinD This compound (Competitive Inhibitor) PolyoxinD->ChitinSynthase Competitively binds and blocks Chitin Chitin Polymer (Cell Wall Component) ChitinSynthase->Chitin Synthesizes FungalCellWall Fungal Cell Wall (Disrupted)

Caption: Mechanism of action of this compound as a competitive inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo (Detached Fruit) Assay start Start: Isolate Colletotrichum and prepare inoculum invitro_prep Prepare fungicide-amended and control agar plates start->invitro_prep Mycelial Plugs invivo_inoculate Inoculate fruit with spore suspension start->invivo_inoculate Spore Suspension invitro_inoculate Inoculate plates with mycelial plugs invitro_prep->invitro_inoculate invitro_incubate Incubate at optimal temperature invitro_inoculate->invitro_incubate invitro_measure Measure colony diameter invitro_incubate->invitro_measure invitro_calc Calculate % Inhibition and EC50 values invitro_measure->invitro_calc compare Compare In Vitro vs. In Vivo Efficacy Data invitro_calc->compare invivo_prep Surface-sterilize and treat fruit with fungicide invivo_prep->invivo_inoculate invivo_incubate Incubate in humid chamber invivo_inoculate->invivo_incubate invivo_measure Measure lesion diameter invivo_incubate->invivo_measure invivo_calc Calculate % Disease Suppression invivo_measure->invivo_calc invivo_calc->compare

Caption: Workflow for assessing this compound efficacy.

Troubleshooting_Logic start Problem: Inconsistent/Poor Efficacy Results is_invitro Is the issue primarily in in vitro assays? start->is_invitro is_invivo Is the issue primarily in in vivo assays? start->is_invivo is_invitro->is_invivo No invitro_cause1 Check Culture Medium Type is_invitro->invitro_cause1 Yes invitro_cause2 Standardize Inoculum (Age/Concentration) is_invitro->invitro_cause2 Yes invitro_cause3 Check this compound Stability (Fresh Stocks/Temp) is_invitro->invitro_cause3 Yes is_invivo->is_invitro No invivo_cause1 Consider Environmental Degradation (Light/Water) is_invivo->invivo_cause1 Yes invivo_cause2 Ensure Uniform Fungicide Application is_invivo->invivo_cause2 Yes invivo_cause3 Optimize Application Timing (Preventative vs. Curative) is_invivo->invivo_cause3 Yes

Caption: Troubleshooting logic for this compound efficacy experiments.

References

Enhancing Polyoxin D efficacy with adjuvants or surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the efficacy of Polyoxin D using adjuvants and surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a naturally derived fungicide that acts as a competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential component of fungal cell walls.[1][2][3][4][5] By inhibiting this enzyme, this compound disrupts the formation of the fungal cell wall, leading to abnormal cell morphology, such as swelling in germ tubes and hyphae, and ultimately fungistatic or fungicidal effects.[4][5]

Q2: Can the efficacy of this compound be enhanced?

Yes, published research and technical literature suggest that the efficacy of this compound can be improved by using certain adjuvants and surfactants.[5] These additives can improve the physical properties of the spray solution, leading to better coverage and potential uptake by the target fungus.

Q3: What types of adjuvants or surfactants are recommended for use with this compound?

Studies have reported that the addition of the following types of adjuvants can increase the effectiveness of this compound:

  • Ester-based nonionic and cationic surfactants: These have been shown to improve the adhesion of this compound formulations to crops.[5]

  • Pinene-based adjuvants: These have demonstrated an increase in the effectiveness of this compound, for example, against powdery mildew.[5]

  • Non-ionic surfactants: These are sometimes required for specific applications, such as treating root diseases.

Q4: How do these adjuvants enhance this compound's efficacy?

While specific mechanistic studies for this compound with these adjuvants are not widely available, the enhancement of efficacy is generally attributed to:

  • Improved Adhesion and Spreading: Surfactants reduce the surface tension of the spray droplets, allowing for more uniform coverage on the plant or fungal surface.[1][6] Stickers, such as pinene, help the active ingredient adhere to the surface, preventing it from being washed off by rain or irrigation.[1]

  • Increased Penetration: Some adjuvants can increase the penetration of the fungicide through the waxy cuticle of plants or the fungal cell wall, allowing the active ingredient to reach its target site more effectively.[1][6] This is a proposed area for further research and development for this compound.[5]

Troubleshooting Guide

Issue EncounteredPossible CauseTroubleshooting Steps
Reduced efficacy of this compound in field applications. Poor adhesion and coverage on plant surfaces due to environmental factors (e.g., rain, wind).* Consider adding a pinene-based sticker adjuvant to your tank mix to improve rainfastness.[1] * Ensure your spray equipment is properly calibrated for optimal coverage.
Inconsistent results in in-vitro assays. Suboptimal dispersion of this compound in aqueous media.* Incorporate a nonionic surfactant in your assay medium to ensure uniform dispersion of this compound.
Difficulty in controlling root-borne fungal diseases. Inadequate penetration of this compound to the root zone.* Product labels for some this compound formulations recommend the use of a non-ionic surfactant for treating root diseases to improve soil penetration and contact with pathogens.
Suspected degradation of this compound after application. Exposure to environmental factors like UV light.* While this compound is relatively stable, some adjuvants like pinene-based stickers can offer a protective layer that may inhibit degradation from UV light.[1]

Data on Efficacy Enhancement

Adjuvant/Surfactant TypeFungal Target (Example)Observed Effect on EfficacyReference
Ester-based nonionic and cationic surfactantsCucumber powdery mildewImproved treatment efficacy through increased adhesion.[5]
Pinene-based adjuvantCucumber powdery mildewIncreased effectiveness.[5]

Experimental Protocols

For researchers wishing to evaluate the synergistic effects of adjuvants with this compound, a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below. This protocol is based on standard antifungal susceptibility testing methods.

Objective: To determine the MIC of this compound against a target fungus, with and without the addition of a test adjuvant.

Materials:

  • This compound

  • Test Adjuvant (e.g., nonionic surfactant, pinene-based adjuvant)

  • Target fungal strain

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Prepare a stock solution of the test adjuvant. Note: Ensure the solvent used for the adjuvant does not have antifungal properties at the tested concentrations.

  • Prepare Fungal Inoculum:

    • Culture the target fungus on an appropriate agar medium.

    • Harvest spores or mycelial fragments and suspend them in sterile saline or culture medium.

    • Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 CFU/mL).

  • Set up Microtiter Plates:

    • Plate 1 (this compound alone):

      • Add 100 µL of culture medium to all wells.

      • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

      • Perform a two-fold serial dilution of this compound across the plate by transferring 100 µL from one well to the next.

    • Plate 2 (this compound + Adjuvant):

      • Prepare a solution of the culture medium containing the test adjuvant at a fixed, non-inhibitory concentration.

      • Add 100 µL of this adjuvant-containing medium to all wells.

      • Perform the serial dilution of this compound as described for Plate 1.

    • Controls:

      • Positive Control: Wells containing only the fungal inoculum and culture medium (with and without the adjuvant).

      • Negative Control: Wells containing only the culture medium (with and without the adjuvant).

  • Inoculation:

    • Add 10 µL of the fungal inoculum to each well (except the negative control wells).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus for a predetermined period (e.g., 24-72 hours).

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that visibly inhibits fungal growth (or shows a significant reduction in optical density compared to the positive control).

    • Compare the MIC values obtained for this compound alone and in combination with the adjuvant.

Visualizations

PolyoxinD_Mechanism cluster_fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitively Inhibits Adjuvant Adjuvant/ Surfactant Experimental_Workflow A Prepare Stock Solutions (this compound & Adjuvant) C Set up 96-well Plates (Serial Dilutions) A->C B Prepare Fungal Inoculum D Inoculate Plates B->D C->D E Incubate Plates D->E F Determine MIC (Visual/Spectrophotometric) E->F G Compare MICs (this compound vs. This compound + Adjuvant) F->G

References

Validation & Comparative

A Comparative Analysis of Polyoxin D and Caspofungin: Mechanisms of Fungal Cell Wall Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two pivotal antifungal agents, Polyoxin D and Caspofungin, focusing on their distinct mechanisms of action against the fungal cell wall. This document synthesizes available experimental data to offer a clear comparison of their biochemical interactions, inhibitory kinetics, and the methodologies used to evaluate their efficacy.

Comparative Mechanism of Action

This compound and Caspofungin target the synthesis of the fungal cell wall, a structure essential for fungal viability and integrity, yet absent in mammalian cells, making it an excellent target for antifungal therapy.[1][2] However, they inhibit two different crucial enzymes in the cell wall biosynthesis pathway.

This compound acts as a competitive inhibitor of chitin synthase .[1][3][4] Its structure closely mimics that of the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This structural similarity allows this compound to bind to the active site of chitin synthase, thereby preventing the enzyme from polymerizing N-acetylglucosamine into chitin chains.[1][5] Chitin is a vital structural component that provides rigidity to the fungal cell wall.[6]

Caspofungin , a member of the echinocandin class of antifungals, functions as a non-competitive inhibitor of β-(1,3)-D-glucan synthase .[7] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell wall of many pathogenic fungi.[8] By inhibiting this enzyme, Caspofungin disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell death.[2][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and Caspofungin, highlighting their inhibitory potency against their respective target enzymes. It is important to note that these values are derived from different studies and experimental conditions may vary.

Inhibitor Target Enzyme Organism Inhibition Type Inhibitory Constant (Ki) 50% Inhibitory Concentration (IC50) Citation(s)
This compound Chitin Synthase 2 (CaChs2)Candida albicansCompetitive3.2 ± 1.4 μMNot Widely Reported[6]
This compound Chitin Synthase 1 & 2Saccharomyces cerevisiaeCompetitiveVaries by isozyme and conditionsNot Widely Reported[3][4]
Caspofungin β-(1,3)-D-glucan synthaseSchizosaccharomyces pombeNon-competitiveNot Widely Reported102–103-fold higher than some other antifungals[10]
Caspofungin β-(1,3)-D-glucan synthaseVarious FungiNot ApplicableIC50 values range from 7.3 x 10-8 to 16.0 x 10-8 M for some scFv antibodies targeting the enzyme[11]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct points of inhibition for this compound and Caspofungin within the fungal cell wall synthesis pathway and a typical experimental workflow for evaluating enzyme inhibition.

Fungal_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall Glucose Glucose UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) Glucose->UDP_GlcNAc Multi-step pathway UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Multi-step pathway ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate GlucanSynthase β-(1,3)-D-glucan Synthase UDP_Glucose->GlucanSynthase Substrate Chitin Chitin ChitinSynthase->Chitin Polymerization Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Polymerization PolyoxinD This compound PolyoxinD->ChitinSynthase Competitive Inhibition Caspofungin Caspofungin Caspofungin->GlucanSynthase Non-competitive Inhibition

Caption: Fungal cell wall synthesis pathway and points of inhibition.

Experimental_Workflow A 1. Enzyme Preparation (e.g., Fungal cell lysate) B 2. Assay Setup (Enzyme, Substrate, Buffer) A->B C 3. Inhibitor Addition (this compound or Caspofungin) B->C D 4. Incubation C->D E 5. Product Detection (e.g., Colorimetric, Fluorescent, Radioactive) D->E F 6. Data Analysis (IC50 / Ki determination) E->F

Caption: General experimental workflow for enzyme inhibition assays.

Experimental Protocols

The following are generalized protocols for assaying the activity of chitin synthase and β-(1,3)-D-glucan synthase, which are fundamental for evaluating the efficacy of inhibitors like this compound and Caspofungin.

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from methods utilizing a wheat germ agglutinin (WGA) based detection system.[12][13]

Objective: To measure the amount of chitin synthesized by chitin synthase in the presence and absence of an inhibitor.

Materials:

  • Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae, Sclerotinia sclerotiorum).[12][14]

  • Enzyme Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, protease inhibitors.[12]

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).[13]

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA).[12][14]

  • WGA-Horseradish Peroxidase (HRP) conjugate for detection.[13]

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.[13]

  • Stop Solution (e.g., 0.5 M Sulfuric Acid).[13]

Procedure:

  • Enzyme Preparation:

    • Culture the fungal strain and harvest the cells.[14]

    • Disrupt the cells in liquid nitrogen or by homogenization in extraction buffer.[13][14]

    • Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.[12]

    • (Optional) Activate the zymogenic form of chitin synthase with trypsin.[12]

  • Enzyme Reaction:

    • To the WGA-coated wells, add the reaction mixture containing Tris-HCl buffer, the substrate (UDP-GlcNAc), and various concentrations of the inhibitor (e.g., this compound).[14]

    • Initiate the reaction by adding the enzyme preparation.[13]

    • Include controls with no inhibitor and no enzyme.[12]

    • Incubate the plate at 30°C for 1-3 hours.[13]

  • Detection:

    • Wash the wells to remove unreacted substrates.[13]

    • Add the WGA-HRP conjugate solution and incubate.[14]

    • Wash the wells again to remove unbound conjugate.[13]

    • Add the TMB substrate solution and incubate until color develops.[13]

    • Stop the reaction with the stop solution.[13]

  • Data Analysis:

    • Measure the absorbance at 450 nm.[13]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.[13]

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[13]

β-(1,3)-D-Glucan Synthase Activity Assay (Fluorescence-Based)

This protocol is based on the detection of the glucan product using aniline blue, which fluoresces upon binding to β-(1,3)-glucans.[15][16]

Objective: To quantify the synthesis of β-(1,3)-D-glucan by its synthase in the presence and absence of an inhibitor.

Materials:

  • Fungal strain for enzyme preparation (e.g., Saccharomyces cerevisiae).[15]

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 33% glycerol.[16][17]

  • Substrate: UDP-glucose.[15]

  • Aniline Blue solution.

  • 96-well microtiter plates.

  • Fluorometer.

Procedure:

  • Enzyme Preparation (Membrane Fraction):

    • Grow and harvest fungal cells.[18]

    • Lyse the cells using glass beads in a suitable buffer.[16][17]

    • Perform differential centrifugation to isolate the membrane fraction, which is rich in β-(1,3)-D-glucan synthase.[16][17]

    • Resuspend the membrane pellet in the appropriate buffer.[16][17]

  • Enzyme Reaction:

    • In a microtiter plate, combine the reaction buffer, substrate (UDP-glucose), and varying concentrations of the inhibitor (e.g., Caspofungin).

    • Start the reaction by adding the membrane preparation.

    • Include controls without the inhibitor and without the enzyme.

    • Incubate at an optimal temperature (e.g., 30°C).[18]

  • Detection:

    • Stop the reaction (e.g., by adding a strong base or heating).

    • Add aniline blue solution to each well.

    • Incubate to allow for binding of the dye to the newly synthesized glucan.

  • Data Analysis:

    • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation ~400 nm, emission ~460 nm).[16]

    • Calculate the percentage of inhibition based on the fluorescence signal relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound and Caspofungin represent two distinct and highly effective strategies for targeting the fungal cell wall. This compound's competitive inhibition of chitin synthase and Caspofungin's non-competitive inhibition of β-(1,3)-D-glucan synthase underscore the critical and distinct roles these polysaccharides play in fungal survival. The experimental protocols provided herein offer a foundational framework for the continued investigation and development of novel antifungal agents that target these essential pathways.

References

Efficacy of Polyoxin D compared to triazole fungicides like hexaconazole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of two distinct classes of antifungal agents.

In the ongoing effort to manage fungal pathogens, researchers and agricultural professionals rely on a diverse arsenal of fungicides. This guide provides a detailed comparison of Polyoxin D, a bio-fungicide derived from Streptomyces cacaoi var. asoensis, and hexaconazole, a synthetic triazole fungicide. By examining their distinct mechanisms of action, spectrum of activity, and efficacy, this document aims to provide a comprehensive resource for professionals in fungicide research and development.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and hexaconazole lies in their cellular targets within the fungal pathogen. This divergence in their mode of action is crucial for understanding their application and for managing the development of fungicide resistance.

This compound: Inhibiting Cell Wall Synthesis

This compound's antifungal activity stems from its ability to disrupt the formation of the fungal cell wall.[1][2] It achieves this by competitively inhibiting chitin synthase, a critical enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a primary structural component of the cell wall of many fungi.[3][4][5] This inhibition leads to the accumulation of UDP-N-acetylglucosamine, the precursor for chitin synthesis, and results in weakened cell walls that are unable to withstand osmotic pressure, ultimately causing the fungal hyphae to swell and burst.[5][6][7] This unique mode of action is classified under the Fungicide Resistance Action Committee (FRAC) Code 19.[8]

dot

PolyoxinD_Pathway cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes Polyoxin_D This compound Polyoxin_D->Inhibition Inhibition->Chitin_Synthase Competitively Inhibits Hexaconazole_Pathway cluster_ergosterol_synthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Component) CYP51->Ergosterol Catalyzes Hexaconazole Hexaconazole Hexaconazole->Inhibition Inhibition->CYP51 Inhibits Field_Trial_Workflow cluster_setup Experimental Setup cluster_application Application Protocol cluster_assessment Data Collection and Analysis Vineyard Grape Vineyard (Vitis vinifera L.) Inoculation Natural Infection with Erysiphe necator Vineyard->Inoculation Treatments Application of Fungicides: - this compound (10, 20, 30 ppm) - Hexaconazole (50 ppm) - Other triazoles Inoculation->Treatments Timing Two sprays at 15-day intervals from first disease appearance Treatments->Timing Disease_Index Calculation of Percent Disease Index on leaves and fruits Timing->Disease_Index Yield Measurement of Crop Yield Timing->Yield Comparison Statistical comparison of treatment efficacies and yield Disease_Index->Comparison Yield->Comparison

References

Validating Polyoxin D's Effect on Fungal Septum Formation in Saccharomyces cerevisiae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Polyoxin D's performance in disrupting fungal septum formation in Saccharomyces cerevisiae against other key antifungal agents. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for validating its mechanism of action and evaluating its potential in antifungal drug development.

Introduction

The fungal cell wall is an essential structure, critical for maintaining cell integrity and morphology. Its unique composition, particularly the presence of chitin, makes it an attractive target for antifungal therapies. In budding yeast like Saccharomyces cerevisiae, chitin plays a crucial role in the formation of the primary septum, a vital step in cell division. Disruption of this process can lead to cell lysis and death. This compound, a peptidyl nucleoside antibiotic, is a potent and specific competitive inhibitor of chitin synthase, the enzyme responsible for chitin polymerization. This guide delves into the effects of this compound on septum formation in S. cerevisiae and compares its activity with other antifungals that interfere with cell wall synthesis.

Mechanism of Action: Targeting Chitin Synthesis

This compound functions as a competitive inhibitor of chitin synthase by mimicking its natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This inhibition blocks the polymerization of N-acetylglucosamine into chitin chains, a critical component of the primary septum in S. cerevisiae.[2][3] The failure to form a proper primary septum leads to characteristic morphological abnormalities, including the formation of "exploded pairs" of lysed cells and "refringent pairs" of cells joined by a thin bridge, ultimately compromising cell viability.[2][4]

The signaling pathway for chitin synthesis and the inhibitory action of this compound are illustrated below.

cluster_0 Chitin Synthesis Pathway cluster_1 Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Primary Septum Component) Chitin_Synthase->Chitin Catalyzes polymerization Septum Proper Septum Formation Chitin->Septum Essential for Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitively inhibits

Caption: Chitin synthesis pathway and the inhibitory point of this compound.

Comparative Analysis of Antifungal Agents

The efficacy of this compound in disrupting septum formation is best understood when compared with other antifungal agents that target the fungal cell wall. This section provides a quantitative comparison with Nikkomycin Z, another chitin synthase inhibitor, and Caspofungin, a β-(1,3)-glucan synthase inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory activity and observed effects of this compound, Nikkomycin Z, and Caspofungin on S. cerevisiae.

Antifungal AgentTarget EnzymeKi (for Chs2)MIC (in S. cerevisiae)Observed Effect on Septum FormationPercentage of Cells with Abnormal Septa (at MIC)
This compound Chitin Synthase 2 (Chs2)~1.4 µM[5]0.1 - 1.0 mg/mL[2]Absence of primary chitin septum, leading to "exploded" and "refringent" cell pairs.[2][4]> 90%[2]
Nikkomycin Z Chitin Synthase 2 (Chs2)~1.0 µM[6]> 64 µg/mL[7]Inhibition of septum formation, leading to cell lysis.[8]High (exact percentage not specified)
Caspofungin β-(1,3)-glucan synthaseN/A0.125 - 0.25 µg/mL[9]Indirectly affects septum by causing cell wall stress, leading to a compensatory increase in chitin synthesis.[1][10]Moderate (abnormalities in cell separation)[11]

Note: Ki (inhibitor constant) is a measure of the inhibitor's binding affinity to the enzyme. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

To validate the effects of these antifungal agents on septum formation, the following experimental protocols are recommended.

Experimental Workflow

The general workflow for assessing the impact of antifungal agents on septum formation is depicted below.

cluster_workflow Experimental Workflow Yeast_Culture 1. Culture S. cerevisiae Antifungal_Treatment 2. Treat with Antifungal (e.g., this compound) Yeast_Culture->Antifungal_Treatment Staining 3. Stain with Calcofluor White Antifungal_Treatment->Staining Microscopy 4. Fluorescence Microscopy Staining->Microscopy Quantification 5. Quantify Abnormal Septa Microscopy->Quantification

Caption: Workflow for analyzing antifungal effects on septum formation.

Culture Preparation
  • Strain: Saccharomyces cerevisiae (e.g., wild-type laboratory strains like BY4741).

  • Media: Grow yeast cells in standard liquid YPD (Yeast Extract-Peptone-Dextrose) medium.

  • Growth Conditions: Incubate at 30°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of ~0.5).

Antifungal Treatment
  • Stock Solutions: Prepare stock solutions of this compound, Nikkomycin Z, and Caspofungin in an appropriate solvent (e.g., water or DMSO).

  • Treatment: Add the antifungal agents to the yeast cultures at various concentrations (e.g., ranging from sub-MIC to supra-MIC levels). Include an untreated control culture.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 2-4 hours) to allow for the observation of effects on newly forming septa.

Calcofluor White Staining for Chitin

Calcofluor White is a fluorescent dye that binds to chitin, making it an excellent tool for visualizing the septum in yeast.

  • Reagents:

    • Calcofluor White solution (e.g., 1 mg/mL in water).

    • 10% Potassium Hydroxide (KOH).

  • Procedure:

    • Harvest a small volume of the yeast culture by centrifugation.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a small volume of PBS.

    • On a clean microscope slide, mix a drop of the cell suspension with a drop of Calcofluor White solution and a drop of 10% KOH.

    • Place a coverslip over the mixture and incubate for 1-2 minutes at room temperature.[12][13]

Fluorescence Microscopy
  • Microscope: Use a fluorescence microscope equipped with a DAPI filter set (excitation ~365 nm, emission ~440 nm).

  • Imaging: Observe the stained cells under the microscope. In healthy, untreated cells, a distinct, bright fluorescent band will be visible at the septum between the mother and daughter cells. In cells treated with effective concentrations of this compound or Nikkomycin Z, this distinct septal staining will be absent or abnormal.

Quantification of Septal Defects
  • Scoring: For each treatment condition, count a significant number of cells (e.g., at least 200) and score them for the presence of normal or abnormal septa.

  • Data Analysis: Calculate the percentage of cells exhibiting abnormal septa for each antifungal concentration. Abnormalities can include the absence of a septum, diffuse chitin staining, or the characteristic "exploded" or "refringent" phenotypes.

Conclusion

This compound demonstrates a potent and specific inhibitory effect on chitin synthesis in Saccharomyces cerevisiae, leading to severe defects in primary septum formation.[2][3] This mechanism of action is distinct from that of β-glucan synthase inhibitors like Caspofungin, which induce a compensatory increase in chitin.[10] While Nikkomycin Z shares a similar target with this compound, differences in their efficacy against various fungal species and specific chitin synthase isoenzymes have been reported.[5] The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate and compare the effects of these antifungal agents on fungal cell division. This information is critical for the continued development of novel and effective antifungal therapies that target the fungal cell wall.

References

Polyoxin D vs. Other FRAC 19 Fungicides: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Polyoxin D in relation to other FRAC 19 fungicides, supported by experimental data.

The Fungicide Resistance Action Committee (FRAC) group 19 comprises a specialized class of fungicides known as chitin synthase inhibitors. These agents disrupt the fungal life cycle by inhibiting the production of chitin, a crucial component of the fungal cell wall. This guide provides a detailed comparison of the performance of this compound, a prominent member of this group, with other FRAC 19 fungicides, focusing on their efficacy, spectrum of activity, and the experimental protocols used to evaluate their performance.

Mechanism of Action: Inhibition of Chitin Synthase

Fungicides belonging to FRAC group 19, including this compound and Nikkomycin Z, are peptidyl pyrimidine nucleosides.[1] They act as competitive inhibitors of the enzyme chitin synthase, which is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[2][3] By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), these fungicides block the active site of the enzyme, leading to the cessation of chitin synthesis.[3] This disruption of cell wall formation results in osmotic instability and ultimately, fungal cell death.[3]

cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition Mechanism UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Polyoxin_D This compound (FRAC 19 Fungicide) Inhibition Competitive Inhibition Polyoxin_D->Inhibition Inhibition->Chitin_Synthase Blocks Active Site

Mechanism of Action of FRAC 19 Fungicides.

Comparative In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and Nikkomycin Z against a range of fungal pathogens. Lower MIC values indicate higher antifungal potency. The data is compiled from various in vitro studies.

Table 1: In Vitro Activity of this compound against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.5 - >64
Cryptococcus neoformans>64
Aspergillus fumigatus>64
Rhizoctonia solani<1.562
Botrytis cinerea0.59 - 5.8

Data compiled from multiple sources.[2][3][4][5]

Table 2: In Vitro Activity of Nikkomycin Z against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.5 - 32
Candida parapsilosis1 - 4
Cryptococcus neoformans0.5 - >64
Coccidioides immitis1 - 16
Aspergillus fumigatus>64

Data compiled from multiple sources.[4][6]

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."[7][8][9][10]

Key Steps of the CLSI M38-A2 Broth Microdilution Method:
  • Preparation of Antifungal Agent Stock Solutions: The fungicide is dissolved in a suitable solvent (e.g., water or dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in 96-well microtiter plates using a standardized growth medium, typically RPMI 1640.[11]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain sporulating colonies. The spores are then harvested and suspended in sterile saline. The suspension is adjusted to a specific concentration using a spectrophotometer to ensure a standardized inoculum density.[9]

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal spore suspension.

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 72 hours), depending on the growth rate of the fungus.[12]

  • Endpoint Determination (MIC Reading): Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. This concentration is recorded as the Minimum Inhibitory Concentration (MIC).

start Start prep_fungicide Prepare Fungicide Stock Solution start->prep_fungicide serial_dilution Perform Serial Dilutions in Microtiter Plate prep_fungicide->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Differential Inhibition of Chitin Synthase Isozymes by Polyoxin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Polyoxin D on various chitin synthase (CHS) isozymes. Chitin, an essential polysaccharide absent in mammals and plants, is a critical component of the fungal cell wall, making its synthesis an attractive target for antifungal agents.[1] this compound, a peptidyl nucleoside antibiotic, is a well-established inhibitor of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) to form chitin.[1][2] Understanding its differential activity against various CHS isozymes is crucial for developing targeted and effective antifungal therapies.

Mechanism of Action

This compound functions as a potent competitive inhibitor of chitin synthase.[3] Its molecular structure closely mimics that of the enzyme's natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3][4] This structural similarity allows this compound to bind to the active site of the chitin synthase enzyme, effectively blocking the entry of the actual substrate. This competitive inhibition halts the synthesis of the growing chitin chain, leading to the accumulation of UDP-GlcNAc within the cell.[5][6][7] The resulting disruption of cell wall formation compromises the structural integrity of the fungus, causing morphological abnormalities such as swelling and ultimately leading to cell lysis under osmotic stress.[3][5][7]

cluster_0 Competitive Inhibition at the Active Site UDP_GlcNAc UDP-GlcNAc (Natural Substrate) Active_Site Chitin Synthase Active Site UDP_GlcNAc->Active_Site Binds Polyoxin_D This compound (Competitive Inhibitor) Polyoxin_D->Active_Site Binds & Blocks Chitin_Synthase Chitin Synthase Enzyme No_Chitin Chitin Synthesis Inhibited Chitin_Synthase->No_Chitin Inhibited by This compound Chitin Chitin Polymer Synthesis Chitin_Synthase->Chitin Catalyzes P1 Step 1: Enzyme Preparation (Fungal Cell Lysis & Centrifugation) P2 Step 2: Reaction Setup (Enzyme + UDP-GlcNAc + this compound) P1->P2 P3 Step 3: Incubation (Allow Chitin Synthesis) P2->P3 P4 Step 4: Quantification of Chitin (e.g., WGA-HRP Assay) P3->P4 P5 Step 5: Data Analysis (Calculate % Inhibition) P4->P5 P6 Step 6: Determine IC₅₀ / Kᵢ (Dose-Response Curve / Lineweaver-Burk) P5->P6

References

A Comparative Analysis of Polyoxin D and Flusilazole for the Management of Grape Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Grape powdery mildew, caused by the obligate biotrophic ascomycete Erysiphe necator (also known as Uncinula necator), is a pervasive and economically significant disease in viticulture worldwide. Effective management of this pathogen is crucial for maintaining grape yield and quality. This guide provides a side-by-side comparison of two prominent fungicides used in its control: Polyoxin D and flusilazole. The comparison is based on their performance, with supporting experimental data, detailed methodologies, and an examination of their underlying mechanisms of action.

I. Performance and Efficacy: A Quantitative Comparison

A field study conducted over two consecutive seasons provides a direct comparison of the efficacy of this compound and flusilazole in controlling grape powdery mildew. The key findings are summarized below.

Table 1: Comparative Efficacy of this compound and Flusilazole on Grape Powdery Mildew

TreatmentApplication Rate (per hectare)Mean Percent Disease Control (Leaves)Mean Percent Disease Control (Bunches)Percent Increase in Yield (over untreated control)
This compound zinc salt 5% SC 600 ml56.4%75.7%57.47%
Flusilazole 40% EC Not specified in detail, standard recommendationInferior to this compound @ 600 ml/haInferior to this compound @ 600 ml/haLower than this compound @ 600 ml/ha
Untreated Control N/A0%0%0%

Data synthesized from a two-season field experiment. The study concluded that this compound zinc salt 5% SC at a rate of 600 ml/ha demonstrated superior control of powdery mildew on both leaves and bunches compared to flusilazole 40 EC.[1]

II. Mechanisms of Action: Distinct Pathways of Fungal Inhibition

This compound and flusilazole disrupt fungal growth through fundamentally different biochemical pathways. Understanding these mechanisms is critical for developing effective and sustainable disease management strategies, including resistance management.

This compound: Inhibition of Chitin Synthesis

This compound is a peptidyl pyrimidine nucleoside antibiotic that acts as a competitive inhibitor of chitin synthase.[2][3] Chitin is a vital structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability. By blocking chitin synthesis, this compound disrupts cell wall formation, leading to abnormal hyphal swelling and ultimately inhibiting fungal growth.[4] This mode of action is highly specific to fungi and has a favorable safety profile for non-target organisms like beneficial insects.[2]

Below is a diagram illustrating the signaling pathway and mechanism of action for this compound.

PolyoxinD_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin (Fungal Cell Wall) ChitinSynthase->Chitin Catalysis DisruptedWall Disrupted Cell Wall & Growth Inhibition ChitinSynthase->DisruptedWall PolyoxinD This compound PolyoxinD->ChitinSynthase Competitive Inhibition

Mechanism of this compound Action
Flusilazole: Inhibition of Ergosterol Biosynthesis

Flusilazole is a demethylation inhibitor (DMI) fungicide, belonging to the triazole chemical class. Its mechanism of action involves the inhibition of the C14-demethylase enzyme (also known as CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Inhibition of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols.[5] This disruption of the cell membrane structure and function ultimately inhibits fungal growth.[6]

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of flusilazole.

Flusilazole_Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps C14_demethylase C14-demethylase (CYP51) Lanosterol->C14_demethylase Substrate Ergosterol Ergosterol (Fungal Cell Membrane) C14_demethylase->Ergosterol Catalysis ToxicSterols Accumulation of 14α-methylated sterols C14_demethylase->ToxicSterols DisruptedMembrane Disrupted Membrane & Growth Inhibition Flusilazole Flusilazole (DMI Fungicide) Flusilazole->C14_demethylase Inhibition ToxicSterols->DisruptedMembrane

Mechanism of Flusilazole Action

III. Experimental Protocols

Detailed and consistent experimental protocols are fundamental for the accurate assessment of fungicide efficacy. Below are representative protocols for field trials of this compound and flusilazole for the control of grape powdery mildew.

Experimental Protocol for this compound

This protocol is based on the methodology from the comparative field study.

  • Objective: To evaluate the bio-efficacy of this compound zinc salt 5% SC against grape powdery mildew.

  • Experimental Design: Randomized block design with multiple replications.

  • Plot Size: Typically consists of a designated number of vines per plot (e.g., 2-3 adjacent vines), with buffer zones to prevent spray drift.[7]

  • Treatments:

    • This compound zinc salt 5% SC at varying concentrations (e.g., 200, 400, and 600 ml/ha).

    • Untreated control.

    • Standard check fungicides (including flusilazole).

  • Application:

    • Equipment: High-pressure hand gun sprayer or backpack mist blower.[7]

    • Timing: Applications are initiated at the first appearance of disease symptoms and repeated at regular intervals (e.g., 10-14 days), depending on disease pressure and weather conditions.

    • Coverage: Sprays are applied to ensure thorough coverage of the entire vine canopy, including leaves and fruit clusters.

  • Data Collection:

    • Disease Assessment: Disease incidence and severity are assessed on a random sample of leaves and bunches from each plot at regular intervals. A disease rating scale (e.g., 0-5 or 0-9) is often used to quantify the percentage of tissue affected.

    • Yield Assessment: At harvest, the total grape yield from each plot is measured and recorded.

  • Statistical Analysis: Data on disease incidence, severity, and yield are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Representative Experimental Protocol for Flusilazole

This protocol is a synthesized representation of standard field trial methodologies for DMI fungicides like flusilazole.

  • Objective: To determine the efficacy of flusilazole 40% EC for the control of grape powdery mildew under field conditions.

  • Experimental Design: Randomized complete block design with 4-5 replications.[1][8]

  • Plot Size: Each plot consists of a specified number of vines (e.g., 2-3 vines), with untreated buffer vines between plots to minimize interference.

  • Treatments:

    • Flusilazole 40% EC at the recommended label rate.

    • Untreated control.

    • Other standard or experimental fungicides for comparison.

  • Application:

    • Equipment: Calibrated backpack sprayer or handgun sprayer to ensure uniform application.

    • Timing: Preventative applications typically begin at a specific phenological stage (e.g., pre-bloom) and are repeated at intervals of 14-21 days.[9]

    • Spray Volume: Water volume is adjusted based on canopy size to ensure thorough coverage (e.g., 100-250 gallons per acre).[8]

  • Data Collection:

    • Disease Assessment: Powdery mildew incidence (percentage of infected leaves/bunches) and severity (percentage of area covered by mildew on infected tissues) are evaluated on a predefined number of leaves and clusters per plot. Assessments are typically conducted at mid-season and pre-harvest.

    • Phytotoxicity: Vines are observed for any signs of phytotoxicity, such as leaf burn or stunting.

  • Statistical Analysis: The collected data are analyzed using appropriate statistical methods (e.g., ANOVA, Duncan's multiple range test) to compare the performance of the different treatments.

IV. Experimental Workflow and Logical Relationships

The successful execution of a fungicide efficacy trial follows a structured workflow, from initial design to final data analysis.

Experimental_Workflow cluster_setup Phase 1: Trial Setup cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis TrialDesign Experimental Design (Randomized Block) PlotSelection Plot Selection & Marking TrialDesign->PlotSelection TreatmentPrep Preparation of Fungicide Solutions PlotSelection->TreatmentPrep FirstApp First Application (e.g., Pre-bloom/First Sign) TreatmentPrep->FirstApp SubsequentApps Subsequent Applications (Scheduled Intervals) FirstApp->SubsequentApps DiseaseMonitoring Regular Disease Monitoring SubsequentApps->DiseaseMonitoring DiseaseAssessment Disease Incidence & Severity Assessment DiseaseMonitoring->DiseaseAssessment DataAnalysis Statistical Analysis (ANOVA) DiseaseAssessment->DataAnalysis YieldMeasurement Yield Measurement at Harvest YieldMeasurement->DataAnalysis FinalReport Final Report & Conclusion DataAnalysis->FinalReport

Fungicide Efficacy Trial Workflow

V. Conclusion

Both this compound and flusilazole are effective fungicides for the management of grape powdery mildew, but they operate through distinct mechanisms of action. Experimental data from a direct comparative study indicates that this compound can provide superior control and a greater increase in yield under certain conditions.[1] this compound's unique mode of action, targeting chitin synthesis, makes it a valuable tool for resistance management programs, especially when rotated with fungicides from different chemical groups like the DMI fungicides. Flusilazole, a representative of the widely used DMI class, remains an important component of integrated pest management strategies, though careful stewardship is required to mitigate the risk of resistance development. For researchers and drug development professionals, the differential modes of action and performance data presented here underscore the importance of continued research into novel antifungal compounds and the strategic deployment of existing ones to ensure the long-term sustainability of viticulture.

References

In Vitro Efficacy of Polyoxin D and Penthiopyrad: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the antifungal agents Polyoxin D and penthiopyrad. The information is compiled from various studies to offer a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound and penthiopyrad are both effective antifungal agents, but they operate through distinct mechanisms of action. This compound inhibits chitin synthase, an enzyme crucial for the formation of the fungal cell wall.[1][2] In contrast, penthiopyrad targets succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, thereby disrupting fungal respiration. This fundamental difference in their modes of action makes them suitable for different applications and resistance management strategies. While direct comparative studies across a broad range of fungal species are limited, available data indicates that both compounds exhibit potent in vitro activity against various plant pathogenic fungi. One study on six strains of Colletotrichum found that this compound at 100 ppm had efficacy equal to or greater than penthiopyrad.[2]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and penthiopyrad against a range of fungal pathogens, as reported in various studies.

Table 1: In Vitro Efficacy of this compound

Fungal SpeciesEfficacy MetricValue (µg/mL)Reference
Rhizoctonia solaniEC50≤ 1.562[2]
Alternaria kikuchianaMIC> 100[2]
Cochliobolus miyabeanusMIC6.25[2]
Pyricularia oryzaeMIC25[2]
Botrytis cinereaEC500.59 - 5.8[2]
Colletotrichum nymphaeaeEC500.28 - 2.05[2]
Colletotrichum fructicolaEC500.28 - 2.05[2]
Colletotrichum siamenseEC500.28 - 2.05[2]
Colletotrichum fioriniaeEC500.28 - 2.05[2]
Various BacteriaMIC> 400[3]

Table 2: In Vitro Efficacy of Penthiopyrad

Fungal SpeciesEfficacy MetricValue (µg/mL)Reference
Sclerotinia sclerotiorumEC500.0096 - 0.2606[4]
Botrytis cinereaEC50~1.0 (mycelial growth)[5]
Botrytis cinereaEC50~0.1 (conidia germination)[5]
Colletotrichum gloeosporioidesEC500.243 - 3.377[6]
Sclerotinia sclerotiorumEC500.250[7]

Mechanisms of Action and Signaling Pathways

This compound: Inhibition of Chitin Synthase

This compound's primary mode of action is the competitive inhibition of chitin synthase.[1][2] This enzyme is responsible for the polymerization of N-acetylglucosamine (UDP-GlcNAc) into chitin, an essential component of the fungal cell wall. By blocking this process, this compound disrupts cell wall synthesis, leading to morphological abnormalities such as swelling and ultimately inhibiting fungal growth.[2]

PolyoxinD_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Fungal Cell Wall) Chitin_Synthase->Chitin Catalyzes Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Inhibits

Mechanism of this compound Action
Penthiopyrad: Inhibition of Succinate Dehydrogenase

Penthiopyrad is a succinate dehydrogenase inhibitor (SDHI). It targets Complex II of the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain inhibits ATP production, leading to a cessation of fungal cellular respiration and subsequent cell death.

Penthiopyrad_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP ATP (Cellular Energy) ETC->ATP Penthiopyrad Penthiopyrad Penthiopyrad->SDH Inhibits

Mechanism of Penthiopyrad Action

Experimental Protocols

Chitin Synthase Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the activity of chitin synthase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase.

Materials:

  • Fungal mycelia or cell culture for enzyme extraction

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Enzyme Preparation:

    • Harvest fungal cells and wash with lysis buffer.

    • Disrupt cells (e.g., by sonication or bead beating) to release intracellular contents.

    • Centrifuge the lysate to obtain a crude enzyme extract containing chitin synthase.

    • Determine the protein concentration of the extract.

  • Assay:

    • In a 96-well plate, add the assay buffer, a standardized amount of the enzyme extract, and varying concentrations of the test compound.

    • Include a control with no inhibitor.

    • Initiate the reaction by adding the substrate (UDP-GlcNAc).

    • Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of chitin produced. This can be done using various methods, such as radiolabeling the substrate or using a colorimetric assay that detects a byproduct of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Chitin_Synthase_Assay cluster_prep Enzyme Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Harvest Harvest Fungal Cells Lyse Lyse Cells Harvest->Lyse Centrifuge Centrifuge to get Crude Extract Lyse->Centrifuge Plate Prepare 96-well plate: Buffer + Enzyme + Inhibitor Centrifuge->Plate Add_Substrate Add UDP-GlcNAc Plate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Chitin Stop_Reaction->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition Plot Plot Inhibition vs. Concentration Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Workflow for Chitin Synthase Inhibition Assay
Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of succinate dehydrogenase.

Objective: To determine the IC50 of a test compound against SDH.

Materials:

  • Mitochondrial preparation or cell lysate containing SDH

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Substrate: Sodium succinate

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Test compound (e.g., penthiopyrad) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Preparation:

    • Isolate mitochondria from tissue or cultured cells, or prepare a cell lysate.

    • Keep the enzyme preparation on ice.

  • Assay:

    • In a 96-well plate, add the assay buffer, sodium succinate, the electron acceptor, and varying concentrations of the test compound.

    • Include a control with no inhibitor.

    • Initiate the reaction by adding the enzyme preparation.

    • Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCPIP) and continue to take readings at regular intervals. The rate of decrease in absorbance corresponds to the rate of DCPIP reduction and thus SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration from the change in absorbance over time.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

SDH_Assay cluster_prep Enzyme Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria or Prepare Cell Lysate Plate Prepare 96-well plate: Buffer + Succinate + Acceptor + Inhibitor Isolate_Mito->Plate Add_Enzyme Add Enzyme Preparation Plate->Add_Enzyme Measure_Absorbance Measure Absorbance Kinetically Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot Inhibition vs. Concentration Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Workflow for SDH Inhibition Assay

Conclusion

This compound and penthiopyrad represent two distinct and important classes of antifungal agents. This compound's targeted inhibition of chitin synthase offers a fungal-specific mode of action with low potential for off-target effects in plants and animals. Penthiopyrad's disruption of mitochondrial respiration provides broad-spectrum and potent fungicidal activity. The choice between these compounds will depend on the target pathogen, the desired spectrum of activity, and resistance management considerations. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation and comparison of these and other novel antifungal candidates. Further head-to-head studies are warranted to provide a more comprehensive comparative dataset across a wider range of fungal species.

References

A Comparative Guide to Cross-Resistance Between Polyoxin D and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Polyoxin D's performance against other antifungal agents, with a focus on cross-resistance and synergistic interactions. The information is supported by available experimental data and detailed methodologies to assist in research and development efforts.

Mechanism of Action: Targeting the Fungal Cell Wall

This compound's primary mode of action is the inhibition of chitin synthase, an essential enzyme for the biosynthesis of chitin, a vital component of the fungal cell wall.[1] By acting as a competitive inhibitor of the enzyme's natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), this compound effectively halts chitin production.[2][3] This disruption leads to a weakened cell wall, making the fungus susceptible to osmotic stress and eventual cell lysis.[2] This targeted mechanism is highly specific to fungi, as chitin is absent in mammals.[4]

Quantitative Comparison of Antifungal Activity

Comprehensive quantitative data on cross-resistance between this compound and other major antifungal classes such as azoles (e.g., fluconazole, itraconazole), echinocandins (e.g., caspofungin), and polyenes (e.g., amphotericin B) is limited in publicly available literature. However, studies on synergistic interactions with other compounds provide valuable insights into this compound's potential in combination therapies.

One study investigated the synergistic effect of this compound in combination with iminoctadine albesilate against Botrytis cinerea, the causative agent of gray mold. The results, presented in Table 1, demonstrate a significant synergistic interaction, suggesting that the combination is more effective than the individual agents.

Table 1: Synergistic Effect of this compound and Iminoctadine Albesilate against Botrytis cinerea [3]

TreatmentConcentration RatioObserved EC50 (ppm)Theoretical EC50 (ppm)Interaction Ratio (Synergism ≥ 1.5)
This compound100%11.3--
Iminoctadine Albesilate100%3.25--
This compound + Iminoctadine Albesilate25% + 75%3.046.982.30

EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

It has been suggested that iminoctadine tetraacetate enhances the uptake of polyoxins into fungal cells by disrupting the cell membrane function, which may explain the observed synergy.[3]

Furthermore, studies on Botrytis cinerea isolates from strawberry have shown a range of sensitivities to this compound. Table 2 presents the EC50 values for sensitive (S) and reduced-sensitive (RS) isolates.

Table 2: Sensitivity of Botrytis cinerea Isolates to this compound [5]

Isolate PhenotypeNumber of IsolatesEC50 Range (µg/ml)
Sensitive (S)30.59 - 2.27
Reduced-Sensitive (RS)34.6 - 5.8

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal combinations.

1. Checkerboard Broth Microdilution Assay

This method is used to assess the in vitro interaction between two antimicrobial agents.

  • Preparation of Antifungal Agents: Stock solutions of each antifungal agent are prepared at a concentration that is a multiple of the highest concentration to be tested. Serial twofold dilutions are then prepared in a liquid growth medium, such as RPMI 1640 with L-glutamine, buffered with MOPS.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Agent A are added to the wells in the vertical axis, and serial dilutions of Agent B are added to the horizontal axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared to a final concentration of approximately 0.5 × 10^5 to 2.5 × 10^5 CFU/mL.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergism: FICI ≤ 0.5

    • No interaction (Indifference): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

2. Mycelial Growth Inhibition Assay (EC50 Determination)

This assay is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

  • Media Preparation: A suitable solid growth medium, such as Malt Extract Agar (MEA), is amended with various concentrations of the test fungicide.

  • Inoculation: A mycelial plug from an actively growing culture of the test fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature for the specific fungus until the mycelial growth in the control (fungicide-free) plate reaches a predetermined diameter.

  • Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Visualizing Mechanisms and Pathways

Mechanism of Action of this compound

The following diagram illustrates the competitive inhibition of chitin synthase by this compound.

PolyoxinD_Mechanism cluster_membrane Fungal Plasma Membrane Chitin_Synthase Chitin Synthase Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes synthesis UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->Chitin_Synthase Binds to active site Polyoxin_D This compound Polyoxin_D->Chitin_Synthase Competitively inhibits

Mechanism of this compound's antifungal action.

Potential Mechanism of Fungal Resistance to this compound

This diagram depicts a potential mechanism of resistance involving the upregulation of ABC transporters, which actively efflux the antifungal agent from the fungal cell.

PolyoxinD_Resistance cluster_cell Fungal Cell cluster_membrane Plasma Membrane ABC_Transporter ABC Transporter Polyoxin_D_out This compound (extracellular) ABC_Transporter->Polyoxin_D_out Efflux Polyoxin_D_in This compound (intracellular) Polyoxin_D_in->ABC_Transporter Substrate for Signaling_Cascade Stress Response Signaling Cascade Polyoxin_D_in->Signaling_Cascade Induces stress Polyoxin_D_out->Polyoxin_D_in Enters cell Gene_Expression Upregulation of ABC Transporter Genes Signaling_Cascade->Gene_Expression Activates Gene_Expression->ABC_Transporter Increases synthesis

ABC transporter-mediated efflux of this compound.

Conclusion

This compound's unique mode of action as a chitin synthase inhibitor makes it a valuable tool in antifungal research and a promising candidate for agricultural applications. While comprehensive cross-resistance data with other major antifungal classes remains to be fully elucidated, the available evidence suggests a low likelihood of cross-resistance with agents targeting different cellular pathways. The synergistic interaction observed with iminoctadine albesilate highlights the potential of this compound in combination therapies, which could be a strategic approach to enhance efficacy and manage the development of resistance. Further research is warranted to explore the full spectrum of this compound's interactions with other antifungal agents and to fully understand the molecular mechanisms underlying resistance.

References

Evaluating the Synergistic Potential of Polyoxin D in Fungicide Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Polyoxin D, a bio-fungicide, and explores the rationale and experimental framework for evaluating its synergistic effects when combined with other conventional fungicides. While public domain data quantifying specific synergistic interactions with this compound is limited, this document outlines the scientific basis for such combinations, presents available performance data, and offers detailed protocols for researchers to conduct their own synergy evaluations.

Introduction to this compound and the Rationale for Synergy

This compound, a fermentation product of the soil bacterium Streptomyces cacaoi var. asoensis, is a peptidyl pyrimidine nucleoside fungicide. Its unique mode of action distinguishes it from many synthetic fungicides, making it a prime candidate for integrated pest management (IPM) strategies and combination therapies aimed at enhancing efficacy and managing fungicide resistance.

Mechanism of Action: this compound's primary target is the enzyme chitin synthase. By competitively inhibiting this enzyme, it disrupts the polymerization of N-acetylglucosamine (GlcNAc) into chitin, an essential structural component of the fungal cell wall. This inhibition leads to abnormal cell wall formation, causing hyphal swelling, septal defects, and ultimately, the cessation of fungal growth. This fungistatic effect is particularly potent against chitin-containing fungi like Rhizoctonia solani.

The rationale for combining this compound with other fungicides is rooted in the principle of multi-target inhibition. By pairing this compound's cell wall disruption with a fungicide that targets a different essential process (e.g., respiration, sterol biosynthesis, or protein synthesis), the combination can:

  • Achieve Synergistic Efficacy: The combined effect may be greater than the sum of the individual effects, allowing for lower application rates.

  • Broaden the Activity Spectrum: A combination can control a wider range of fungal pathogens.

  • Mitigate Resistance Development: Attacking multiple sites simultaneously makes it more difficult for fungal populations to develop resistance.

Performance Data of this compound

Table 1: Comparative Efficacy of this compound Zinc Salt 5% SC Against Grape Powdery Mildew

Treatment Application Rate (ml/ha) Disease Control on Leaves (%) Disease Control on Bunches (%) Yield Increase Over Control (%)
This compound Zinc Salt 5% SC 600 56.4 75.7 57.47
Flusilazole 40 EC 250 Not specified Not specified Lower than this compound
Hexaconazole 5 EC 500 Not specified Not specified Lower than this compound
Myclobutanil 10 WP 250 g/ha Not specified Not specified Lower than this compound

Data sourced from a field experiment on grape variety Thomson seedless.

Framework for Evaluating Synergistic Effects

To objectively evaluate the synergistic potential of this compound with other fungicides, a systematic experimental approach is required. A checkerboard assay is a standard in vitro method for this purpose.

Experimental Protocol: In Vitro Synergy Testing (Checkerboard Assay)

1. Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a partner fungicide against a target fungal pathogen.

2. Materials:

  • Target fungal pathogen (e.g., Botrytis cinerea, Alternaria solani).

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth).

  • Sterile 96-well microtiter plates.

  • This compound stock solution of known concentration.

  • Partner fungicide stock solution (e.g., Azoxystrobin, Propiconazole) of known concentration.

  • Fungal spore suspension or mycelial fragment suspension, standardized to a specific concentration (e.g., 1 x 10^4 spores/mL).

  • Microplate reader for optical density (OD) measurement.

3. Methodology: a. Plate Preparation: Prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and the partner fungicide (e.g., along the columns) in the 96-well plate. This creates a matrix of concentration combinations. Include wells for a negative control (medium only) and positive controls (fungus with each fungicide individually). b. Inoculation: Inoculate each well (except the negative control) with the standardized fungal suspension. c. Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a period sufficient to allow for robust growth in the control wells (typically 48-72 hours). d. Data Collection: Measure the fungal growth in each well by reading the optical density (e.g., at 600 nm) using a microplate reader. e. Data Analysis: i. Determine the Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC50) for each fungicide individually. ii. Calculate the Fractional Inhibitory Concentration (FIC) for each combination well that shows inhibition:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
  • FIC of Partner Fungicide = (MIC of Partner Fungicide in combination) / (MIC of Partner Fungicide alone) iii. Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Partner Fungicide. f. Interpretation of Results:
  • Synergy: FICI ≤ 0.5
  • Additive: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Hypothetical Synergy Data Presentation

The following table is a template demonstrating how results from a checkerboard assay would be summarized.

Table 2: Example of In Vitro Synergy Analysis of this compound and Fungicide X against Botrytis cinerea

Fungicide(s) Individual EC50 (µg/mL) EC50 in Combination (µg/mL) FIC Index (FICI) Interaction
This compound 2.5 0.5 \multirow{2}{}{0.4} \multirow{2}{}{Synergy}
Fungicide X (Strobilurin) 1.0 0.2
This compound 2.5 1.5 \multirow{2}{}{1.1} \multirow{2}{}{Additive}
Fungicide Y (Triazole) 4.0 1.8
Note: This table contains hypothetical data for illustrative purposes only.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex interactions and experimental processes involved in synergy evaluation.

G Mechanism of this compound Action cluster_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes Polymerization PolyoxinD This compound PolyoxinD->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of this compound as a competitive inhibitor of chitin synthase.

G Experimental Workflow for Synergy Assessment prep Prepare Fungicide Stock Solutions (this compound & Partner) plate Create 2D Serial Dilution in 96-Well Plate prep->plate inoculate Inoculate with Standardized Fungal Suspension plate->inoculate incubate Incubate at Optimal Temperature (48-72h) inoculate->incubate read Measure Fungal Growth (Optical Density) incubate->read analyze Calculate EC50, FIC, and FIC Index read->analyze interpret Determine Interaction (Synergy, Additive, Antagonism) analyze->interpret

Caption: Workflow for an in vitro checkerboard assay to test fungicide synergy.

G Logical Framework of Fungicide Synergy cluster_polyoxin This compound cluster_partner Partner Fungicide (e.g., Azoxystrobin) p1 Inhibits Chitin Synthase p2 Disrupts Cell Wall Integrity p1->p2 synergy Synergistic Effect: Enhanced Fungal Growth Inhibition p2->synergy f1 Inhibits Mitochondrial Respiration (QoI) f2 Blocks ATP Production f1->f2 f2->synergy

Caption: Conceptual diagram of synergy from dual modes of action.

Conclusion

This compound's unique mode of action as a chitin synthase inhibitor presents a compelling case for its use in combination with other fungicides. The fungistatic agent effectively weakens the fungal cell wall, potentially increasing the pathogen's susceptibility to fungicides that target other vital cellular processes. While quantitative data on specific synergistic pairings are not widely published, the established principles of fungicide synergy, coupled with the performance of this compound as a standalone product, strongly support the investigation of such combinations. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and identify potent synergistic fungicide mixtures, paving the way for more effective and sustainable disease management strategies.

Safety Operating Guide

Proper Disposal of Polyoxin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Polyoxin D, a fungicide commonly used in agricultural and research settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, as with many chemical compounds, requires a minimum of:

  • Gloves: Chemical-resistant gloves are necessary to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing is recommended to shield against contamination.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a dust-proof mask or appropriate respirator should be used.

Ensure that disposal activities are carried out in a well-ventilated area to minimize inhalation exposure. In the event of a spill, it is advised to sweep the spilled substance into a container, moistening the material first to prevent dusting.

Step-by-Step Disposal Procedures

The disposal of this compound waste must be conducted in a manner that is compliant with local, state, and federal regulations. Improper disposal of pesticide wastes can be a violation of the law.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipette tips, centrifuge tubes), and solutions.

    • Segregate this compound waste from other laboratory waste to ensure proper handling and disposal.

  • Container Management:

    • For empty containers of commercial this compound products, triple rinse the container with water.

    • The rinsate should be collected and used as part of a product application where possible, or disposed of as hazardous waste.

    • After thorough rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by incineration, as permitted by local authorities.

  • Disposal of Unused this compound and Contaminated Materials:

    • Do not dispose of this compound waste down the drain or in the regular trash.

    • Wastes resulting from the use of this product should be disposed of on-site in a designated hazardous waste collection area or at an approved waste disposal facility.

    • The preferred method of disposal for this compound waste is often incineration at a licensed waste disposal site.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Decontamination of Laboratory Equipment:

    • Thoroughly clean and decontaminate all laboratory equipment that has come into contact with this compound.

    • Use a suitable cleaning agent and rinse thoroughly with water.

    • Dispose of the cleaning materials and rinsate as hazardous waste.

Quantitative Data on this compound

The following table summarizes key quantitative data related to the environmental fate and toxicity of this compound. This information underscores the importance of proper disposal to mitigate environmental impact.

ParameterValueConditionsCitation
Environmental Fate
Hydrolysis Half-Life32.5 dayspH 7[1]
9.1 dayspH 9[1]
Aqueous Photolysis Half-Life2.4 dayspH 7[1]
0.4 daysSterile Natural Water[1]
Aerobic Soil Metabolism Half-Life15.9 daysNon-sterile soil[1]
Aquatic Toxicity
Freshwater Fish LC50 (96hr)5.1 mg/kg (Rainbow Trout)
Freshwater Invertebrate EC501.4 mg/L (Daphnia magna)

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PolyoxinD_Disposal_Workflow This compound Disposal Decision Workflow start Identify this compound Waste (Unused product, contaminated labware, solutions) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate this compound Waste from other lab waste ppe->segregate is_container Is the waste an empty product container? segregate->is_container triple_rinse Triple rinse the container with water is_container->triple_rinse Yes is_spill Is it a spill? is_container->is_spill No collect_rinsate Collect rinsate for use or hazardous waste disposal triple_rinse->collect_rinsate puncture_dispose Puncture and dispose of container (landfill or incineration as per local regulations) collect_rinsate->puncture_dispose final_disposal Arrange for pickup and disposal (e.g., incineration) puncture_dispose->final_disposal contain_spill Contain and clean up spill (moisten to prevent dust) is_spill->contain_spill Yes collect_waste Collect waste in a labeled, sealed hazardous waste container is_spill->collect_waste No (Unused product, contaminated materials) contain_spill->collect_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor collect_waste->contact_ehs contact_ehs->final_disposal

This compound Disposal Decision Workflow

By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research environment. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Polyoxin D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Polyoxin D, a fungicide that requires careful management. Adherence to these procedures will help mitigate risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, drawing from safety data sheet recommendations.

PPE CategoryItemSpecifications and Usage
Hand Protection GlovesWear dust-impervious and waterproof gloves. Nitrile or neoprene gloves are recommended for handling pesticides and their residues. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
Eye Protection Safety Glasses or GogglesChemical safety goggles or safety glasses with side shields are mandatory to protect against dust particles and splashes.
Body Protection Lab Coat or Protective ClothingA long-sleeved lab coat or protective clothing should be worn to prevent skin contact.
Respiratory Protection RespiratorIn situations with inadequate ventilation or the potential for aerosol or dust generation, a respirator is required. A self-contained breathing apparatus may be necessary in certain circumstances.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.

Handling and Storage Protocol
  • Procurement and Storage : Upon receipt, store this compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store it away from food, feed, and incompatible materials.

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Weighing and Solution Preparation : When weighing the solid form of this compound, do so carefully to avoid creating dust. If preparing a solution, add the powder to the solvent slowly to prevent splashing. This compound zinc salt has a solubility of 1.0 g/100 mL in water.[1]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all work surfaces and equipment that may have come into contact with the chemical.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is required to contain and clean the affected area.

  • Evacuation and Notification : Alert others in the immediate vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and notify the appropriate safety personnel.

  • Control and Containment : For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using absorbent materials like vermiculite or sand.

  • Cleanup :

    • For Solid Spills : Carefully scoop the material into a designated waste container. Avoid dry sweeping, which can disperse the dust.

    • For Liquid Spills : Use an absorbent material to soak up the spill. Work from the outside of the spill inward to prevent spreading.

  • Decontamination : Once the bulk of the spill has been removed, decontaminate the area. Wash the surface with a detergent and water solution, followed by a rinse with clean water.

  • Waste Disposal : All contaminated materials, including absorbent pads, paper towels, and PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Unused Product : Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent (such as water for water-soluble formulations). The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal.

  • Contaminated Materials : All materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, must be collected and disposed of as hazardous waste. Place these items in a clearly labeled, sealed container.

  • Waste Collection : Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.

Experimental Workflow for Handling this compound

To provide a clear, visual guide for the entire process of working with this compound, the following workflow diagram outlines the key steps from preparation to final disposal.

PolyoxinD_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Management & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh Solid this compound Carefully C->D E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Clean Equipment G->H I Remove and Segregate PPE H->I L Segregate Contaminated Waste I->L J Collect Unused Product M Store in Labeled Hazardous Waste Container J->M K Triple-Rinse Empty Containers K->M L->M N Arrange for Professional Disposal M->N

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.